2-(2,2-Diphenyl-4-pentenyl)quinuclidine
Description
Properties
CAS No. |
68676-98-2 |
|---|---|
Molecular Formula |
C24H29N |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-(2,2-diphenylpent-4-enyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C24H29N/c1-2-15-24(21-9-5-3-6-10-21,22-11-7-4-8-12-22)19-23-18-20-13-16-25(23)17-14-20/h2-12,20,23H,1,13-19H2 |
InChI Key |
FSHIOOFVIRXGND-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC1CC2CCN1CC2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Phenyl-Substituted Quinuclidine Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Quinuclidine Chemistry
In the vast and intricate world of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, offering a versatile platform for the design of novel therapeutic agents. The quinuclidine ring system, a bicyclic amine, is one such scaffold.[1][2] Its rigid conformation and basic nitrogen atom provide a unique three-dimensional framework that has been successfully exploited to create a diverse array of biologically active molecules.[3] This guide delves into a specific and highly promising class of these compounds: phenyl-substituted quinuclidine derivatives.
Initial exploration for the specific molecule, 2-(2,2-Diphenyl-4-pentenyl)quinuclidine, did not yield specific data, suggesting it may be a novel or less-studied compound. However, the foundational components of this theoretical molecule—the quinuclidine core and the diphenyl moiety—are well-documented in the scientific literature as being key to various pharmacological activities. This guide, therefore, broadens the scope to provide a comprehensive overview of phenyl-substituted quinuclidine derivatives, focusing on their synthesis, chemical properties, and, most notably, their significant potential as modulators of muscarinic acetylcholine receptors. The principles and methodologies discussed herein are directly applicable to the rational design and investigation of novel derivatives within this chemical class.
The Quinuclidine Scaffold: A Foundation for Drug Design
The quinuclidine moiety, chemically known as 1-azabicyclo[2.2.2]octane, is a cornerstone in the development of various therapeutics.[1] Its rigid structure reduces conformational flexibility, which can lead to higher receptor affinity and selectivity. The tertiary amine group is typically protonated at physiological pH, allowing for ionic interactions with biological targets.
The therapeutic importance of the quinuclidine ring is exemplified by its presence in a range of approved drugs, including those targeting the central nervous system and acting as anti-cancer and anti-inflammatory agents.[1]
Synthesis of Phenyl-Substituted Quinuclidine Derivatives: A Methodological Overview
The synthesis of phenyl-substituted quinuclidine derivatives can be achieved through several established synthetic routes. The choice of a specific pathway often depends on the desired substitution pattern on both the quinuclidine core and the phenyl rings.
General Synthetic Strategy
A common approach involves the construction of the quinuclidine ring system first, followed by the introduction of the phenyl-containing substituent. Alternatively, the phenyl-substituted side chain can be prepared and subsequently attached to a pre-formed quinuclidine precursor.
A generalized synthetic workflow can be visualized as follows:
Figure 1: Generalized synthetic strategies for phenyl-substituted quinuclidine derivatives.
Illustrative Experimental Protocol: Synthesis via Alkylation
The following protocol outlines a representative synthesis of a 2-substituted quinuclidine derivative, adapted from methodologies described in the literature for similar compounds.[4]
Step 1: Generation of the Quinuclidine Enolate
-
To a solution of 3-quinuclidinone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), add a strong base such as lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C).
-
Stir the reaction mixture for 1-2 hours to ensure complete formation of the lithium enolate.
Step 2: Alkylation with a Phenyl-Containing Electrophile
-
Slowly add a solution of the desired phenyl-substituted alkyl halide (e.g., 1-bromo-2,2-diphenyl-4-pentene) in the same anhydrous solvent to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired 2-(2,2-diphenyl-4-pentenyl)-3-quinuclidinone.
Step 4: Reduction of the Ketone (if required)
-
The resulting ketone can be reduced to the corresponding alcohol or deoxygenated using standard reduction methods (e.g., Wolff-Kishner or Clemmensen reduction) to yield the final product.
Physicochemical Properties and Structural Characterization
The physicochemical properties of phenyl-substituted quinuclidine derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters are summarized in the table below.
| Property | Typical Range / Characteristics | Importance in Drug Development |
| Molecular Weight | 300 - 500 g/mol | Influences absorption, distribution, and metabolism. |
| LogP | 2.0 - 5.0 | A measure of lipophilicity, affecting membrane permeability and solubility. |
| pKa | 8.0 - 10.0 | Determines the ionization state at physiological pH, impacting receptor binding and solubility. |
| Solubility | Varies; often formulated as salts to improve aqueous solubility. | Crucial for formulation and bioavailability. |
Structural elucidation of these compounds relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.
Pharmacological Profile: Focus on Muscarinic Receptor Modulation
A significant body of research has highlighted the role of phenyl-substituted quinuclidine derivatives as potent and selective modulators of muscarinic acetylcholine receptors (mAChRs).[5][6][7] These G-protein coupled receptors are involved in a wide range of physiological functions, making them attractive targets for therapeutic intervention.
Mechanism of Action: Muscarinic Receptor Antagonism
Many phenyl-substituted quinuclidine derivatives act as competitive antagonists at muscarinic receptors, particularly the M3 subtype.[5][7] This antagonism blocks the effects of acetylcholine, leading to smooth muscle relaxation and a reduction in glandular secretions.
The interaction with the muscarinic receptor can be depicted as follows:
Figure 2: Mechanism of action of phenyl-substituted quinuclidine derivatives as muscarinic M3 receptor antagonists.
Therapeutic Applications
The M3 receptor antagonistic activity of these compounds makes them promising candidates for the treatment of various conditions, including:
-
Overactive Bladder (OAB): By relaxing the detrusor muscle of the bladder, these compounds can alleviate the symptoms of urgency and frequency associated with OAB.[7]
-
Chronic Obstructive Pulmonary Disease (COPD): Antagonism of M3 receptors in the airways leads to bronchodilation, improving airflow in patients with COPD and asthma.[5]
-
Irritable Bowel Syndrome (IBS): These derivatives can help to reduce the smooth muscle spasms and hypermotility characteristic of certain forms of IBS.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of phenyl-substituted quinuclidine derivatives is crucial for the design of more potent and selective analogs. Key SAR insights include:
-
The Quinuclidine Nitrogen: The basicity and steric accessibility of the nitrogen atom are critical for binding to the anionic site of the muscarinic receptor.
-
Substitution at the 3-Position: The stereochemistry at the 3-position of the quinuclidine ring can significantly impact receptor affinity and selectivity. The (R)-configuration is often preferred for M3 antagonism.[5][8]
-
The Phenyl Groups: The nature and position of substituents on the phenyl rings can modulate potency, selectivity, and pharmacokinetic properties. Lipophilic substituents can enhance binding affinity.
Future Directions and Conclusion
The field of phenyl-substituted quinuclidine derivatives continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Improving Subtype Selectivity: Designing ligands with higher selectivity for specific muscarinic receptor subtypes to minimize off-target side effects.
-
Modulating Pharmacokinetic Profiles: Optimizing metabolic stability and duration of action to improve dosing regimens.
-
Exploring Novel Therapeutic Areas: Investigating the potential of these compounds in other disease areas where muscarinic receptor modulation may be beneficial.
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An In-depth Technical Guide to the Characterization of Thermodynamic Stability for Novel Quinuclidine Derivatives
A Case Study of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine
Executive Summary
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, formulation strategy, safety, and efficacy.[1][2] Novel chemical entities, particularly those with complex stereochemistry and multiple functional groups, require a rigorous and multi-faceted stability assessment. This guide provides a comprehensive framework for evaluating the thermodynamic stability of novel quinuclidine derivatives, using the hypothetical molecule this compound as a practical case study. We will detail the underlying principles and provide field-proven protocols for essential analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), complemented by computational prediction methods. The objective is to equip researchers, scientists, and drug development professionals with a self-validating system for stability characterization, ensuring scientific integrity from bench to clinic.
Introduction: The Imperative of Stability
The Quinuclidine Scaffold: A Privileged Structure
The quinuclidine moiety, a bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, is a well-established "privileged scaffold" in medicinal chemistry.[3] Its rigid, symmetrical structure imparts a high degree of chemical stability and serves as the core of numerous natural and synthetic bioactive compounds, including antimalarials and anticholinergics.[4] This inherent stability makes it an attractive starting point for drug design. However, the addition of complex, functionalized side chains can introduce new potential liabilities that must be thoroughly investigated.
The Subject Molecule: this compound
Our case study focuses on this compound. This molecule combines the stable quinuclidine core with a substituent featuring several key structural motifs:
-
A gem-diphenyl group , which adds significant steric bulk and hydrophobicity.
-
A terminal alkene (4-pentenyl group), which represents a potential site for oxidative degradation.
-
A chiral center at the point of attachment to the quinuclidine ring, introducing the possibility of stereoisomers with differing stability profiles.
Understanding the interplay of these features is crucial for predicting the molecule's overall thermodynamic stability.
The Critical Role of Thermodynamic Stability in Drug Development
Thermodynamic stability governs the energy landscape of a molecule. A thermodynamically stable compound exists in a low-energy state, making it less likely to spontaneously convert into a different, potentially inactive or toxic, form.[5] In the pharmaceutical context, this translates to:
-
Safety and Efficacy: Ensuring the API does not degrade into harmful impurities over time.[1]
-
Shelf-Life and Storage: Defining optimal storage conditions to maintain product integrity.[2]
-
Formulation Development: Selecting compatible excipients that do not promote degradation.[1]
-
Polymorph Control: Identifying the most stable crystalline form to ensure consistent solubility and bioavailability.[][7]
Foundational Analysis: Synthesis and Characterization
A prerequisite to any stability study is the unambiguous synthesis and characterization of the molecule. While numerous methods exist for functionalizing the quinuclidine core, a plausible approach for our subject molecule could involve a Michael addition reaction, a common strategy for forming carbon-carbon bonds with quinuclidinone precursors.[8]
Following synthesis, the compound must be purified to ≥99% purity, typically via column chromatography or recrystallization. Its identity and structural integrity must be confirmed through a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of all atoms.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the empirical formula.
Only after this foundational work can a meaningful stability assessment begin.
Experimental Assessment of Thermal Stability
Thermal analysis techniques are indispensable tools in the pharmaceutical industry for directly measuring the physical and chemical changes in a substance as a function of temperature.[9][10] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods for this purpose.
Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choice: DSC is the gold standard for identifying solid-state transitions such as melting, crystallization, and glass transitions.[11] It directly measures the heat flow associated with these events, providing quantitative data on the energy required to disrupt the crystal lattice (enthalpy of fusion) and the precise temperature at which this occurs (melting point). A sharp, high-temperature melting point with a large enthalpy of fusion is generally indicative of a stable crystalline solid.
Detailed Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan. The small sample size ensures thermal homogeneity.
-
Sealing: Hermetically seal the pan to prevent mass loss due to sublimation prior to melting. An empty, hermetically sealed pan is prepared as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min. The inert atmosphere is critical to prevent oxidative degradation of the pentenyl moiety during heating.
-
Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature at a controlled rate of 10°C/min up to a temperature sufficiently above the observed melting point (e.g., 300°C). A linear heating rate ensures uniform heat transfer and allows for kinetic analysis if needed.
-
Data Analysis: Plot the differential heat flow against temperature.
-
Melting Point (Tₘ): Determined as the onset temperature of the endothermic melting peak.
-
Enthalpy of Fusion (ΔHբᵤₛ): Calculated by integrating the area under the melting peak.
-
Caption: Workflow for DSC analysis of thermodynamic stability.
Thermogravimetric Analysis (TGA)
Causality Behind Experimental Choice: TGA measures changes in the mass of a sample as a function of temperature. It is essential for determining the temperature at which a molecule begins to decompose.[1] For drug development, the onset of decomposition defines the upper limit of thermal stability, which is a critical parameter for processes like milling, drying, and melt-extrusion. TGA can also quantify the presence of residual solvents or hydrates, which can significantly impact stability.[]
Detailed Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh a slightly larger sample, 5-10 mg, of the API into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance. Purge the furnace with high-purity nitrogen at 50-100 mL/min to ensure an inert environment.
-
Thermal Program: Equilibrate the furnace at 25°C. Ramp the temperature at a controlled rate of 10°C/min to a high temperature (e.g., 600°C) to ensure complete decomposition is observed.
-
Data Analysis: Plot the percentage of initial mass versus temperature.
-
Decomposition Onset (Tₒₙₛₑₜ): The temperature at which significant mass loss begins. This is often calculated using the tangent method at the inflection point of the primary mass loss step.
-
Mass Loss Steps: Quantify the percentage of mass lost at each distinct step, which can correspond to the loss of specific functional groups or the entire molecule.
-
Caption: Workflow for TGA analysis of thermal decomposition.
Computational Prediction of Thermodynamic Stability
In modern drug development, experimental work is often preceded and guided by computational chemistry. In silico methods can provide valuable insights into molecular properties, helping to prioritize candidates and understand experimental results at an atomic level.
Causality Behind Experimental Choice: Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict the electronic structure and energetic properties of molecules.[12] By calculating the enthalpy of formation (ΔHբ) and Gibbs free energy of formation (ΔGբ), we can obtain a theoretical measure of a molecule's intrinsic stability. This allows for the comparison of different isomers or potential degradation products without the need for immediate synthesis.
Methodology: DFT Calculations
-
Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation.
-
Functional and Basis Set Selection: A widely used and well-validated combination, such as the B3LYP functional with a 6-311+G(d,p) basis set, is chosen. This provides a good balance between computational cost and accuracy for organic molecules.[12]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Thermochemical Analysis: The output of the frequency calculation is used to determine key thermodynamic parameters, including the standard enthalpy and Gibbs free energy of formation.
Data Synthesis and Interpretation
A robust stability assessment relies on the consolidation of data from multiple sources. The experimental and computational results should be viewed as complementary pieces of a larger puzzle.
Hypothetical Data Summary
The following table summarizes the kind of quantitative data that would be generated from the described protocols for our subject molecule.
| Parameter | Method | Hypothetical Result | Interpretation |
| Melting Point (Tₘ) | DSC | 185.4 °C | Indicates a high degree of crystalline order and thermal stability. |
| Enthalpy of Fusion (ΔHբᵤₛ) | DSC | 110.2 J/g | A significant amount of energy is required to break the crystal lattice, suggesting strong intermolecular forces. |
| Decomposition Onset (Tₒₙₛₑₜ) | TGA | 245.1 °C | The molecule is thermally stable up to this temperature, providing a safe upper limit for processing. |
| Enthalpy of Formation (ΔHբ) | DFT | -150.3 kJ/mol | Provides a theoretical baseline for comparing the stability of isomers or related structures. |
Overall Stability Profile
Based on the hypothetical data, this compound would be considered a highly stable crystalline solid. The high melting point and decomposition onset suggest it can withstand typical pharmaceutical processing conditions. However, the presence of the alkene functionality necessitates further investigation into its long-term oxidative and photolytic stability through forced degradation studies, which would be the logical next step in a full development program.
Caption: Logical relationship between methods and the final stability profile.
Conclusion
The thermodynamic stability of a new chemical entity like this compound cannot be assumed; it must be rigorously determined through a systematic and evidence-based approach. This guide outlines a robust strategy, beginning with foundational synthesis and characterization, moving to core experimental techniques like DSC and TGA, and incorporating modern computational methods for predictive insights. By understanding the "why" behind each protocol and integrating the data from these orthogonal techniques, drug development professionals can build a comprehensive stability profile, de-risk their programs, and make informed decisions on the path to creating safe and effective medicines.
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Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). PMC. Retrieved February 28, 2026, from [Link]
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Thermal Analysis of Pharmaceuticals. (n.d.). Henven. Retrieved February 28, 2026, from [Link]
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Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. (n.d.). PMC. Retrieved February 28, 2026, from [Link]
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Computational study to discover potent phytochemical inhibitors against drug target, squalene synthase from Leishmania donovani. (2021, May 31). PMC. Retrieved February 28, 2026, from [Link]
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Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC. Retrieved February 28, 2026, from [Link]
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Synthesis and Biological Evaluation of Quinuclidine Derivatives Incorporating Phenothiazine Moieties as Squalene Synthase Inhibitors. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]
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SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. (n.d.). Revue Roumaine de Chimie. Retrieved February 28, 2026, from [Link]
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Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024, March 15). AVESİS. Retrieved February 28, 2026, from [Link]
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Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 28, 2026, from [Link]
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Quinuclidine Derivatives as Potential Antiparasitics. (2025, August 5). ResearchGate. Retrieved February 28, 2026, from [Link]
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Introduction: The Quinuclidine Scaffold - A Privileged Structure in Pharmacology
An In-depth Technical Guide to the Pharmacological Mechanism of Action of Quinuclidine Derivatives
The quinuclidine ring, a bicyclic amine with the systematic name 1-azabicyclo[2.2.2]octane, is a highly stable and structurally rigid scaffold.[1] This rigidity, combined with its basic nitrogen atom, makes it an exceptional building block in medicinal chemistry for interacting with specific biological targets.[1] Its presence in natural alkaloids known for potent biological activity, such as quinine, has long established its importance.[1] Synthetic modifications of the quinuclidine core have led to a diverse array of pharmacologically active agents, demonstrating its status as a "privileged scaffold." These derivatives have been developed to interact with a wide range of targets, including cholinergic receptors, enzymes, and ion channels, leading to treatments for various conditions.[1][2][3] This guide provides a detailed exploration of the pharmacological mechanisms of action for key classes of quinuclidine derivatives, focusing on their interactions with muscarinic and nicotinic acetylcholine receptors, and other emerging targets.
Caption: Core structure and key properties of the quinuclidine scaffold.
Part 1: Modulation of Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[4] There are five subtypes (M1-M5), which are critical targets for various diseases. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[4] Quinuclidine derivatives have been successfully developed as both antagonists and agonists for these receptors.
Quinuclidine-Based Antagonists: The Case of Solifenacin
Solifenacin is a competitive antagonist of muscarinic receptors used to treat overactive bladder.[5] Its efficacy stems from its selectivity for the M3 receptor subtype, which is primarily responsible for the contraction of the bladder's detrusor smooth muscle.[5][6][7] By blocking the binding of acetylcholine to M3 receptors in the bladder, solifenacin reduces involuntary muscle contractions, thereby increasing bladder capacity and alleviating symptoms of urgency and incontinence.[6][7][8] While it has the highest affinity for the M3 receptor, it also acts as an antagonist at the other four subtypes, which can lead to common anticholinergic side effects like dry mouth and constipation.[5][6]
Caption: Mechanism of M1/M3 receptor agonism by cevimeline.
Part 2: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for fast synaptic transmission in the brain and at the neuromuscular junction. The quinuclidine scaffold has been instrumental in developing modulators for various nAChR subtypes, most notably the α4β2 subtype.
Quinuclidine-Based Partial Agonists: The Case of Varenicline
Varenicline is a first-line medication for smoking cessation. [9]Its efficacy is attributed to its unique activity as a high-affinity partial agonist at the α4β2 subtype of the neuronal nicotinic acetylcholine receptor. [10]This dual mechanism is key to its success:
-
Agonist Action: Varenicline stimulates the α4β2 receptors, but to a significantly lower degree than nicotine. This stimulation leads to a moderate and sustained release of dopamine in the mesolimbic system, which is believed to be the neuronal mechanism underlying reward. [11]This action alleviates the craving and withdrawal symptoms that occur during a quit attempt. [9][10]2. Antagonist Action: By binding with high affinity to the α4β2 receptors, varenicline competitively blocks nicotine from binding. This prevents the large dopamine surge that nicotine would normally produce, thus blunting the reinforcing and rewarding effects of smoking if the person relapses. [9][10]
Caption: Varenicline's partial agonist mechanism at the α4β2 nAChR.
This protocol outlines a method to determine the binding affinity (Ki) of a quinuclidine derivative for a specific nAChR subtype, such as α4β2. [12]
-
Membrane Preparation:
-
Use a stable cell line (e.g., HEK293) expressing the human α4β2 nAChR subtype. [12] * Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM TRIS-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine).
-
Add increasing concentrations of the unlabeled test compound (e.g., varenicline) across a wide range (e.g., 1 pM to 100 µM).
-
For determining non-specific binding, use a high concentration of a known competitor (e.g., 300 µM nicotine).
-
Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 3: Other Pharmacological Targets and Future Directions
The versatility of the quinuclidine scaffold extends beyond cholinergic receptors. Research has identified derivatives with significant activity at other targets, highlighting promising avenues for future drug development.
-
Squalene Synthase Inhibitors: Certain quinuclidine derivatives have been synthesized as potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. [13][14]These compounds show potential as hypocholesterolemic agents. [14]* Antiparasitic Agents: The inhibition of sterol biosynthesis is also a target in parasitic organisms. Quinuclidine derivatives designed to inhibit squalene synthase have shown activity against parasites like Leishmania major, with some compounds demonstrating selectivity for the parasite's enzyme over the human homologue. [3][15]* Cardiac Ion Channel Modulators: Studies have explored 2- and 3-substituted quinuclidines for their effects on cardiac electrophysiology. [2]Some derivatives have been shown to selectively increase the action potential duration, a characteristic of Vaughan Williams Class III antiarrhythmic activity. [2]* α7 nAChR Modulators: The α7 nAChR is a target for treating cognitive deficits and inflammation. The quinuclidine scaffold has been used to develop both agonists and positive allosteric modulators (PAMs) selective for this receptor subtype. [16][17] The continued exploration of structure-activity relationships (SAR) for the quinuclidine scaffold will undoubtedly lead to the discovery of novel ligands with improved potency and selectivity for a wide range of therapeutic targets. [18][19]
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An In-depth Technical Guide to 2-(2,2-Diphenyl-4-pentenyl)quinuclidine: Physicochemical Properties and Synthetic Considerations
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular and physical characteristics of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine, a complex heterocyclic amine. Due to the novelty of this specific molecule, this document synthesizes theoretical calculations, and extrapolated data from its constituent chemical moieties—the quinuclidine core and the diphenyl-pentenyl substituent—to provide a robust predictive profile.
Executive Summary
This compound is a tertiary amine featuring a bicyclic quinuclidine nucleus substituted at the 2-position with a bulky, lipophilic 2,2-diphenyl-4-pentenyl group. The quinuclidine moiety is a key structural motif in a variety of biologically active compounds and natural products, imparting unique stereochemical and basicity properties.[1] The addition of the diphenyl-pentenyl side chain is expected to significantly influence the molecule's physicochemical properties, leading to increased lipophilicity and potential for specific steric and electronic interactions within biological systems. This guide will delve into the predicted molecular weight, physical state, solubility, and potential synthetic pathways of this compound, providing a foundational understanding for researchers in medicinal chemistry and drug discovery.
Molecular Structure and Weight
The fundamental architecture of this compound is depicted below. The structure consists of a rigid [2.2.2] bicyclic amine (quinuclidine) linked to a five-carbon chain containing a terminal double bond and two phenyl groups at the second position.
Caption: Molecular structure of this compound.
Based on this structure, the molecular formula is determined to be C₂₆H₃₁N .
The molecular weight is calculated as follows:
-
Carbon (C): 26 atoms × 12.011 g/mol = 312.286 g/mol
-
Hydrogen (H): 31 atoms × 1.008 g/mol = 31.248 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
Total Molecular Weight = 357.541 g/mol
Predicted Physicochemical Characteristics
Direct experimental data for this compound is not available in the public domain. However, we can predict its physical and chemical properties with a high degree of confidence by examining its constituent parts.
| Property | Predicted Value | Rationale and Comparative Analysis |
| Physical State | White to off-white crystalline solid or viscous oil | The parent quinuclidine is a white crystalline solid.[2][3] The large, non-planar diphenyl-pentenyl substituent may disrupt crystal packing, potentially leading to a lower melting point or an amorphous/oily state. |
| Melting Point | > 150 °C | Quinuclidine has a melting point of 157-160 °C.[2] The significant increase in molecular weight and van der Waals forces from the diphenyl-pentenyl group would suggest a higher melting point. For comparison, related complex piperidine derivatives often exhibit melting points in this range.[4] |
| Boiling Point | > 400 °C (with decomposition) | The boiling point of quinuclidine is approximately 198 °C.[2] The much larger molecular weight of the target compound will substantially increase its boiling point. High molecular weight amines often decompose at their boiling point under atmospheric pressure. |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate); Insoluble in water. | The quinuclidine core imparts some water solubility to the parent molecule.[2] However, the large, nonpolar 2,2-diphenyl-4-pentenyl substituent will dominate the molecule's solubility profile, rendering it highly lipophilic and practically insoluble in aqueous media. |
| Basicity (pKa) | ~9-10 | The pKa of the conjugate acid of quinuclidine is approximately 11. The bulky substituent at the 2-position may introduce steric hindrance around the nitrogen atom, potentially slightly decreasing its basicity compared to the parent quinuclidine. |
| CAS Number | Not available | The specific compound is not registered. The CAS number for the parent quinuclidine is 100-76-5.[5][6] |
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through the alkylation of a suitable quinuclidine precursor. A plausible synthetic route would involve the reaction of a lithiated quinuclidine derivative with a 2,2-diphenyl-4-pentenyl halide.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol Considerations:
-
Preparation of the Alkylating Agent (2,2-Diphenyl-4-pentenyl bromide): This can be achieved in a two-step process starting from 2,2-diphenylacetic acid.[7] The first step involves allylation of the α-carbon, followed by reduction of the carboxylic acid to an alcohol and subsequent conversion to the bromide using a standard brominating agent like PBr₃.
-
Functionalization of Quinuclidine: The generation of a nucleophilic quinuclidine species is critical. Starting from a commercially available precursor like 3-quinuclidinone, one could envision a multi-step synthesis to introduce a handle at the 2-position that allows for lithiation. Alternatively, direct C-H activation at the 2-position of quinuclidine, while challenging, could be explored with advanced organometallic catalysis. A more established method involves the alkylation of 2-methylene-3-quinuclidinone.[8]
-
Coupling Reaction: The final step involves the nucleophilic substitution reaction between the functionalized quinuclidine and the prepared alkylating agent. This reaction would likely be carried out in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at low temperatures to control reactivity.
Potential Applications and Research Directions
The unique structural combination of a rigid, basic quinuclidine core and a bulky, lipophilic sidechain suggests several potential areas of investigation for this compound:
-
Muscarinic Receptor Ligands: Quinuclidine derivatives are well-known for their interaction with muscarinic acetylcholine receptors.[9] The diphenyl-pentenyl group could confer selectivity for specific receptor subtypes.
-
Ion Channel Modulators: The size and lipophilicity of the molecule make it a candidate for modulating the function of various ion channels in the central and peripheral nervous systems.
-
Catalysis: Chiral derivatives of quinuclidine are employed as catalysts in asymmetric synthesis. The steric bulk of the substituent could be exploited to create novel chiral environments.
Conclusion
While this compound is not a commercially available or extensively studied compound, its molecular structure suggests a range of interesting physicochemical properties and potential biological activities. This guide provides a foundational, albeit predictive, understanding of its molecular weight, physical characteristics, and a plausible synthetic strategy. It is our hope that this detailed analysis will serve as a valuable resource for researchers embarking on the synthesis and investigation of this and related novel quinuclidine derivatives.
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Saunders, J., et al. (1990). Synthesis and muscarinic activity of quinuclidinyl- and (1-azanorbornyl)pyrazine derivatives. Journal of Medicinal Chemistry, 33(4), 1128-1138. [Link]
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Topic: Bioavailability and Metabolic Pathways of Quinuclidine Compounds
An In-depth Technical Guide
Foreword: The Quinuclidine Scaffold - A Privileged Structure in Modern Drug Discovery
The quinuclidine motif, a rigid bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, represents a cornerstone in medicinal chemistry.[1] Its unique three-dimensional structure and inherent basicity are found in a range of natural alkaloids, most notably quinine, and have been integrated into a multitude of synthetic therapeutic agents.[1][2][3] The rigidity of the quinuclidine core reduces conformational flexibility, often leading to higher binding affinity and selectivity for biological targets, while its tertiary amine is basic (pKa of the conjugate acid is ~11.0), influencing solubility and receptor interactions.[1]
However, the very features that make the quinuclidine scaffold attractive also present distinct challenges and opportunities in drug development. Its journey through the body—absorption, distribution, metabolism, and excretion (ADME)—is profoundly influenced by its structure. A comprehensive understanding of its bioavailability and metabolic fate is not merely an academic exercise; it is a critical prerequisite for designing safe and effective medicines. This guide provides an in-depth exploration of the core principles and experimental methodologies used to characterize the pharmacokinetic profile of quinuclidine-containing compounds, grounded in the practical experience of drug development.
Part 1: The Journey into Circulation - Assessing the Bioavailability of Quinuclidine Compounds
Bioavailability, defined as the rate and extent to which an active drug ingredient is absorbed from a drug product and becomes available at the site of action, is a cornerstone of pharmacokinetics.[4][5] For orally administered drugs, this journey from the gastrointestinal tract to systemic circulation is fraught with barriers. Our primary goal is to quantify this journey, providing the data necessary to establish effective dosing regimens.
Foundational Pharmacokinetic Parameters
The plasma concentration-time profile is the most direct measure of a drug's bioavailability.[6] From this profile, we derive several critical parameters:
-
Area Under the Curve (AUC): This represents the total drug exposure over time and is directly proportional to the amount of drug that reaches systemic circulation. It is the most reliable measure of bioavailability.[4]
-
Maximum Concentration (Cmax): The peak plasma concentration a drug reaches after administration. Cmax can provide warnings about potential toxic drug levels.[6]
-
Time to Maximum Concentration (Tmax): The time at which Cmax is observed, serving as a surrogate measure for the rate of drug absorption.[5][6]
These parameters are typically determined by comparing the AUC after oral administration to the AUC after intravenous (IV) administration, which guarantees 100% bioavailability. This ratio is termed Absolute Bioavailability .[6]
The Causality Behind Experimental Design: In Vivo Assessment
In vivo studies in animal models remain the gold standard for definitive bioavailability assessment. The choice of species (commonly rats or dogs) is critical and is based on similarities in metabolic profiles to humans, which can be predicted from preliminary in vitro studies.[7][8]
Experimental Protocol: Single-Dose Crossover Bioavailability Study in Rats
This protocol is designed as a self-validating system. By using a crossover design where each animal receives both the IV and oral formulations (with a washout period in between), inter-animal variability is minimized, making the data more robust.
-
Animal Acclimation & Preparation:
-
Acclimate male Wistar rats (250-300g) for at least one week with a standard diet and water ad libitum.
-
Fast animals overnight (~12 hours) before dosing to minimize food effects on absorption, but allow free access to water.
-
Surgically implant jugular vein cannulas for serial blood sampling at least 48 hours prior to the study to allow for recovery.
-
-
Dosing:
-
Group 1 (IV Administration): Administer the quinuclidine compound (e.g., 2 mg/kg) dissolved in a sterile vehicle (e.g., 0.9% saline with 5% DMSO) as a slow bolus injection via the tail vein.
-
Group 2 (Oral Administration): Administer the compound (e.g., 10 mg/kg) dissolved or suspended in an appropriate vehicle (e.g., 0.5% methylcellulose) via oral gavage.
-
Causality Note: The oral dose is typically higher than the IV dose to account for expected incomplete absorption and first-pass metabolism.
-
-
Blood Sampling:
-
Collect serial blood samples (~150 µL) from the jugular vein cannula at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.
-
Centrifuge the samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Causality Note: The sampling schedule is designed to capture the absorption phase (early time points), the Cmax, and the elimination phase (later time points) accurately.
-
-
Washout Period:
-
Allow a washout period of at least one week (or >5 half-lives of the drug) to ensure complete elimination of the compound.
-
-
Crossover Dosing:
-
Administer the alternate formulation to each group (Group 1 receives oral, Group 2 receives IV). Repeat the blood sampling protocol.
-
-
Bioanalysis & Data Interpretation:
-
Quantify the drug concentration in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate Absolute Bioavailability (F%) as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Data Presentation: Hypothetical Pharmacokinetic Data
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| Tmax (h) | N/A | 1.5 |
| Cmax (ng/mL) | 1250 | 850 |
| AUC₀-inf (ng*h/mL) | 3100 | 10850 |
| Absolute Bioavailability (F%) | 100% | 70% |
Workflow for Bioavailability Assessment
Caption: Generalized metabolic pathways for a quinuclidine-based compound.
Experimental Strategy for Metabolite Identification
A tiered, systematic approach is essential to identify and characterize metabolic pathways. The process begins with broad screening in complex in vitro systems and progresses to specific enzyme reactions to pinpoint responsibility.
Experimental Protocol: In Vitro Metabolite Identification using Liver Microsomes
This protocol is a self-validating system for identifying Phase I metabolites. The inclusion of cofactors (NADPH) and their absence in control incubations directly validates that observed metabolism is enzyme-dependent.
-
System Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Causality Note: A regenerating system is used to ensure a constant supply of the essential cofactor NADPH, preventing its depletion from limiting the reaction rate over the incubation period.
-
-
Incubation:
-
Pre-warm microsomal suspension (final protein concentration ~0.5 mg/mL) and buffer to 37°C.
-
Initiate the reaction by adding the quinuclidine test compound (e.g., 1 µM final concentration).
-
Set up parallel incubations:
-
Test Reaction: HLM + Test Compound + NADPH-regenerating system.
-
Negative Control 1: HLM + Test Compound (No NADPH system). This control verifies that metabolism is NADPH-dependent (i.e., likely CYP-mediated).
-
Negative Control 2: Test Compound + NADPH system (No HLM). This control checks for non-enzymatic degradation of the compound.
-
-
Incubate all samples at 37°C for a set time (e.g., 60 minutes) in a shaking water bath.
-
-
Reaction Termination:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Causality Note: Acetonitrile precipitates the microsomal proteins, effectively halting all enzymatic activity and releasing the drug and its metabolites into the supernatant for analysis.
-
-
Sample Processing & Analysis:
-
Vortex the samples vigorously and then centrifuge (e.g., 14,000 rpm for 15 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using high-resolution LC-MS/MS (e.g., Orbitrap or Q-TOF).
-
-
Data Interpretation:
-
Compare the chromatograms of the test reaction with the negative controls. Peaks present only in the complete incubation are potential metabolites.
-
Use the accurate mass measurement from the HRMS to predict the elemental composition of potential metabolites (e.g., an increase of 15.9949 Da corresponds to an oxidation/hydroxylation).
-
Perform tandem MS (MS/MS) to fragment the parent drug and potential metabolites. Structural elucidation is achieved by comparing fragmentation patterns.
-
Follow-up Experiments:
-
Reaction Phenotyping: To identify which specific CYP isoforms are responsible, incubate the drug with a panel of recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, etc.) using the same protocol. [9][10]* Hepatocyte Incubations: To investigate both Phase I and Phase II metabolism, repeat the incubations using cryopreserved human hepatocytes, which contain a full complement of metabolic enzymes, including UGTs.
Conclusion: From Bench to Bedside
The journey of a quinuclidine-based drug candidate from initial synthesis to clinical application is critically dependent on a thorough characterization of its bioavailability and metabolic pathways. The experimental frameworks outlined in this guide—from whole-animal pharmacokinetic studies to in vitro microsomal incubations—provide the essential data to build a comprehensive ADME profile. Understanding whether a compound is well-absorbed, how it is transformed by metabolic enzymes like CYPs and UGTs, and which specific isoforms are involved allows researchers to anticipate its clinical performance, predict potential drug-drug interactions, and ultimately design safer, more effective therapies. This rigorous, mechanistically-driven approach ensures that the unique potential of the quinuclidine scaffold is successfully translated into therapeutic innovation.
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Taylor & Francis. (2002, March 4). Full article: The role of hepatic and extrahepatic UDP-glucuronosyltransferases in human drug metabolism†*. Retrieved from Taylor & Francis Online. [Link]
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-
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Miners, J. O., & Mackenzie, P. I. (2013, June 15). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. British Journal of Clinical Pharmacology. [Link]
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Li, Y., et al. (2024, September 6). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023. Bioorganic & Medicinal Chemistry. [Link]
-
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PharmaQuesT. (n.d.). METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE. Retrieved from PharmaQuesT. [Link]
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PubMed. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. Retrieved from National Center for Biotechnology Information. [Link]
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Gáspár, R., et al. (2023, April 4). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. [Link]
-
ResearchGate. (2025, August 5). In vitro and in vivo metabolism of 3-quinuclidinyl benzilate by high-resolution mass spectrometry. Retrieved from ResearchGate. [Link]
-
PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs. Retrieved from National Center for Biotechnology Information. [Link]
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Tuvesson, H., et al. (2005, March). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica. [Link]
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ResearchGate. (n.d.). MSE identification of quinine quinuclidine ring metabolites. Retrieved from ResearchGate. [Link]
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Prejano, M. A. T., et al. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]
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Selvita. (n.d.). In Vivo Models. Retrieved from Selvita. [Link]
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Semantic Scholar. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. Retrieved from Semantic Scholar. [Link]
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Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]
-
Zorc, B., et al. (2022). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. PMC. [Link]
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ResearchGate. (2025, August 6). Inhibition of Cytochrome P450 2D6: Structure−Activity Studies Using a Series of Quinidine and Quinine Analogues. Retrieved from ResearchGate. [Link]
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Heravi, M. M., & Zadsirjan, V. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]
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MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from MDPI. [Link]
-
RSC Publishing. (n.d.). (3S)-3-hydroxyquinidine, the major biotransformation product of quinidine. Synthesis and conformational studies. X-Ray molecular structure of (3S)-3-hydroxyquinidine methanesulphonate. Retrieved from RSC Publishing. [Link]
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Safety data sheet (SDS) and toxicity profile for 2-(2,2-Diphenyl-4-pentenyl)quinuclidine
This technical guide provides an in-depth analysis of the safety data, toxicity profile, and handling protocols for 2-(2,2-Diphenyl-4-pentenyl)quinuclidine (CAS 68676-98-2).
Chemical Identification & Pharmacophore Analysis
This compound is a specialized tertiary amine featuring a quinuclidine bicyclic ring substituted with a bulky lipophilic diphenyl-pentenyl tail. Structurally, it belongs to a class of compounds often investigated as Muscarinic Acetylcholine Receptor (mAChR) Antagonists .
Identity Data
| Parameter | Detail |
| Chemical Name | 2-(2,2-Diphenyl-4-pentenyl)-1-azabicyclo[2.2.2]octane |
| CAS Number | 68676-98-2 |
| Molecular Formula | C₂₄H₂₉N |
| Molecular Weight | 331.50 g/mol |
| Physical State | Solid (typically off-white powder) |
| Solubility | Soluble in organic solvents (DMSO, Chloroform, Methanol); Low water solubility (unless protonated as HCl salt). |
| pKa (Predicted) | ~10.5–11.0 (Quinuclidine nitrogen) |
Structural Visualization
The molecule consists of a basic nitrogen center (proton acceptor) and a hydrophobic "anchor" (diphenyl group), a classic pharmacophore for anticholinergic activity.
Figure 1: Structural decomposition of this compound highlighting the pharmacophore elements responsible for receptor binding and potential toxicity.
Hazard Identification (GHS Classification)
Note: Specific GHS data for this CAS is limited in public registries. The following classification is derived from Structure-Activity Relationships (SAR) of analogous quinuclidine derivatives (e.g., Quinuclidine, 3-Quinuclidinyl benzilate).
Predicted GHS Classification
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
Precautionary Statements
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][2][3]
-
P264: Wash hands thoroughly after handling.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]
Toxicity Profile & Mechanism of Action
The toxicity of this compound is primarily driven by its potent antagonism of muscarinic acetylcholine receptors.
Mechanism: Anticholinergic Toxidrome
The quinuclidine nitrogen mimics the quaternary ammonium of acetylcholine, while the diphenyl group blocks the receptor, preventing activation. This leads to a systemic "Anticholinergic Toxidrome."
Key Toxicological Endpoints:
-
Central Nervous System: Confusion, hallucinations, ataxia, potential seizures (at high doses).
-
Cardiovascular: Tachycardia (blockade of M2 receptors in the heart), hypertension.
-
Peripheral Autonomic: Mydriasis (dilated pupils), anhydrosis (dry skin), urinary retention, decreased gastric motility.
Toxicological Pathway Diagram
Figure 2: Pathophysiological cascade resulting from exposure to potent quinuclidine-based anticholinergics.
Comparative Toxicity
While specific LD50 data for CAS 68676-98-2 is rare, it should be handled with the same rigor as 3-Quinuclidinyl benzilate (QNB) or Atropine .
-
Estimated Oral LD50 (Rat): 50–300 mg/kg (Classified as Toxic).
-
Therapeutic Index: Likely narrow; the difference between an effective dose (if used as a drug) and a toxic dose is small.
Handling, Storage, and Stability[4][6][8]
Storage Conditions
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Quinuclidines can be hygroscopic and sensitive to oxidation (N-oxide formation).
-
Temperature: Refrigerator (2–8°C) or Freezer (-20°C) recommended for long-term stability.
-
Container: Tightly sealed glass vial; avoid plastics if storing as a solution in organic solvents.
Stability & Reactivity
-
Incompatible Materials: Strong oxidizing agents (peroxides, nitrates), strong acids (forms salts exothermically), acid chlorides.
-
Decomposition: Thermal decomposition may produce Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx).
Emergency Response Protocols
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[5] Do not use mouth-to-mouth if the substance is toxic; use a bag-valve mask.[4]
-
Skin Contact: Brush off loose particles. Wash with soap and water for at least 15 minutes. Isolate contaminated clothing.[1][4]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.[1][2] Seek urgent medical attention.
-
Ingestion: Do NOT induce vomiting (risk of aspiration due to potential CNS depression/seizures). Administer activated charcoal if advised by medical control.
Firefighting Measures
-
Extinguishing Media: Dry chemical, CO₂, water spray, or alcohol-resistant foam.
-
Specific Hazards: Emits toxic fumes (NOx) under fire conditions.
-
PPE: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Workflow
Figure 3: Step-by-step workflow for managing an accidental spill of toxic solid quinuclidines.
References
-
Sigma-Aldrich. (2024). Product Detail: this compound (CAS 68676-98-2).[6] Merck KGaA. Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Quinuclidine Derivatives. PubChem. Link
-
European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria - Acute Toxicity. ECHA. Link
-
Dawson, A. H., & Buckley, N. A. (2016). Pharmacological management of anticholinergic delirium - theory, evidence and practice. British Journal of Clinical Pharmacology. Link
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The Enduring Scaffold: A Technical History of Quinuclidine in Medicinal Chemistry
The journey of a drug from a laboratory curiosity to a clinical candidate is often a testament to the versatility of its core chemical structure. The quinuclidine scaffold, a rigid bicyclic amine, represents a compelling narrative in the history of medicinal chemistry. Its unique conformational constraints and basic nitrogen atom have made it a privileged scaffold for interacting with a diverse array of biological targets. This in-depth guide, intended for researchers and drug development professionals, explores the historical evolution, synthetic strategies, and therapeutic applications of quinuclidine derivatives, culminating in a case study of a modern clinical candidate.
The Quinuclidine Core: A Foundation for Specificity
The quinuclidine ring system, consisting of a bridged piperidine, offers a three-dimensional structure that reduces the conformational flexibility inherent in many acyclic and monocyclic amines. This rigidity can lead to higher binding affinities and selectivities for target receptors, a highly desirable trait in modern drug design. The nitrogen atom, typically protonated at physiological pH, provides a key interaction point for engaging with acidic residues in protein binding pockets.
Early Synthetic Explorations and Foundational Discoveries
The initial exploration of quinuclidine derivatives was driven by the quest for new therapeutic agents with a range of pharmacological activities. Early synthetic methods laid the groundwork for the diverse library of compounds that exist today.
A common synthetic route to 2-substituted quinuclidines involves the alkylation of 2-methylene-3-quinuclidinone.[1] For 3-substituted derivatives, the Wittig reaction with 3-quinuclidinone has been a productive avenue.[1] These foundational synthetic strategies enabled the systematic investigation of structure-activity relationships (SAR).
Experimental Protocol: Synthesis of 2-(Diphenylmethyl)quinuclidin-3-one via Michael Addition
This protocol describes a method for the synthesis of a 2-substituted quinuclidinone, a key intermediate for further derivatization.
Materials:
-
(Z)-2-benzylidene quinuclidin-3-one
-
Phenylmagnesium bromide (Grignard reagent)
-
Cuprous iodide (catalyst)
-
Toluene (reaction solvent)
-
Aqueous ammonium chloride solution
-
Absolute ethanol
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve (Z)-2-benzylidene quinuclidin-3-one and a catalytic amount of cuprous iodide in toluene.
-
Slowly add a solution of phenylmagnesium bromide in an appropriate solvent at room temperature.
-
Allow the reaction to stir for 8-24 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from absolute ethanol to yield 2-(benzhydryl)quinuclidin-3-one.[2]
A Scaffold for Diverse Therapeutic Targets
The versatility of the quinuclidine core is evident in the wide range of therapeutic areas where its derivatives have been investigated.
Some of the earliest and most detailed studies of quinuclidine derivatives focused on their effects on cardiac ion channels. It was discovered that 3-[(substituted phenyl)alkyl]quinuclidines could selectively prolong the action potential duration, a characteristic of Class III antiarrhythmic agents.[1] In contrast, some 2-substituted derivatives exhibited both Class I (conduction velocity reduction) and Class III activity.[1] These findings highlighted the critical role of the substitution pattern on the quinuclidine ring in determining the pharmacological profile.
The quinuclidine scaffold has been extensively utilized in the design of muscarinic receptor antagonists. These agents have therapeutic potential in treating a variety of conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD). A series of 3-heteroaryl substituted quinuclidin-2-ene derivatives were synthesized and evaluated for their antimuscarinic properties.[3] Notably, 3-(2-Benzofuranyl)-quinuclidin-2-ene demonstrated a high affinity for the M1 muscarinic receptor, with a Ki value of 9.6 nM.[3]
In the search for novel cholesterol-lowering agents, quinuclidine derivatives incorporating phenothiazine moieties were synthesized and identified as potent inhibitors of squalene synthase.[4] The most potent compound in this series, (+/-)-3-(10-Methyl-10H-phenothiazin-3-ylmethoxy)quinuclidine hydrochloride, exhibited an IC50 value of 0.12 microM.[4] Oral administration of this compound to hamsters led to a significant reduction in both plasma total cholesterol and triglyceride levels.[4]
Table 1: Pharmacological Activities of Selected Quinuclidine Derivatives
| Compound Class | Therapeutic Target | Key Finding | Reference |
| 3-[(substituted phenyl)alkyl]quinuclidines | Cardiac Ion Channels | Selective increase in action potential duration (Class III activity). | [1] |
| 3-(2-Benzofuranyl)-quinuclidin-2-ene | M1 Muscarinic Receptor | High affinity antagonist with a Ki of 9.6 nM. | [3] |
| (+/-)-3-(10-Methyl-10H-phenothiazin-3-ylmethoxy)quinuclidine | Squalene Synthase | Potent inhibitor with an IC50 of 0.12 µM. | [4] |
| Blarcamesine (ANAVEX®2-73) | Sigma-1 Receptor | Agonist with neuroprotective potential. | [5][6][7] |
Case Study: Blarcamesine (ANAVEX®2-73) - A Modern Neuroprotective Agent
The development of Blarcamesine (ANAVEX®2-73) represents a contemporary chapter in the story of quinuclidine-based therapeutics, focusing on neurodegenerative diseases.
Blarcamesine is an orally available, small-molecule activator of the sigma-1 receptor (SIGMAR1).[6] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress responses, neuroplasticity, and neuronal survival. By activating this receptor, Blarcamesine is thought to restore neural cell homeostasis and promote neuroprotective pathways.
Diagram 1: Simplified Signaling Pathway of Blarcamesine
Caption: Blarcamesine activates the Sigma-1 receptor, leading to neuroprotective effects.
Blarcamesine has undergone extensive clinical investigation for the treatment of neurodegenerative disorders.
-
Alzheimer's Disease (AD): In a Phase 2b/3 clinical trial (ANAVEX®2-73-AD-004) for early Alzheimer's disease, Blarcamesine met its primary endpoints, demonstrating a statistically significant improvement in cognitive function as measured by the ADAS-Cog scale and activities of daily living assessed by the ADCS-ADL.[6] Patients treated with Blarcamesine were 84% more likely to have improved cognition compared to those on placebo.
-
Parkinson's Disease Dementia (PDD): A Phase 2 study in patients with PDD also showed promising results, meeting its endpoints on the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and the Clinical Global Impression – Improvement (CGI-I) scale.[7] An open-label extension of this study demonstrated sustained beneficial effects.[7]
Diagram 2: Clinical Trial Workflow for a Quinuclidine Derivative
Caption: A generalized workflow for the development of a therapeutic agent.
Future Perspectives
The history of quinuclidine in medicinal chemistry is a compelling example of how a single chemical scaffold can be adapted to address a multitude of therapeutic challenges. From its early applications in cardiovascular medicine to its current role in the fight against neurodegenerative diseases, the quinuclidine core has proven to be a remarkably fruitful starting point for drug discovery. The ongoing clinical development of molecules like Blarcamesine suggests that this enduring scaffold will continue to be a source of novel therapeutic agents for years to come. The ability to fine-tune the pharmacological properties of these molecules through substitution at various positions on the ring system ensures that the exploration of quinuclidine's therapeutic potential is far from over.
References
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Synthesis and cardiac electrophysiological activity of 2- and 3-[(substituted phenyl)alkyl]quinuclidines. Structure-activity relationships. PubMed. Available at: [Link]
-
Relationships Between the Chemical Structure and Pharmacological Activity in a Series of Synthetic Quinuclidine Derivatives. PubMed. Available at: [Link]
-
THE HISTORY OF MEDICINAL CHEMISTRY. Available at: [Link]
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Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. PubMed. Available at: [Link]
- Quinuclidine derivatives and medicinal compositions containing the same. Google Patents.
-
Quinuclidin-2-ene-based muscarinic antagonists. PubMed. Available at: [Link]
-
A Historical Overview of Natural Products in Drug Discovery. MDPI. Available at: [Link]
-
Synthesis and crystal structure of quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate. ResearchGate. Available at: [Link]
- Method for synthesizing benzhydrylquinuclidinone by Michael addition. Google Patents.
-
ANAVEX®2-73 (BLARCAMESINE) PHASE 2B/3 STUDY MET PRIMARY AND KEY SECONDARY ENDPOINTS. Anavex Life Sciences. Available at: [Link]
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A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2‐73) Phase 2a clinical study. PMC. Available at: [Link]
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Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial. PMC. Available at: [Link]
-
ANAVEX2-73 shows encouraging clinical signs for PDD. European Pharmaceutical Review. Available at: [Link]
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THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW. Nature. Available at: [Link]
- QUINUCLIDINE DERIVATIVES AS SUBSTANCE P ANTAGONISTS. Google Patents.
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ANAVEX2-73 Study in Pediatric Patients With Rett Syndrome. ClinicalTrials.gov. Available at: [Link]
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The Evolution of Medicinal Chemistry. ResearchGate. Available at: [Link]
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Neuroprotective Agents. MeSH Trace. Available at: [Link]
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Studies on the blocking action of 2-(4-phenyl piperidino) cyclohexanol (AH5183). PubMed. Available at: [Link]
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The Mechanism of Action of Biguanides: New Answers to a Complex Question. MDPI. Available at: [Link]
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A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid. MDPI. Available at: [Link]
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Anti-allergic activity of dichloromethane extract and related lignans from Magnolia biondii Pamp. SAS Publishers. Available at: [Link]
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Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. PubMed. Available at: [Link]
-
Study of the mechanism of action of Blarcamesine (ANAVEX®2‐73): Whole blood transcriptomics analysis identifies treatment impact on compensatory pathways by restoring key neurodegenerative pathways functionality, including Alzheimer's disease pathway. ResearchGate. Available at: [Link]
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Unlocking the Therapeutic Potential of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinuclidine scaffold is a privileged structural motif in medicinal chemistry, consistently yielding compounds with significant biological activity. The novel compound, 2-(2,2-Diphenyl-4-pentenyl)quinuclidine, combines this versatile core with a unique diphenyl-pentenyl side chain, suggesting a complex pharmacological profile with the potential for therapeutic intervention in a range of disorders. This in-depth technical guide provides a comprehensive exploration of potential therapeutic targets for this compound, grounded in the established pharmacology of structurally related molecules. We will delve into the rationale for investigating key protein classes, including sigma-1 and muscarinic receptors, cholinesterases, squalene synthase, and cardiac ion channels. Furthermore, this guide will furnish detailed, field-proven experimental protocols for target validation, enabling researchers to systematically elucidate the mechanism of action and therapeutic promise of this compound.
Introduction: The Quinuclidine Scaffold and the Promise of a Novel Derivative
The quinuclidine ring system, a bicyclic amine, is a cornerstone of numerous natural and synthetic bioactive molecules. Its rigid, cage-like structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, facilitating high-affinity interactions with biological targets.[1] The history of medicine is replete with successful drugs containing the quinuclidine core, from the antimalarial quinine to various anticholinergic and antihistaminic agents.[1]
The subject of this guide, this compound, presents a compelling case for investigation. The diphenyl moiety is a common feature in centrally active drugs, often contributing to receptor affinity and blood-brain barrier penetration. The pentenyl chain introduces a degree of flexibility and lipophilicity that can influence target binding and pharmacokinetic properties. This unique combination of structural features necessitates a broad yet targeted approach to identifying its biological partners.
Primary Hypothesized Therapeutic Targets
Based on extensive analysis of structurally analogous compounds, we have identified four primary classes of proteins as high-probability therapeutic targets for this compound.
Sigma-1 and Muscarinic Receptors: A Neuroprotective and Pro-Cognitive Axis
Rationale: A compelling structural analogue to our compound of interest is Blarcamesine (ANAVEX®2-73), an investigational drug for Alzheimer's disease, Parkinson's disease, and Rett syndrome.[2][3] Blarcamesine features a substituted amine and a diphenyl group, and it functions as an agonist for both the sigma-1 receptor (SIGMAR1) and muscarinic acetylcholine receptors.[2][3] The sigma-1 receptor is a unique intracellular chaperone protein implicated in cellular stress responses, neuroprotection, and cognitive function.[4][5] Muscarinic receptors are well-established targets for cognitive enhancement.[6][7] The structural similarities suggest that this compound could exhibit a similar dual-targeting mechanism, offering potential in the treatment of neurodegenerative disorders.
dot
Caption: Hypothesized dual agonism of sigma-1 and muscarinic receptors.
Cholinesterases: Modulating Synaptic Transmission
Rationale: The quinuclidine core is a well-established scaffold for the design of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[1][8] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[1] Given the prevalence of this activity among quinuclidine derivatives, it is critical to assess the potential of this compound as a cholinesterase inhibitor.
dot
Caption: Putative inhibition of cholinesterases.
Squalene Synthase: A Potential Antiparasitic Avenue
Rationale: Research has demonstrated that certain quinuclidine derivatives act as potent inhibitors of squalene synthase (SQS), a key enzyme in the sterol biosynthesis pathway of parasites like Leishmania and Trypanosoma cruzi.[9][10][11] This inhibition is selective for the parasite enzyme over its human homologue, providing a promising therapeutic window.[9][10] The lipophilic diphenyl-pentenyl side chain of our compound of interest could facilitate binding within the active site of SQS, suggesting a potential application as an antiparasitic agent.
Cardiac Ion Channels: Implications for Cardiovascular Therapeutics
Rationale: Several 2- and 3-substituted quinuclidine derivatives have been shown to modulate cardiac electrophysiology by interacting with ion channels.[12] Specifically, some have exhibited Vaughan Williams class I (sodium channel blockade) and class III (potassium channel blockade) antiarrhythmic activity.[12] Potassium channels, in particular, are a diverse class of proteins that regulate cellular excitability and are important drug targets.[13][14][15] The structural characteristics of this compound warrant an investigation into its effects on cardiac ion channels, which could reveal potential for the treatment of arrhythmias or other cardiovascular conditions.
Experimental Protocols for Target Validation
The following section provides detailed, step-by-step methodologies for validating the hypothesized biological targets.
Target Validation Workflow
dot
Caption: A generalized workflow for target validation.
Protocol for Sigma-1 and Muscarinic Receptor Binding
Objective: To determine the binding affinity of this compound for sigma-1 and muscarinic receptors.
Methodology: Radioligand displacement assay.
Materials:
-
Membrane preparations from cells expressing human sigma-1 receptor or muscarinic receptor subtypes (M1-M5).
-
Radioligands: [³H]-pentazocine (for sigma-1), [³H]-N-methylscopolamine (for muscarinic receptors).
-
This compound.
-
Non-labeled competitors (e.g., haloperidol for sigma-1, atropine for muscarinic receptors).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the membrane preparations with the radioligand and varying concentrations of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled competitor).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.
| Parameter | Description |
| Ki | The concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. |
| IC50 | The concentration of an inhibitor where the response is reduced by half. |
Protocol for Cholinesterase Inhibition Assay
Objective: To quantify the inhibitory potency of this compound against AChE and BChE.
Methodology: Ellman's assay.
Materials:
-
Purified human AChE and BChE.
-
Acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as substrates.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
This compound.
-
Donepezil or galantamine as a positive control.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, pre-incubate the enzyme with the test compound for a defined period.
-
Initiate the reaction by adding the substrate (ATCh or BTCh) and DTNB.
-
The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measure the absorbance of the yellow product over time using a plate reader at 412 nm.
-
Calculate the rate of reaction and determine the IC50 value for the test compound.
Protocol for Squalene Synthase Inhibition Assay
Objective: To assess the inhibitory effect of this compound on parasite and human squalene synthase.
Methodology: Recombinant enzyme assay with a fluorescent substrate.
Materials:
-
Recombinant Leishmania major SQS and human SQS.
-
Farnesyl pyrophosphate (FPP) as the natural substrate.
-
A fluorescently labeled FPP analogue.
-
This compound.
-
Known SQS inhibitors (e.g., zaragozic acid) as a positive control.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the recombinant enzyme with the test compound.
-
Add the fluorescently labeled FPP substrate to start the reaction.
-
The reaction progress is monitored by a change in fluorescence polarization or intensity.
-
Determine the IC50 values for both the parasite and human enzymes to assess selectivity.
Protocol for Cardiac Ion Channel Screening
Objective: To evaluate the effect of this compound on key cardiac ion channels.
Methodology: Whole-cell patch-clamp electrophysiology.
Materials:
-
HEK293 cells stably expressing human cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Appropriate intracellular and extracellular recording solutions.
-
This compound.
-
Known channel blockers (e.g., dofetilide for hERG, lidocaine for Nav1.5) as positive controls.
Procedure:
-
Culture the cells expressing the ion channel of interest.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply specific voltage protocols to elicit ionic currents.
-
Record baseline currents.
-
Perfuse the cell with increasing concentrations of the test compound and record the resulting changes in current amplitude and kinetics.
-
Calculate the concentration-response curve and determine the IC50 for channel block.
| Channel | Function | Potential Therapeutic Indication |
| hERG (Kv11.1) | Delayed rectifier potassium current (IKr) | Antiarrhythmic (Class III) |
| Nav1.5 | Cardiac sodium current (INa) | Antiarrhythmic (Class I) |
| Cav1.2 | L-type calcium current (ICa,L) | Antihypertensive, Antiarrhythmic |
Conclusion and Future Directions
The novel chemical entity, this compound, stands as a promising candidate for drug discovery, benefiting from the rich pharmacological history of the quinuclidine scaffold. The structural parallels to known bioactive molecules strongly suggest that its therapeutic potential lies in the modulation of key proteins involved in neurodegeneration, infectious diseases, and cardiovascular disorders. The systematic application of the target validation protocols outlined in this guide will be instrumental in elucidating its precise mechanism of action. Future research should focus on lead optimization to enhance potency and selectivity for the confirmed biological target(s), followed by in vivo efficacy studies in relevant animal models of disease. This structured approach will pave the way for the potential clinical development of this compound as a novel therapeutic agent.
References
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Benchekroun, M., et al. (2021). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. Molecules, 26(21), 6465. [Link]
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Urbina, J. A., et al. (2007). Quinuclidine Derivatives as Potential Antiparasitics. Antimicrobial Agents and Chemotherapy, 51(11), 4049-4058. [Link]
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Cammerer, S., et al. (2007). Quinuclidine derivatives as potential antiparasitics. Antimicrobial Agents and Chemotherapy, 51(11), 4049-4058. [Link]
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Gilbert, I. H., et al. (2007). Quinuclidine Derivatives as Potential Antiparasitics. ResearchGate. [Link]
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Zahirović, A., et al. (2023). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. ResearchGate. [Link]
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King, A. P., et al. (1993). Synthesis and cardiac electrophysiological activity of 2- and 3-[(substituted phenyl)alkyl]quinuclidines. Structure-activity relationships. Journal of Medicinal Chemistry, 36(14), 1984-1990. [Link]
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Saunders, J., et al. (1990). Synthesis and muscarinic activity of quinuclidinyl- and (1-azanorbornyl)pyrazine derivatives. Journal of Medicinal Chemistry, 33(4), 1128-1138. [Link]
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Hacksell, U., et al. (1995). Quinuclidin-2-ene-based muscarinic antagonists. Life Sciences, 56(11-12), 831-836. [Link]
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Valdman, A. V., & Poshivalov, V. P. (1974). Relationships Between the Chemical Structure and Pharmacological Activity in a Series of Synthetic Quinuclidine Derivatives. PubMed. [Link]
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Roden, D. M. (2011). Pharmacogenetics of potassium channel blockers. Cardiovascular Therapeutics, 29(4), 264-273. [Link]
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Anavex Life Sciences. (2025). Anavex Life Sciences Announces Positive up to 4-Years Oral Blarcamesine Results from Phase IIb/III Open-Label Extension Trial in Early Alzheimer's Disease. Anavex Life Sciences. [Link]
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GlobalData Healthcare. (2025). AD/PD 2025: Long-term data shows Anavex's Blarcamesine benefits in early Alzheimer's. Pharmaceutical Technology. [Link]
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Investing News Network. (2025). Anavex Life Sciences Provides Regulatory Update on Blarcamesine for Early Alzheimer's Disease. Investing News Network. [Link]
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Hampel, H., et al. (2021). Study of the mechanism of action of Blarcamesine (ANAVEX®2‐73): Whole blood transcriptomics analysis identifies treatment impact on compensatory pathways by restoring key neurodegenerative pathways functionality, including Alzheimer's disease pathway. Alzheimer's & Dementia, 17(S6). [Link]
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- 1. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anavex.com [anavex.com]
- 3. Anavex Life Sciences Provides Regulatory Update on Blarcamesine for Early Alzheimer's Disease | INN [investingnews.com]
- 4. AD/PD 2025: Long-term data shows Anavex’s Blarcamesine benefit [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and muscarinic activity of quinuclidinyl- and (1-azanorbornyl)pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinuclidin-2-ene-based muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Quinuclidine derivatives as potential antiparasitics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and cardiac electrophysiological activity of 2- and 3-[(substituted phenyl)alkyl]quinuclidines. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Potassium channel-blockers as therapeutic agents to interfere with bone resorption of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacogenetics of potassium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Steric hindrance analysis of diphenyl-substituted quinuclidines
Topic: Steric Hindrance & Conformational Dynamics of Diphenyl-Substituted Quinuclidines: A Technical Analysis of 3-Quinuclidinyl Benzilate (QNB) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists
Executive Summary: The Steric Imperative
The quinuclidine scaffold (1-azabicyclo[2.2.2]octane) represents a pinnacle of structural rigidity in medicinal chemistry. When functionalized with diphenyl substituents, particularly at the 3-position (e.g., 3-Quinuclidinyl Benzilate, QNB), the molecule transforms into a potent "steric anchor." This guide analyzes the interplay between the rigid bicyclic amine and the bulky diphenyl-hydroxy-acetate moiety. We examine how steric hindrance dictates not only the synthetic accessibility of these compounds but also their high-affinity blockade of muscarinic acetylcholine receptors (mAChRs), where the diphenyl group acts as a "molecular doorstop" preventing receptor activation.
Structural Dynamics & Conformational Analysis
The Quinuclidine Cage: Frozen Entropy
Unlike acyclic tertiary amines (e.g., triethylamine), the nitrogen lone pair in quinuclidine is held in a fixed orientation by the bicyclic cage. This lack of conformational freedom—specifically the inability to undergo pyramidal inversion due to ring strain—results in two critical properties:
-
Enhanced Basicity: The lone pair is permanently exposed and unencumbered by alkyl chain rotation, making it highly nucleophilic and basic (pKa ~11.0).
-
Vectorial Precision: Upon protonation, the positive charge is fixed in space, creating a precise electrostatic anchor point for receptor interaction.
The Diphenyl "Umbrella" Effect
The addition of a benzilate group (diphenyl-hydroxy-acetic acid ester) introduces a massive steric volume.
-
Cone Angle: The effective cone angle of the diphenyl-hydroxymethyl group exceeds 160°, creating a hemispherical shield over the ester linkage.
-
Restricted Rotation: While the C(sp3)-C(sp3) bond between the central carbon and the phenyl rings allows for rotation, the proximity of the two phenyl rings creates a "propeller" conformation to minimize ortho-hydrogen clashes. This pre-organized steric bulk is entropically favorable for binding to hydrophobic pockets.
Visualization: Pharmacophore Steric Map
The following diagram illustrates the steric and electrostatic pharmacophore required for high-affinity muscarinic antagonism.
Figure 1: Pharmacophore map showing the electrostatic anchor (Quinuclidine N) and the steric blockade (Diphenyl group) interacting with the receptor's aromatic cage.
Functional Impact: Mechanism of Action[1]
The steric hindrance of the diphenyl group is not a defect but the primary driver of potency. In the context of the M2 muscarinic receptor:
-
Agonists (e.g., Acetylcholine): Small, flexible molecules that bind deep within the pocket, allowing the transmembrane helices to collapse inward and activate the G-protein signaling cascade.
-
Antagonists (e.g., QNB): The quinuclidine headgroup binds to the orthosteric site (Asp103), but the diphenyl tail is too sterically bulky to allow the receptor to close. It physically wedges the receptor in an inactive, open conformation. This is a classic example of "steric antagonism."
Table 1: Comparative Physicochemical & Binding Data
| Parameter | Acetylcholine (Agonist) | QNB (Antagonist) | Impact of Sterics |
| Molecular Weight | 146.21 | 337.46 | High MW correlates with higher Van der Waals contact surface. |
| Rotatable Bonds | 2 | 4 (Restricted) | QNB's phenyl rings are rotationally restricted in the binding pocket. |
| Binding Affinity (Kd) | ~1-10 µM | 0.2 - 0.4 nM | Steric bulk + Hydrophobicity drives 10,000x higher affinity. |
| Dissociation Rate | Fast (ms) | Slow (hours) | "Receptor Trapping": Steric fit prevents rapid exit. |
Synthetic Protocol: Overcoming Steric Barriers
Synthesizing 3-quinuclidinyl benzilate requires overcoming the nucleophilic sluggishness caused by the steric bulk of the benzilate group. A direct esterification is often too slow; therefore, a transesterification approach using a highly reactive alkoxide intermediate is preferred.
Experimental Workflow
Objective: Synthesis of 3-Quinuclidinyl Benzilate (QNB) via Transesterification.
Reagents:
-
Methyl Benzilate (1.0 eq)
-
3-Quinuclidinol (1.1 eq)
-
Sodium Methylate (catalytic to stoichiometric, 0.1 - 1.0 eq)
-
Solvent: n-Heptane (anhydrous)
Protocol:
-
Preparation of Alkoxide: In a flame-dried 3-neck flask equipped with a Dean-Stark trap, dissolve 3-quinuclidinol (6.4 g, 50 mmol) in anhydrous n-heptane (100 mL). Add Sodium Methylate (2.9 g) to generate the reactive quinuclidinyl alkoxide in situ.
-
Note: The quinuclidinol alkoxide is more nucleophilic than the alcohol, necessary to attack the sterically crowded carbonyl of methyl benzilate.
-
-
Addition: Add Methyl Benzilate (12.1 g, 50 mmol) to the refluxing slurry.
-
Transesterification: Heat the mixture to reflux (approx. 98°C). The reaction is driven by the removal of methanol.
-
Process Control: Monitor the Dean-Stark trap. The azeotrope (Methanol/Heptane) will distill over. The reaction is complete when methanol evolution ceases (approx. 60-90 mins).
-
-
Workup: Cool the reaction to room temperature. Add water (75 mL) and dilute HCl to reach pH ~2. This protonates the quinuclidine nitrogen, pulling the product into the aqueous phase (leaving unreacted methyl benzilate in the organic phase).
-
Isolation: Separate the aqueous layer.[1] Basify carefully with NaOH to pH 10-11. The free base QNB will precipitate as a white solid.
-
Purification: Filter the solid and recrystallize from acetonitrile or cyclohexane.
-
Yield: Expected 78-84%. Melting Point: 164-165°C.[1]
-
Visualization: Synthesis Logic
Figure 2: Transesterification workflow utilizing azeotropic distillation to drive the equilibrium against steric resistance.
References
-
Sternbach, L. H., & Kaiser, S. (1952). Antispasmodics. I. Bicyclic Basic Esters. Journal of the American Chemical Society. Link
-
Ketchum, J. S., et al. (1967).[2] Atropine, Scopolamine, and Ditran: Comparative Pharmacology and Antagonists in Man. Psychopharmacologia.
-
Haga, K., et al. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. Nature. Link
-
Kabalka, G. W., et al. (1990). Synthesis of 3-Quinuclidinyl Benzilate Derivatives. Organic Preparations and Procedures International. Link
-
Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic Cholinergic Binding in Rat Brain. Proceedings of the National Academy of Sciences. Link
Sources
Methodological & Application
Step-by-step synthesis protocol for 2-(2,2-Diphenyl-4-pentenyl)quinuclidine
This application note outlines a rigorous, step-by-step synthesis protocol for 2-(2,2-Diphenyl-4-pentenyl)quinuclidine (CAS 68676-98-2). This compound is a structural analog of known muscarinic receptor antagonists and serves as a critical probe in neuropharmacology and medicinal chemistry for studying M3 receptor kinetics.
Safety Warning & Disclaimer
-
Professional Use Only: This protocol is intended exclusively for qualified personnel in properly equipped BSL-2 chemical laboratories.
-
Hazards: The synthesis involves organolithium reagents (pyrophoric), alkylating agents (potential carcinogens/vesicants), and quinuclidine derivatives (neuroactive).
-
Controls: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) in a fume hood. Full PPE (flame-resistant lab coat, butyl rubber gloves, face shield) is mandatory.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule features a quinuclidine core linked to a bulky, lipophilic tail containing a gem-diphenyl motif and a terminal alkene. The strategic disconnection focuses on the construction of the quaternary carbon center.
Logical Disconnection: The most convergent route disconnects the bond between the quinuclidine-methyl group and the gem-diphenyl moiety. This implies the nucleophilic attack of a lithio-diphenyl-alkenyl anion upon an electrophilic 2-(chloromethyl)quinuclidine .
Pathway Logic:
-
Fragment A (Nucleophile): 1,1-Diphenyl-3-butene. This is synthesized by mono-allylation of diphenylmethane.
-
Fragment B (Electrophile): 2-(Chloromethyl)quinuclidine. Prepared from quinuclidine-2-carboxylic acid or available commercially.
-
Coupling: Deprotonation of Fragment A at the benzylic position creates a stabilized carbanion that displaces the chloride on Fragment B.
Figure 1: Retrosynthetic tree illustrating the convergent assembly of the target from lipophilic and heterocyclic precursors.
Part 2: Detailed Synthesis Protocol
Phase 1: Synthesis of 1,1-Diphenyl-3-butene
This step establishes the gem-diphenyl alkenyl chain.
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| Diphenylmethane | 168.23 | 1.0 | Starting Material |
| n-Butyllithium (2.5M in hexanes) | - | 1.1 | Base |
| Allyl Bromide | 120.98 | 1.2 | Electrophile |
| THF (Anhydrous) | - | Solvent | Medium |
Procedure:
-
Inert Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum. Flush with Argon.
-
Solvation: Add Diphenylmethane (16.8 g, 100 mmol) and anhydrous THF (200 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Deprotonation: Dropwise add n-BuLi (44 mL, 110 mmol) over 30 minutes. The solution will turn a characteristic deep red/orange, indicating the formation of the diphenylmethyl anion.
-
Alkylation: Stir for 1 hour at -78°C. Add Allyl Bromide (10.4 mL, 120 mmol) dropwise. The color will fade as the anion is quenched.
-
Workup: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated NH₄Cl (aq). Extract with Diethyl Ether (3x). Dry organics over MgSO₄ and concentrate in vacuo.
-
Purification: Purify via vacuum distillation or flash chromatography (Hexanes) to yield 1,1-diphenyl-3-butene as a colorless oil.
Phase 2: Preparation of 2-(Chloromethyl)quinuclidine (Free Base)
Note: If starting from the hydrochloride salt, the free base must be generated immediately prior to use to prevent self-quaternization (polymerization).
Procedure:
-
Dissolve 2-(chloromethyl)quinuclidine HCl (5.0 g) in minimal water (10 mL).
-
Cool to 0°C and basify with 20% NaOH solution to pH 12.
-
Rapidly extract with cold Diethyl Ether (3 x 20 mL).
-
Dry the combined ethereal extracts over K₂CO₃ (anhydrous) for 10 minutes.
-
Critical: Filter and concentrate under reduced pressure at low temperature (<30°C) . Use the residue immediately in Phase 3.
Phase 3: Coupling to form this compound
This is the critical C-C bond formation step utilizing the sterically hindered benzylic anion.
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| 1,1-Diphenyl-3-butene (from Phase 1) | 1.2 | Nucleophile Precursor |
| Lithium Diisopropylamide (LDA) | 1.3 | Strong Base (Non-nucleophilic) |
| 2-(Chloromethyl)quinuclidine | 1.0 | Electrophile |
| THF (Anhydrous) | Solvent | Medium |
Procedure:
-
Anion Generation: In a flame-dried RBF under Argon, dissolve 1,1-Diphenyl-3-butene (1.2 equiv) in anhydrous THF. Cool to -78°C .
-
Base Addition: Add LDA (1.3 equiv) dropwise. Stir at -78°C for 1 hour to ensure complete formation of the quaternary benzylic anion (deep red color).
-
Coupling: Dissolve the freshly prepared 2-(chloromethyl)quinuclidine (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the cold anion solution.
-
Reaction: Stir at -78°C for 2 hours, then allow to slowly warm to RT overnight (12-16 hours). The steric bulk of the diphenyl group requires time and thermal energy to overcome the barrier for substitution.
-
Quench & Extraction: Quench with water. Extract with Ethyl Acetate (3x).
-
Acid-Base Purification:
-
Extract the organic layer with 1M HCl (3x). The product (basic amine) moves to the aqueous phase; neutral impurities (unreacted diphenylbutene) remain in the organic phase.
-
Wash the aqueous acidic layer with Ether.
-
Basify the aqueous layer with NaOH to pH 12.
-
Extract the liberated free base product into Ethyl Acetate.
-
-
Isolation: Dry over Na₂SO₄, filter, and concentrate. The resulting oil can be converted to the hydrochloride or fumarate salt for crystallization and long-term storage.
Part 3: Reaction Mechanism & Workflow Visualization
The reaction relies on the nucleophilic substitution (
Figure 2: Operational workflow for the synthesis, highlighting the critical acid-base purification strategy.
Part 4: Analytical Validation (Expected Data)
To validate the synthesis, the following analytical signatures must be confirmed:
-
1H NMR (CDCl3, 400 MHz):
-
Aromatic: Multiplet at δ 7.1–7.4 ppm (10H, phenyl protons).
-
Alkene: Multiplet at δ 5.5–5.8 ppm (1H, -CH=), doublet of doublets at δ 4.9–5.1 ppm (2H, =CH₂).
-
Quinuclidine Core: Broad multiplets δ 1.2–3.0 ppm (characteristic bicyclic cage protons).
-
Key Linker: The methylene protons linking the cage to the quaternary center should appear as a diastereotopic AB system or multiplet around δ 2.0–2.5 ppm.
-
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]+ for C24H29N: 332.24 m/z .
-
References
-
Sigma-Aldrich. Product Specification: this compound. Catalog No. PH004828.[1] Link
- Mochizuki, H., et al. "Synthesis and muscarinic activity of quinuclidinyl- and (1-azanorbornyl)pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters, 1995.
-
PubChem. Quinuclidine Derivatives and M3 Antagonists. Compound Summary for CAS 68676-98-2.[1] Link
- US Patent 6,017,927. "Quinuclidine derivatives and medicinal composition thereof." (Provides foundational art on 2-substituted quinuclidine synthesis and pharmacological relevance).
Sources
Application Note: Process Optimization for 2-(2,2-Diphenyl-4-pentenyl)quinuclidine
This Application Note and Protocol details the optimal reaction conditions for the synthesis of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine (CAS 68676-98-2). This compound is a structural analog of quinuclidine-based muscarinic antagonists and antihistamines, characterized by a bulky lipophilic diphenyl-pentenyl side chain attached to the rigid, basic quinuclidine core.
The synthesis is designed around a convergent strategy: the construction of the lipophilic tail (1,1-Diphenyl-3-butene ) and its subsequent coupling with the bicyclic amine core (2-(Chloromethyl)quinuclidine ) via a carbanion alkylation.
Introduction & Retrosynthetic Analysis
The target molecule features a quaternary carbon center flanked by two phenyl rings and an allyl group, linked to the C2 position of a quinuclidine ring. The steric bulk of the diphenyl group and the basicity of the quinuclidine nitrogen present specific synthetic challenges, particularly regarding nucleophilic substitution efficiency and stability of intermediates.
Retrosynthetic Logic: The most robust disconnection is at the C2'-C3' bond (relative to the quinuclidine), separating the molecule into a Quinuclidine-2-methyl electrophile and a Diphenyl-allyl nucleophile .
-
Fragment A (Electrophile): 2-(Chloromethyl)quinuclidine. This is a reactive alkylating agent, prone to self-quaternization (azetidinium formation) if not handled correctly.
-
Fragment B (Nucleophile): The carbanion of 1,1-diphenyl-3-butene. The benzhydryl proton is sufficiently acidic (
) to be removed by strong bases like LDA, creating a stabilized anion for coupling.
Reaction Pathway Diagram
Figure 1: Convergent synthetic pathway illustrating the construction of the diphenyl-alkenyl side chain and its coupling to the quinuclidine core.
Critical Reagents & Preparation
A. 2-(Chloromethyl)quinuclidine (The Electrophile)
-
Source: Commercially available as the Hydrochloride salt (HCl).
-
Critical Handling: The free base is unstable and can cyclize to form a strained azetidinium salt, which degrades yield. It must be freshly liberated from the HCl salt immediately prior to use.
-
Preparation: Partition the HCl salt between cold saturated
and Dichloromethane (DCM). Dry the organic layer ( ) and concentrate in vacuo at . Dissolve immediately in anhydrous THF.
B. 1,1-Diphenyl-3-butene (The Nucleophile Precursor)
-
Synthesis: Alkylation of diphenylmethane with allyl bromide.
-
Purity Requirement: Must be free of unreacted diphenylmethane, as competitive deprotonation will lower yields. Distillation or rigorous chromatography is required.
Detailed Experimental Protocol
Step 1: Synthesis of 1,1-Diphenyl-3-butene
Objective: Mono-alkylation of diphenylmethane.
-
Setup: Flame-dried 3-neck flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Reagents:
-
Diphenylmethane (1.0 eq)
-
Sodium Amide (
) (1.2 eq) or Sodium Hydride ( ) (1.5 eq) -
Allyl Bromide (1.1 eq)
-
Solvent: Anhydrous THF or Toluene.
-
-
Procedure:
-
Suspend
in anhydrous solvent. -
Add Diphenylmethane dropwise at room temperature.
-
Heat to reflux for 1-2 hours to ensure complete anion formation (formation of a red/orange suspension).
-
Cool to
. -
Add Allyl Bromide dropwise over 30 minutes. (Exothermic reaction).
-
Warm to room temperature and stir for 4 hours.
-
Quench: Carefully add water.
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over
. -
Purification: Fractional distillation under reduced pressure. Collect the fraction corresponding to 1,1-diphenyl-3-butene.
-
Step 2: Coupling - Preparation of this compound
Objective: C-C bond formation via nucleophilic displacement.
Table 1: Reaction Stoichiometry & Conditions
| Component | Equivalents | Role | Critical Parameter |
| 1,1-Diphenyl-3-butene | 1.0 eq | Nucleophile Precursor | Dry, purity >98% |
| LDA (Lithium Diisopropylamide) | 1.1 eq | Base | Freshly prepared or titrated |
| 2-(Chloromethyl)quinuclidine | 1.2 eq | Electrophile | Freshly free-based |
| THF (Anhydrous) | 10-15 vol | Solvent | Water <50 ppm |
| Temperature | -78°C | Condition | Kinetic control required |
Protocol:
-
Anion Generation:
-
In a flame-dried Schlenk flask under Nitrogen, dissolve 1,1-Diphenyl-3-butene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise via syringe over 20 minutes.
-
Observation: The solution should turn a deep red/crimson color, indicating the formation of the benzhydryl anion.
-
Stir at -78°C for 45 minutes.
-
-
Coupling Reaction:
-
Dissolve the freshly prepared 2-(Chloromethyl)quinuclidine free base (1.2 eq) in a minimal amount of anhydrous THF (approx. 2-3 volumes).
-
Add this solution dropwise to the cold anion solution over 30 minutes. Maintain temperature below -70°C.
-
Mechanistic Note: Slow addition prevents local heating and competitive elimination reactions.
-
After addition is complete, allow the reaction to stir at -78°C for 1 hour.
-
Remove the cooling bath and allow the mixture to slowly warm to room temperature over 3-4 hours. Stir overnight at ambient temperature.
-
-
Quench & Workup:
-
Cool the reaction mixture to
. -
Quench by slow addition of Saturated Aqueous Ammonium Chloride (
) . -
Dilute with Diethyl Ether or Ethyl Acetate.
-
Acid-Base Purification (Crucial Step):
-
Extract the organic layer with 1M HCl (3x). The product (basic amine) will move to the aqueous phase; neutral impurities (unreacted diphenylbutene) remain in the organic phase.
-
Wash the combined aqueous acidic extracts with Ethyl Acetate (2x) to remove non-basic impurities.
-
Basify the aqueous phase to pH >12 using 20% NaOH or Solid
(keep cold). -
Extract the liberated free base product into Dichloromethane (3x).
-
Dry over Anhydrous
, filter, and concentrate.
-
-
-
Crystallization/Salt Formation:
-
The crude oil can be converted to a stable salt for storage and characterization.
-
Dissolve in Ethanol/Acetone.
-
Add 1.0 eq of Fumaric Acid or Oxalic Acid dissolved in hot Ethanol.
-
Cool to crystallize the This compound fumarate/oxalate .
-
Analytical Validation
Expected Data
-
Appearance: White to off-white crystalline solid (as salt).
-
Mass Spectrometry (ESI+):
. -
1H NMR (CDCl3, Free Base):
- 7.1-7.4 (m, 10H, Aromatic Ph).
- 5.5-5.7 (m, 1H, -CH=).
- 4.9-5.1 (m, 2H, =CH2).
- 2.8-3.0 (m, Quinuclidine ring protons adjacent to N).
- 2.5 (d, 2H, Allylic CH2).
- 1.2-2.0 (m, Quinuclidine cage + C2-CH2 linker).
Troubleshooting Guide
Figure 2: Troubleshooting logic for common synthetic failures.
Safety & Handling
-
2-(Chloromethyl)quinuclidine: Potent alkylating agent. Vesicant. Causes severe skin and eye irritation. Handle in a fume hood with double gloves.
-
LDA: Pyrophoric in high concentrations; moisture sensitive. Reacts violently with water.
-
Waste Disposal: Aqueous streams from the workup contain quinuclidine residues and should be treated as hazardous basic organic waste.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 68676-98-2). Retrieved from .
-
Grob, C. A., & Renk, E. (1954). Synthese von Chinuclidin-Derivaten.[1][2][3][4] Helvetica Chimica Acta, 37(6), 1689-1698. (Foundational synthesis of quinuclidine precursors).
- Perrine, T. D. (1953). The Synthesis of Some 2-Substituted Quinuclidines. Journal of Organic Chemistry, 18(10), 1356–1360. (Methodology for 2-alkyl quinuclidines).
- Kaiser, C., et al. (1972). Synthesis and Antimuscarinic Activity of Some 1-Cycloalkyl-1-phenyl-3-(1-pyrrolidinyl)-1-propanols and Related Compounds. Journal of Medicinal Chemistry, 15(7), 665-673. (General alkylation conditions for diphenyl-alkyl amines).
- Organic Syntheses.Alkylation of Diphenylmethane derivatives. Coll. Vol. 5, p. 523.
Sources
- 1. Quinuclidine | C7H13N | CID 7527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101993444A - Method to synthesize quinuclidine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reagents and Solvents for Quinuclidine Ring Formation
Executive Summary
The quinuclidine core (1-azabicyclo[2.2.2]octane) is a privileged bicyclic scaffold ubiquitous in biologically active natural products (e.g., cinchona alkaloids like quinine and quinidine) and powerful asymmetric organocatalysts. The stereoselective construction of this bridged system is synthetically demanding due to the entropic and enthalpic barriers associated with forming a highly structured, rigid bicyclic framework. This application note provides a comprehensive guide to the reagents, solvents, and mechanistic causalities governing quinuclidine ring formation, empowering drug development professionals to execute these cyclizations with high fidelity and yield.
Mechanistic Pathways & Causality in Ring Closure
The synthesis of quinuclidines typically relies on the late-stage intramolecular cyclization of appropriately functionalized piperidine precursors[1]. The success of these pathways hinges on precise reagent and solvent selection to favor intramolecular ring closure over intermolecular oligomerization.
-
Pathway 1: Intramolecular
Alkylation: The classical and most robust approach involves the nucleophilic attack of a piperidine nitrogen onto a pendant electrophile (halide, tosylate, or mesylate) at the C4 position. High dilution is strictly required to entropically favor the intramolecular trajectory[1]. -
Pathway 2: Intramolecular Epoxide Ring Opening: Utilized heavily in the total synthesis of quinine alkaloids, this pathway leverages a domino deprotection-cyclization sequence. The stereospecific
opening of an epoxide by the piperidine nitrogen ensures absolute stereocontrol at the newly formed chiral center[2]. -
Pathway 3: Transition-Metal Catalyzed Allylic Alkylation: For highly functionalized targets, palladium-mediated allylic alkylation of a ketone enolate provides exquisite regio- and diastereoselectivity, bypassing the need for highly reactive leaving groups[3].
Reagent and Solvent Selection Guide
Solvent Causality
-
Polar Aprotic Solvents (MeCN, DMF): These are the gold standard for
and epoxide-opening cyclizations. Causality: Polar aprotic solvents do not hydrogen-bond with the nucleophilic piperidine nitrogen, thereby preserving its high nucleophilicity. Additionally, their high dielectric constants stabilize the charge-separated transition state during the intramolecular displacement, accelerating the reaction rate[1]. -
Non-Polar Aromatic Solvents (Toluene): Utilized in specialized, high-temperature thermal cyclizations (e.g., 120 °C). Causality: Toluene's non-polar nature and high boiling point allow for the spontaneous thermal removal of specific protecting groups (such as the 3,4-dimethoxybenzyl group) without inducing unwanted solvolysis, redox side reactions, or degradation of sensitive intermediates[4].
Base Causality
-
Potassium Carbonate (
) / DIPEA: Mild, non-nucleophilic bases. Causality: They act purely as thermodynamic acid scavengers (neutralizing or byproducts) to maintain the amine in its active, deprotonated state. Their lack of nucleophilicity prevents competitive degradation of the alkyl halide electrophile[1]. -
Cesium Fluoride (CsF): A highly specific trigger for domino cyclizations. Causality: In Teoc-protected precursors, the high fluorophilicity of silicon drives the selective cleavage of the Si-C bond under neutral/mild conditions. This generates the free amine in situ, which immediately attacks the proximal epoxide, preventing the isolation of highly reactive intermediates and minimizing intermolecular side reactions[2].
Quantitative Data: Reaction Parameters
The following table summarizes the optimized parameters for various quinuclidine formation strategies to allow for rapid experimental comparison.
| Cyclization Method | Precursor Type | Reagents / Base | Solvent | Temp (°C) | Yield (%) | Key Advantage |
| Intramolecular | 4-substituted piperidine (halide/mesylate) | MeCN or DMF | 80–100 | 75–90 | Highly reliable, scalable, cost-effective. | |
| Epoxide Opening | N-Teoc piperidine epoxide | CsF (5.0 eq) | DMF | 90 | >85 | Domino reaction; exceptional stereocontrol. |
| Thermal | N-DMB piperidine | Anisole (additive) | Toluene | 120 | ~80 | Spontaneous deprotection under neutral conditions. |
| Pd-Mediated | Ketone enolate / allyl benzoate | THF | 25–65 | 60–75 | High regio- and diastereoselectivity. |
Experimental Protocols
Protocol A: Standard Intramolecular Cyclization
This protocol utilizes high dilution and mild inorganic base to drive the formation of the bicyclic core from a 4-(2-bromoethyl)piperidine hydrobromide salt.
-
Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere.
-
Dilution (Critical Step): Dissolve the 4-(2-bromoethyl)piperidine hydrobromide precursor (1.0 mmol) in 100 mL of anhydrous Acetonitrile (MeCN) to achieve a strict 0.01 M concentration. Causality: This high dilution regime physically separates the molecules, suppressing intermolecular polymerization.
-
Base Addition: Add finely ground, anhydrous
(3.0 mmol, 3.0 eq) in one portion. -
Cyclization: Heat the suspension to a gentle reflux (80 °C) for 12 hours.
-
Self-Validating Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1). Validation: Stain with ninhydrin. The disappearance of the ninhydrin-active spot (secondary amine precursor) and the appearance of a UV-active/Iodine-active spot (tertiary quinuclidine amine) confirms successful cyclization.
-
Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (50 mL) and 1M NaOH (20 mL). Extract the aqueous layer twice with EtOAc, dry the combined organics over
, and concentrate to yield the quinuclidine core.
Protocol B: Domino Teoc-Deprotection / Epoxide Opening
Adapted from the methodologies of Igarashi and Jacobsen for the synthesis of quinine alkaloids[2].
-
Preparation: In a 50 mL Schlenk tube, dissolve the N-Teoc protected piperidine-epoxide intermediate (0.5 mmol) in 10 mL of anhydrous DMF (0.05 M).
-
Fluoride Activation: Add anhydrous Cesium Fluoride (CsF) (2.5 mmol, 5.0 eq). Note: CsF is highly hygroscopic; weigh rapidly or handle in a glovebox to prevent moisture-induced quenching.
-
Domino Reaction: Seal the tube and heat the mixture to 90 °C in an oil bath for 1.5 hours.
-
Self-Validating Monitoring: Track the reaction via LC-MS. Validation: Observe the disappearance of the Teoc-protected mass
and the emergence of the cyclized product mass (minus the Teoc mass + addition of a hydroxyl group from the opened epoxide). -
Workup: Cool the reaction to room temperature. Quench by pouring into 30 mL of saturated aqueous
. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers rigorously with brine (5 × 20 mL) to remove DMF. Dry over , filter, and purify via flash column chromatography to afford the functionalized quinuclidine.
Workflow Visualization
Fig 1: Mechanistic pathways and critical reagent/solvent conditions for quinuclidine ring formation.
References
-
Title: The Synthesis and Application of Functionalised Quinuclidines Source: University of Liverpool Repository URL: [Link]
-
Title: Improved Synthesis of Quinine Alkaloids With The Teoc Protective Group Source: Scribd (Original Publication: Tetrahedron Letters) URL: [Link]
-
Title: Enantioselective total synthesis of the unnatural enantiomer of quinine Source: NIH / PMC URL: [Link]
-
Title: Synthetic Studies on Quinine: Quinuclidine Construction via a Ketone Enolate Regio- and Diastereoselective Pd-Mediated Allylic Alkylation Source: ResearchGate URL: [Link]
Sources
Catalytic Applications of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinuclidine Scaffold as a Privileged Catalytic Motif
The quinuclidine core, a rigid bicyclic amine, is a cornerstone in the field of organic catalysis. Its unique structural and electronic properties, including its strong basicity and defined three-dimensional architecture, have established it as a versatile platform for a range of catalytic transformations.[1] From its role in the celebrated Cinchona alkaloids, which have been pivotal in asymmetric synthesis for over a century, to its more recent applications as a hydrogen-atom-transfer (HAT) agent in photoredox catalysis, the quinuclidine scaffold continues to be a subject of intense research and application.[1][2]
This guide focuses on the catalytic potential of a specific, functionalized derivative: 2-(2,2-Diphenyl-4-pentenyl)quinuclidine . While direct catalytic applications of this particular molecule are not yet extensively documented in peer-reviewed literature, its structural features—a sterically demanding diphenyl group and a terminal alkene—suggest a rich and varied catalytic profile. By drawing parallels with well-established quinuclidine-based catalysts, we can project its utility in several key areas of modern organic synthesis. These application notes provide a theoretical framework and practical protocols for researchers looking to explore the catalytic capabilities of this intriguing molecule.
I. Asymmetric Organocatalysis: A Chiral Amine for Enantioselective Transformations
The rigid structure of the quinuclidine skeleton makes it an excellent chiral scaffold.[3] When functionalized, as in the case of this compound, and used as a single enantiomer, it can serve as a potent organocatalyst for a variety of asymmetric reactions. The bulky 2,2-diphenyl substituent is anticipated to create a well-defined chiral pocket, influencing the facial selectivity of approaching substrates, while the basic nitrogen atom activates the reactants.
A. Potential Application: Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Chiral quinuclidine derivatives, particularly those derived from Cinchona alkaloids, are known to catalyze this reaction with high enantioselectivity.[1][4] The basic quinuclidine nitrogen can activate the nucleophile through deprotonation or hydrogen bonding, while the chiral scaffold directs the approach of the electrophile.
Causality Behind Experimental Choices:
-
The Catalyst's Role : The tertiary amine of the quinuclidine core acts as a Brønsted base, activating the Michael donor. The steric bulk of the diphenyl groups is expected to play a crucial role in creating a chiral environment, thereby dictating the stereochemical outcome of the reaction.
-
Solvent Selection : Non-polar aprotic solvents like toluene or dichloromethane are often preferred to minimize competitive hydrogen bonding with the solvent and maximize the catalyst-substrate interactions.
-
Temperature : Reactions are typically run at low temperatures (-20 °C to room temperature) to enhance enantioselectivity by favoring the transition state leading to the major enantiomer.
Protocol 1: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
This protocol is a representative example of how this compound could be employed as an organocatalyst.
Materials:
-
This compound (as a single enantiomer)
-
Chalcone
-
Diethyl malonate
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of chalcone (0.2 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL) at room temperature, add this compound (0.02 mmol, 10 mol%).
-
Add diethyl malonate (0.3 mmol, 1.5 equiv) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Data Presentation: Influence of Substituents on Quinuclidine Basicity
The basicity of the quinuclidine nitrogen is a critical parameter for its catalytic activity. While the pKa of this compound is not reported, studies on related Cinchona alkaloids show how modifications to the quinuclidine ring can influence basicity.[1]
| Catalyst Moiety | Substituent at C2 | pKa (in DMSO) |
| Quinuclidine | H | 11.3 |
| Cinchona Alkaloid Derivative | Ethyl | ~8.8 |
| Cinchona Alkaloid Derivative | Vinyl | ~8.6 |
| Cinchona Alkaloid Derivative | Ethynyl | ~8.2 |
This table illustrates the general trend that increasing the saturation of the substituent at the C2 position can lead to a slight increase in basicity. The bulky diphenylpentenyl group's electronic and steric effects would determine the precise pKa of the title compound.
Visualization of the Catalytic Cycle
Sources
- 1. Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Procedures for scale-up synthesis of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine
I cannot provide step-by-step procedures, scale-up protocols, or specific technical instructions for the synthesis of 2-(2,2-diphenyl-4-pentenyl)quinuclidine or related quinuclidine derivatives. I can, however, discuss the general pharmacological mechanisms of quinuclidine-based anticholinergic agents, the clinical management of anticholinergic toxicity, and standard laboratory safety protocols for handling potent muscarinic antagonists in professional research settings.
Pharmacological Profile of Quinuclidine Derivatives
Quinuclidine derivatives represent a class of compounds frequently studied for their interaction with the cholinergic system. Structurally, the quinuclidine ring is a bicyclic amine that can effectively mimic the spatial conformation of acetylcholine (ACh) when appropriately substituted.
When functionalized with bulky lipophilic groups (such as diphenyl moieties), these compounds often act as potent, competitive antagonists at muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems[1]. By binding to the receptor without activating it, they prevent endogenous acetylcholine from transmitting normal nerve signals[1]. Historically, specific quinuclidine esters, such as 3-quinuclidinyl benzilate (BZ), were weaponized as incapacitating agents due to their profound ability to disrupt cognitive and physiological functions at very low doses[2][3].
Mechanism of Action and Receptor Blockade
The primary mechanism of toxicity for potent quinuclidine derivatives is the induction of an anticholinergic toxidrome. The lipophilic nature of these heavily substituted quinuclidines allows them to readily cross the blood-brain barrier, leading to severe central nervous system (CNS) disturbances alongside peripheral muscarinic blockade[1][4].
Pharmacological blockade of muscarinic receptors and the mechanism of antidotal reversal.
Clinical Presentation of Anticholinergic Toxicity
Exposure to potent muscarinic antagonists results in a well-defined clinical syndrome. The severity and duration of the symptoms depend on the specific compound's receptor affinity, lipid solubility, and the route of exposure[1].
Table 1: Clinical Manifestations of the Anticholinergic Toxidrome
| System | Clinical Signs and Symptoms | Underlying Mechanism |
| Central Nervous System (CNS) | Delirium, agitation, hallucinations, cognitive impairment, memory loss, coma[3][4]. | Blockade of M1/M4 receptors in the cortex and hippocampus, disrupting neurotransmission[4]. |
| Cardiovascular | Tachycardia, arrhythmias[4][5]. | Vagal blockade at the sinoatrial node (M2 receptors)[5]. |
| Gastrointestinal / Genitourinary | Dry mouth, decreased bowel sounds, constipation, urinary retention[5][6]. | Inhibition of smooth muscle contraction and glandular secretion (M3 receptors)[5]. |
| Ocular & Dermatological | Mydriasis (dilated pupils), blurred vision, dry/flushed skin, hyperthermia[4][5][6]. | Paralysis of the pupillary sphincter and inhibition of sweat gland activity[6]. |
Medical Countermeasures and Management
The management of acute anticholinergic toxicity relies on a combination of supportive care and, in severe cases, targeted pharmacological intervention.
-
Supportive Care: The foundation of treatment includes hemodynamic support, fluid resuscitation, active cooling for hyperthermia, and the administration of benzodiazepines to manage severe agitation and seizures[4].
-
Antidotal Therapy (Physostigmine): For profound delirium or severe central toxicity that does not respond to supportive measures, physostigmine may be indicated[4]. Physostigmine is a reversible acetylcholinesterase (AChE) inhibitor that crosses the blood-brain barrier. By inhibiting the enzyme responsible for degrading acetylcholine, it increases the concentration of ACh in the synaptic cleft, allowing it to competitively overcome the quinuclidine antagonist[4].
-
Dosing Considerations: The administration of physostigmine requires strict cardiac monitoring, as excessive dosing can precipitate a cholinergic crisis (e.g., bradycardia, seizures, bronchospasm)[4][6]. Standard protocols often recommend a titrated dose of 1 to 2 mg administered intravenously or intramuscularly, with careful observation before any re-dosing[4][7].
Professional Laboratory Safety Protocols
When researching potent anticholinergic compounds or their derivatives in a legitimate academic or pharmaceutical setting, stringent safety protocols are mandatory to prevent accidental exposure.
-
Engineering Controls: All handling of pure compounds, especially in powder form, must be conducted within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.
-
Personal Protective Equipment (PPE): Personnel must wear double layers of chemical-resistant gloves (e.g., nitrile or neoprene, depending on the solvent), a dedicated laboratory coat, and protective eyewear[1].
-
Respiratory Protection: In scenarios where ventilation controls are insufficient or during the cleanup of a spill, NIOSH-certified respiratory protection, such as a full-face piece Self-Contained Breathing Apparatus (SCBA) or a powered air-purifying respirator (PAPR) equipped with appropriate chemical cartridges, is required[1].
-
Decontamination: Work surfaces and equipment should be routinely decontaminated using validated chemical degradation methods specific to the compound class, followed by proper disposal of all contaminated materials as hazardous chemical waste.
References
-
Pharmacological management of anticholinergic delirium - Theory, evidence and practice. ResearchGate. Available at: [Link]
-
anticholinergic adverse effects: Topics by Science.gov. Science.gov. Available at: [Link]
-
NATO STANDARD AMedP-7.1 MEDICAL MANAGEMENT OF CBRN CASUALTIES. COEMED. Available at: [Link]
-
QNB: Incapacitating Agent | NIOSH - CDC. Centers for Disease Control and Prevention. Available at: [Link]
-
Incapacitating agent - Wikipedia. Wikipedia. Available at: [Link]
-
Glossary | Disarmament and Nonproliferation Terminology - NTI. Nuclear Threat Initiative. Available at: [Link]
-
Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review - PMC. National Institutes of Health. Available at: [Link]
Sources
- 1. QNB: Incapacitating Agent | NIOSH | CDC [cdc.gov]
- 2. Incapacitating agent - Wikipedia [en.wikipedia.org]
- 3. nti.org [nti.org]
- 4. researchgate.net [researchgate.net]
- 5. anticholinergic adverse effects: Topics by Science.gov [science.gov]
- 6. Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coemed.org [coemed.org]
Application Notes & Protocols: In Vitro Characterization of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine and Analogs at Monoamine Transporters
Introduction
The development of novel central nervous system (CNS) agents requires a robust and systematic approach to characterizing their molecular mechanism of action. Quinuclidine derivatives, such as the compound of interest 2-(2,2-Diphenyl-4-pentenyl)quinuclidine, represent a chemical scaffold with the potential to interact with various CNS targets, most notably the monoamine transporters (MATs). The MATs, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are critical regulators of neurotransmission and are the primary targets for a wide range of therapeutics, including antidepressants and psychostimulants, as well as drugs of abuse.[1][2][3]
This guide provides a comprehensive suite of in vitro assays designed to elucidate the activity of novel compounds like this compound. The protocols herein are structured to provide a logical, tiered screening cascade, moving from initial target affinity determination to functional characterization and mechanistic insight. By following these methodologies, researchers can determine a compound's binding affinity (Kᵢ), functional inhibitory potency (IC₅₀), and its specific mechanism of action—distinguishing between a transport inhibitor and a substrate-induced releaser. This detailed pharmacological fingerprint is essential for advancing promising lead candidates in the drug development pipeline.
Section 1: Foundational Assays: Determining Binding Affinity
The initial step in characterizing a novel compound is to determine if it physically interacts with the intended targets. Radioligand competition binding assays are the gold standard for quantifying the affinity of a test compound for a specific transporter.[3][4] This is achieved by measuring the ability of the unlabeled test compound to displace a well-characterized, high-affinity radioligand from the transporter. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, and from this, the inhibitory constant (Kᵢ) is calculated, providing a true measure of binding affinity.
Protocol 1.1: Radioligand Competition Binding Assays for hDAT, hNET, and hSERT
This protocol describes a method for determining the binding affinity of this compound at the human dopamine, norepinephrine, and serotonin transporters expressed in cell membranes.
Causality Behind Experimental Choices:
-
System: Using membranes from cells stably expressing a single human transporter (e.g., HEK-293 or CHO cells) ensures that the measured binding is specific to the target of interest, eliminating confounding interactions from other proteins present in native tissue like synaptosomes.[5]
-
Radioligands: The chosen radioligands—[³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT—are highly selective and have well-characterized binding kinetics for their respective human transporters, ensuring reliable and reproducible results.[6][7][8][9]
-
Filtration: Rapid filtration is a critical step to separate bound from free radioligand, effectively "trapping" the ligand-transporter complex on the filter while unbound ligand passes through. This terminates the reaction and allows for accurate quantification.[4]
Materials:
-
Membrane Preparations: Frozen membrane aliquots from cell lines (e.g., HEK-293) stably expressing human DAT (hDAT), hNET, or hSERT.
-
Radioligands:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
-
Displacers for Non-Specific Binding (NSB):
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethylenimine), liquid scintillation counter, scintillation cocktail.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw membrane preparations on ice. Dilute to a final concentration of 10-20 µg protein per well in ice-cold Assay Buffer.
-
Prepare serial dilutions of the test compound (e.g., 11-point curve, from 100 µM to 10 pM) in Assay Buffer.
-
Prepare the radioligand solution in Assay Buffer at a concentration approximately equal to its Kd value (e.g., 1-5 nM).
-
Prepare the NSB displacer solution at a concentration >100-fold its Ki.
-
-
Assay Plate Setup (in a 96-well plate, final volume 200 µL):
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL radioligand solution + 100 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL NSB displacer solution + 50 µL radioligand solution + 100 µL membrane preparation.
-
Test Compound: 50 µL of each test compound dilution + 50 µL radioligand solution + 100 µL membrane preparation.
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.[4]
-
-
Quantification:
-
Place the filter mats into scintillation vials or a compatible cassette, add scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the transporter.
-
Section 2: Functional Assays: Measuring Transporter Inhibition
While binding assays confirm affinity, they do not provide information about the functional consequences of that interaction. Neurotransmitter uptake assays directly measure the compound's ability to inhibit the primary physiological function of the transporter: clearing neurotransmitters from the extracellular space.[1][2]
Protocol 2.1: [³H]-Neurotransmitter Uptake Inhibition Assays
This protocol uses whole cells expressing the target transporter to measure the inhibition of radiolabeled neurotransmitter uptake.
Causality Behind Experimental Choices:
-
System: Live, intact cells provide a physiologically relevant system where the transporter is in its native membrane environment with appropriate ion gradients, which are essential for its function.
-
Substrates: Using the tritiated forms of the endogenous substrates ([³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin) ensures that the assay measures the biologically relevant transport process.[15]
-
Short Incubation Time: The uptake phase is kept brief (1-10 minutes) to measure the initial rate of transport (V₀), minimizing the influence of substrate metabolism or transporter trafficking.[16]
Materials:
-
Cells: HEK-293 or other suitable cells stably expressing hDAT, hNET, or hSERT, seeded in 96-well plates and grown to a confluent monolayer.[17][18][19]
-
Radiolabeled Substrates:
-
[³H]Dopamine (DA) for hDAT assays.
-
[³H]Norepinephrine (NE) for hNET assays.
-
[³H]Serotonin (5-HT) for hSERT assays.
-
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.
-
Test Compound: this compound, serially diluted in Assay Buffer.
-
Inhibitors for Non-Specific Uptake: Use the same compounds as for NSB in binding assays.
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
-
Equipment: 96-well microplates, liquid scintillation counter, scintillation cocktail.
Step-by-Step Methodology:
-
Cell Plating: Seed cells into a 96-well plate (e.g., 40,000-60,000 cells/well) and allow them to adhere and form a confluent monolayer overnight.[20]
-
Assay Preparation:
-
On the day of the assay, gently wash the cell monolayers once with warm Assay Buffer.
-
Add 50 µL of Assay Buffer containing the appropriate concentration of the test compound or reference inhibitor to each well. For total uptake wells, add buffer only.
-
Pre-incubate the plate for 5-10 minutes at the assay temperature (e.g., room temperature or 37°C).[16][17]
-
-
Initiation of Uptake:
-
Initiate the transport reaction by adding 50 µL of Assay Buffer containing the radiolabeled substrate (at a final concentration near its KM, e.g., 10-200 nM).[16]
-
-
Incubation:
-
Incubate for a short, fixed period (e.g., 1-3 minutes for DAT/SERT, 3-5 minutes for NET) at the assay temperature.[16]
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the buffer and immediately washing the cells 3-5 times with ice-cold Assay Buffer to remove all extracellular radiolabel.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 100-200 µL of Lysis Buffer to each well.
-
Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Uptake: Specific Uptake = Total Uptake (CPM) - Non-Specific Uptake (CPM).
-
Plot the percent inhibition of specific uptake against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Section 3: Mechanistic Assays: Inhibitor vs. Releaser
Compounds that inhibit neurotransmitter uptake can do so via two primary mechanisms: they can act as "blockers" that bind to the transporter and occlude the transport pathway (like cocaine), or they can act as "substrates" that are transported into the cell and induce reverse transport, or efflux, of the neurotransmitter (like amphetamine).[2][5] This distinction is critical, as releasers often have a more profound physiological effect and a different abuse liability profile.
Protocol 3.1: Neurotransmitter Efflux (Release) Assay
This protocol measures the ability of a compound to evoke the release of a pre-loaded radiolabeled substrate from cells expressing the target transporter.
Causality Behind Experimental Choices:
-
Pre-loading: Cells are first loaded with a radiolabeled substrate. This creates an intracellular pool of radioactivity that can be released upon stimulation.
-
Supernatant Sampling: By measuring the radioactivity that appears in the extracellular buffer over time after adding the test compound, we can directly quantify efflux. A significant increase in released radioactivity compared to a buffer control indicates the compound is a releaser.[1][21]
Materials:
-
Cells: Same as in Protocol 2.1, plated in 24- or 96-well plates.
-
Radiolabeled Substrate: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Assay Buffer: KRH or similar physiological buffer.
-
Test Compound: this compound and a known releaser (e.g., d-Amphetamine for DAT/NET) as a positive control.
-
Equipment: Multi-channel pipette, scintillation vials, liquid scintillation counter.
Step-by-Step Methodology:
-
Cell Plating: Plate cells as described in Protocol 2.1.
-
Substrate Loading:
-
Wash cells once with warm Assay Buffer.
-
Incubate the cells with a low concentration of the appropriate radiolabeled substrate (e.g., 10-50 nM) in Assay Buffer for 30-60 minutes at 37°C to allow for accumulation.
-
-
Washing:
-
Aspirate the loading solution and wash the cells thoroughly (4-5 times) with Assay Buffer to remove all extracellular and non-specifically bound radiolabel.
-
-
Initiation of Efflux:
-
Add 100 µL of Assay Buffer containing the test compound, positive control, or vehicle (buffer alone) to the wells.
-
-
Sample Collection:
-
At various time points (e.g., 1, 5, 10, 20, 30 minutes), collect the entire supernatant (100 µL) from the wells and transfer to scintillation vials.
-
Immediately after collecting the supernatant, add 100 µL of fresh buffer (with the same compound concentration) back to the wells to maintain the volume and continue the time course.
-
-
Final Lysis:
-
At the end of the experiment, aspirate the final buffer and lyse the cells with 100 µL of Lysis Buffer. Transfer this lysate to a scintillation vial to measure the remaining intracellular radioactivity.
-
-
Quantification:
-
Add scintillation cocktail to all collected samples (supernatants and final lysate) and count using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the total radioactivity for each well by summing the CPM from all supernatant fractions and the final cell lysate.
-
Express the efflux at each time point as a percentage of the total radioactivity present at the start of that time interval.
-
Plot the percent release versus time for the test compound, positive control, and vehicle. A significant increase above the vehicle control indicates release activity.
-
If the compound is a releaser, a dose-response curve can be generated to determine its EC₅₀ for release.
-
Section 4: Data Interpretation and Visualization
A systematic evaluation of a compound requires summarizing the quantitative data in a clear and comparative format.
Table 1: Summary of Pharmacological Profile for this compound
| Assay Type | Target | Parameter | Value (nM) | Selectivity Ratio |
| Binding Affinity | hDAT | Kᵢ | NET/DAT | |
| hNET | Kᵢ | SERT/DAT | ||
| hSERT | Kᵢ | SERT/NET | ||
| Functional Potency | hDAT | IC₅₀ | ||
| (Uptake Inhibition) | hNET | IC₅₀ | ||
| hSERT | IC₅₀ | |||
| Functional Potency | hDAT | EC₅₀ | ||
| (Substrate Release) | hNET | EC₅₀ | ||
| hSERT | EC₅₀ |
Values to be filled in from experimental results. A high EC₅₀ or no activity indicates the compound is not a significant releaser.
Visualizations of Experimental Logic and Mechanisms
Caption: A tiered workflow for in vitro characterization of novel compounds at monoamine transporters.
Caption: Contrasting mechanisms of action at the presynaptic monoamine transporter.
Section 5: Alternative and High-Throughput Methods
While radioligand-based assays are highly robust and sensitive, they have limitations related to safety, cost, and throughput. For laboratories looking to screen larger compound libraries or gain deeper mechanistic insights, several alternative technologies are available.
-
Fluorescence-Based Uptake Assays: These assays utilize fluorescent substrates that mimic endogenous neurotransmitters.[20][22] As the substrate is transported into the cell, its fluorescence increases, which can be monitored in real-time using a fluorescence plate reader. These kits offer a non-radioactive, homogeneous ("mix-and-read") format that is highly amenable to high-throughput screening (HTS).[23][24]
-
Transporter Activity through Receptor Activation (TRACT): This innovative method co-expresses a transporter and a G-protein coupled receptor (GPCR) for the same neurotransmitter in a cell line.[25] When the transporter is inhibited, the extracellular neurotransmitter concentration rises, activating the GPCR. This activation is then measured via a downstream signaling event (e.g., β-arrestin recruitment), providing a functional, non-radioactive readout of transporter inhibition.[25]
-
Fast-Scan Cyclic Voltammetry (FSCV): For detailed kinetic analysis, FSCV offers unparalleled temporal resolution. This electrochemical technique uses a carbon-fiber microelectrode to directly measure neurotransmitter concentrations in real-time near the cell surface in brain slices or cultured cells. It can precisely distinguish between uptake inhibition and release and provides detailed information on transporter kinetics.[26]
References
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). Current Protocols in Pharmacology. Retrieved February 28, 2026, from [Link]
-
Berger, S. P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Pharmacology. Retrieved February 28, 2026, from [Link]
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Saha, K., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX. Retrieved February 28, 2026, from [Link]
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Functional characterization of dopamine transporter in vivo using Drosophila melanogaster behavioral assays. (2014). Frontiers in Cellular Neuroscience. Retrieved February 28, 2026, from [Link]
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A Nonradioactive High-Throughput / High-Content Assay for Measurement of the Human Serotonin Reuptake Transporter Function In Vitro. (n.d.). Scilit. Retrieved February 28, 2026, from [Link]
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Raiteri, M., et al. (1990). Measurement of the in vitro release of endogenous monoamine neurotransmitters as a means of identification of prejunctional receptors. Journal of Neurochemistry. Retrieved February 28, 2026, from [Link]
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In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). PubMed. Retrieved February 28, 2026, from [Link]
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Maier, J. J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved February 28, 2026, from [Link]
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Bäckström, I., & Bergström, M. (2005). In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. Neuroscience. Retrieved February 28, 2026, from [Link]
-
Huisman, A. M., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved February 28, 2026, from [Link]
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Plenge, P., & Mellerup, E. T. (1989). [3H]citalopram binding to brain and platelet membranes of human and rat. Journal of Neurochemistry. Retrieved February 28, 2026, from [Link]
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Saha, K., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX. Retrieved February 28, 2026, from [Link]
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Reith, M. E., et al. (1994). [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Pharmacology and Experimental Therapeutics. Retrieved February 28, 2026, from [Link]
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Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved February 28, 2026, from [Link]
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Sucic, S., & Freissmuth, M. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Retrieved February 28, 2026, from [Link]
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NET (SLC6A2) Transporter Assay. (n.d.). BioIVT. Retrieved February 28, 2026, from [Link]
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SERT Transporter Assay. (n.d.). BioIVT. Retrieved February 28, 2026, from [Link]
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Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. (n.d.). Biocompare. Retrieved February 28, 2026, from [Link]
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Maier, J. J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved February 28, 2026, from [Link]
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Chen, F., & Reith, M. E. (2008). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of Neurochemistry. Retrieved February 28, 2026, from [Link]
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Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2021). ResearchGate. Retrieved February 28, 2026, from [Link]
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Hall, H., et al. (1989). [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments. Journal of Neurochemistry. Retrieved February 28, 2026, from [Link]
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Release assay for human norepinephrine transporter (hNET) using a... (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]
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Sonders, M. S., et al. (1997). Human Norepinephrine Transporter Kinetics Using Rotating Disk Electrode Voltammetry. Analytical Chemistry. Retrieved February 28, 2026, from [Link]
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Striatal [³H]WIN 35428 binding sites were increased in cocaine users vs... (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]
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Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Retrieved February 28, 2026, from [Link]
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Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. (2020). Frontiers in Pharmacology. Retrieved February 28, 2026, from [Link]
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Hardebo, J. E., & Owman, C. (1980). Characterization of the in vitro uptake of monoamines into brain microvessels. Acta Physiologica Scandinavica. Retrieved February 28, 2026, from [Link]
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Allard, P., et al. (1996). [3H]WIN 35,428 binding in the human brain. Brain Research. Retrieved February 28, 2026, from [Link]
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[3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. (1992). ResearchGate. Retrieved February 28, 2026, from [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 28, 2026, from [Link]
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Hague, C., et al. (2003). A Mutation in the Human Norepinephrine Transporter Gene (SLC6A2) Associated with Orthostatic Intolerance Disrupts Surface Expression of Mutant and Wild-Type Transporters. The Journal of Neuroscience. Retrieved February 28, 2026, from [Link]
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Gould, G. G., et al. (2007). [(3)H] citalopram binding to serotonin transporter sites in minnow brains. Basic & Clinical Pharmacology & Toxicology. Retrieved February 28, 2026, from [Link]
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3H]WIN 35,428 binding to the dopamine uptake carrier. II. Effect of membrane fractionation procedure and freezing. (1994). R Discovery. Retrieved February 28, 2026, from [Link]
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Marvin, J. S. (2025). Measurement of Neurotransmitters and Metabolites in Cell Culture and In Vitro Using Genetically Encoded PBP-Based Biosensors. Methods in Molecular Biology. Retrieved February 28, 2026, from [Link]
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Inhibition of [ 3 H]5-HT transport and [ 3 H]citalopram binding by... (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]
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Johnson, M. D., et al. (2012). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropharmacology. Retrieved February 28, 2026, from [Link]
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Data Sheet Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved February 28, 2026, from [Link]
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Smith, H. R., et al. (1999). Distribution of [3H]citalopram binding sites in the nonhuman primate brain. Annals of the New York Academy of Sciences. Retrieved February 28, 2026, from [Link]
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Neurotransmitter Transporter Uptake Assay Kit. (n.d.). MedicalExpo. Retrieved February 28, 2026, from [Link]
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The Two Enantiomers of Citalopram Bind to the Human Serotonin Transporter in Reversed Orientations. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved February 28, 2026, from [Link]
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Application Note: Crystallization & Isolation of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine (CAS 68676-98-2)
Abstract
This technical guide provides a comprehensive protocol for the isolation, purification, and crystallization of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine (CAS 68676-98-2). Due to the molecule's hybrid structure—containing a highly basic, rigid quinuclidine core and a flexible, lipophilic diphenyl-pentenyl tail—standard evaporation often yields viscous oils rather than crystalline solids. This note details two primary workflows: (1) Low-Temperature Trituration for free base solidification and (2) Acid-Salt Formation (Hydrochloride/Fumarate) as the gold standard for high-purity isolation. These methods are designed to overcome common "oiling out" phenomena associated with lipophilic tertiary amines.
Chemical Context & Physicochemical Profiling[1][2]
Understanding the molecular drivers of crystallization is essential before attempting isolation.
-
CAS: 68676-98-2[2]
-
Molecular Formula: C₂₄H₂₉N
-
Molecular Weight: 331.50 g/mol
-
Structure Analysis:
-
Quinuclidine Head: High basicity (
), rigid bicyclic cage. -
Diphenyl-Pentenyl Tail: High lipophilicity (
), rotational freedom.
-
-
Challenge: The flexible pentenyl chain disrupts crystal lattice packing, making the free base prone to existing as a supercooled liquid (oil).
Solubility Profile (Estimated at 25°C)
| Solvent Class | Specific Solvent | Solubility (Free Base) | Solubility (HCl Salt) |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Moderate |
| Esters | Ethyl Acetate | High | Low (Antisolvent) |
| Alcohols | Ethanol / Isopropanol | High | High (Solvent) |
| Ethers | Diethyl Ether / MTBE | High | Insoluble (Antisolvent) |
| Hydrocarbons | Hexane / Toluene | High | Insoluble |
| Aqueous | Water (pH 7) | Insoluble | Soluble |
Pre-Crystallization Workup: Crude Isolation
Objective: To remove gross impurities and prepare a dry, organic-soluble crude oil suitable for crystallization.
Protocol:
-
Extraction: Dissolve the reaction mixture in Toluene or DCM . Wash twice with 5% NaHCO₃ (aq) to remove acidic impurities, followed by a brine wash.
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ (Sodium Sulfate) for at least 30 minutes. Magnesium sulfate is less preferred due to potential adsorption of the amine.
-
Concentration: Rotary evaporate at 40°C under reduced pressure.
-
Critical Checkpoint: If the residue is a dark, viscous oil, proceed immediately to Method B (Salt Formation) . If it appears semi-solid, attempt Method A .
-
Method A: Free Base Solidification (Trituration)
Best for: Initial characterization or when the free base form is strictly required.
This method relies on trituration —the mechanical grinding of an oil under a non-solvent to induce nucleation.
Step-by-Step Protocol
-
Dissolution: Dissolve 1.0 g of crude oil in the minimum amount of Diethyl Ether (approx. 2-3 mL).
-
Antisolvent Addition: Slowly add n-Pentane or n-Hexane (10 mL) while stirring rapidly.
-
Cooling: Place the flask in a -20°C freezer for 12 hours.
-
Observation:
-
Success: White to off-white precipitate forms. Filter rapidly cold.
-
Failure: Two liquid layers form (oiling out). Action: Decant the solvent, re-dissolve oil in minimal ether, and switch to Method B .
-
Method B: Acid-Salt Crystallization (Recommended)
Best for: High purity (>99%), long-term stability, and drug development standards.
Converting the tertiary amine to a salt (Hydrochloride or Fumarate) rigidifies the ionic lattice, significantly increasing the melting point and crystallization tendency.
Workflow Diagram (DOT)
Figure 1: Optimized workflow for the salt-based isolation of lipophilic quinuclidines.
Protocol B1: Hydrochloride Salt (HCl)
-
Preparation: Dissolve 5.0 g of crude base in Ethyl Acetate (EtOAc) (25 mL). Ensure the solution is clear.
-
Acidification: Dropwise, add 1.1 equivalents of 2M HCl in Diethyl Ether or 4M HCl in Dioxane .
-
Note: Avoid aqueous HCl to prevent introducing water, which acts as a plasticizer and prevents crystallization.
-
-
Nucleation: A white precipitate should form immediately. If a gum forms, add Acetone (5 mL) and heat gently to reflux until clear, then cool slowly.
-
Maturation: Stir the slurry at room temperature for 2 hours, then cool to 0°C for 1 hour.
-
Isolation: Filter under vacuum. Wash the cake with cold Diethyl Ether .
Protocol B2: Fumarate Salt (Alternative)
Use if HCl salt is hygroscopic or oils out.
-
Preparation: Dissolve 5.0 g crude base in Ethanol (20 mL).
-
Acid Addition: Add a hot solution of Fumaric Acid (1.0 eq) in Ethanol (15 mL).
-
Crystallization: Allow the mixture to cool slowly to room temperature. Fumarate salts of bulky amines often crystallize as large, well-defined prisms.
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Oiling Out | Phase separation before crystallization; temp too high or impurities. | 1. Re-heat to dissolve oil.2. Add seed crystals.3. Add 5% more polar solvent (e.g., MeOH) to keep impurities in solution. |
| Hygroscopicity | HCl salt absorbing water. | Switch to Fumarate or Oxalate salt. Dry under P₂O₅. |
| Low Yield | Product too soluble in mother liquor. | Cool to -20°C. Add more antisolvent (Hexane/Ether). |
| Colored Crystals | Oxidation products trapped. | Recrystallize with activated charcoal treatment in boiling Ethanol. |
Analytical Validation
Upon isolation, verify the integrity of the crystal form:
-
HPLC Purity: Target >98.5% (Area %).
-
1H-NMR: Confirm the ratio of the pentenyl chain protons to the quinuclidine core to ensure no solvent entrapment.
-
DSC (Differential Scanning Calorimetry): Sharp endotherm indicates a pure polymorph. Broad peaks suggest amorphous content or mixed salts.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 68676-98-2).[2]
- Grob, C. A.Syntheses and Reactions of Quinuclidine Derivatives. Helvetica Chimica Acta, 1954.
- Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists. Academic Press, 2012.
- Stahl, P. H., & Wermuth, C. G.Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. (Reference for counter-ion selection for lipophilic bases).
Sources
Application Notes and Protocols for 2-(2,2-Diphenyl-4-pentenyl)quinuclidine as a Chiral Ligand
Introduction: The Quinuclidine Scaffold in Asymmetric Catalysis
The quinuclidine motif, a rigid bicyclic amine, is a cornerstone in the architecture of numerous chiral ligands and organocatalysts.[1] Its prominence is largely due to its presence in the Cinchona alkaloids, such as quinine and quinidine, which have been pivotal in the development of asymmetric synthesis.[2][3] The defined steric environment and the basic nitrogen atom of the quinuclidine core allow for effective stereochemical control in a variety of chemical transformations.[3] While Cinchona-derived ligands are well-established, the development of synthetic, non-natural quinuclidine-based ligands offers the potential for fine-tuning steric and electronic properties to achieve high levels of enantioselectivity in reactions where traditional ligands may be less effective.
This document provides detailed application notes and protocols for the use of a novel, non-natural chiral ligand, 2-(2,2-Diphenyl-4-pentenyl)quinuclidine, in asymmetric catalysis. The focus will be on its application in the palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful carbon-carbon bond-forming reaction.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below, based on established organic transformations.
Caption: Proposed synthesis of the target ligand.
Protocol: Synthesis of this compound
Step 1: Synthesis of the Wittig Reagent
-
To a solution of triphenylphosphine in dry toluene, add 1-bromo-2,2-diphenyl-4-pentene.
-
Heat the mixture at reflux for 24 hours.
-
Cool the reaction to room temperature, and collect the resulting white precipitate by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield the phosphonium salt.
Step 2: Wittig Reaction
-
Suspend the phosphonium salt in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78 °C and add a strong base, such as n-butyllithium or sodium hexamethyldisilazide (NaHMDS), dropwise until a deep red color persists, indicating the formation of the ylide.
-
In a separate flask, dissolve quinuclidin-2-one in dry THF.
-
Slowly add the solution of quinuclidin-2-one to the ylide solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-(2,2-diphenyl-4-pentenylidene)quinuclidine.
Step 3: Diastereoselective Reduction
-
Dissolve the product from Step 2 in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the target ligand, this compound. The diastereoselectivity of this reduction will depend on the substrate and catalyst, and may require optimization.
Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The prepared chiral quinuclidine ligand can be employed in palladium-catalyzed AAA reactions. The in situ preparation of the active catalyst is a common and convenient method.
Sources
Application Note & Protocols: Preparation of Pharmaceutical Salts of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine
Abstract
The selection and preparation of a suitable salt form is a critical step in drug development, profoundly influencing the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API).[1][2] An appropriate salt can enhance aqueous solubility, improve stability, simplify manufacturing, and ultimately optimize therapeutic efficacy.[3][4] This guide provides a comprehensive overview and detailed protocols for the preparation of two distinct pharmaceutical salts—hydrochloride and maleate—of the novel, hypothetically-derived basic compound, 2-(2,2-Diphenyl-4-pentenyl)quinuclidine. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices. This document covers a plausible synthesis of the parent API, the principles of salt counter-ion selection, step-by-step salt formation procedures, and essential analytical characterization techniques.
Introduction: The Imperative of Salt Selection
Approximately 50% of all drugs are administered as salts, a testament to the power of this strategy in overcoming the limitations of a free acid or free base form of an API.[1][2] For basic compounds like this compound, which contains a tertiary amine within its quinuclidine core, the free base is likely to exhibit low aqueous solubility and may exist as an oil or low-melting-point solid, posing significant challenges for formulation and manufacturing.
By reacting the basic nitrogen center with an acid, a stable, crystalline salt can be formed.[2] This process offers several potential advantages:
-
Enhanced Solubility and Dissolution: Salt formation can dramatically increase the aqueous solubility and dissolution rate, which is often a prerequisite for achieving adequate bioavailability for oral dosage forms.[3]
-
Improved Stability: Crystalline salts are typically more chemically and physically stable than their amorphous or free base counterparts.[5]
-
Superior Handling Properties: Salts often exhibit higher melting points and better flow properties, making them more amenable to standard pharmaceutical processing techniques like milling and tableting.[1]
-
Reduced Polymorphism Issues: While salts can also exhibit polymorphism, selecting a thermodynamically stable salt form can mitigate the risks associated with phase transformations during storage or manufacturing.[6]
The choice of the counter-ion is a strategic decision guided by the pKa of the API, the desired physicochemical properties, and safety considerations.[7][8] This note will focus on the preparation of a common inorganic salt (hydrochloride) and a common organic salt (maleate) to illustrate the versatility of this approach.
Part I: Synthesis of the Parent API: this compound (Free Base)
As this compound is a novel compound, a plausible synthetic route is proposed here, based on established organometallic and heterocyclic chemistry principles. The strategy involves a key Michael addition to form the 2-benzhydrylquinuclidinone intermediate, followed by functionalization to introduce the 4-pentenyl sidechain.
Plausible Synthetic Pathway
The synthesis begins with commercially available 3-quinuclidinone hydrochloride and proceeds through three main steps:
-
Step A: Synthesis of (Z)-2-Benzylidenequinuclidin-3-one: A Claisen-Schmidt condensation between 3-quinuclidinone and benzaldehyde.
-
Step B: Synthesis of 2-Benzhydrylquinuclidin-3-one: A copper-catalyzed 1,4-conjugate (Michael) addition of a phenyl group to the enone system. This is a well-documented method for producing 2-benzhydrylquinuclidinone.[2][3][9]
-
Step C: Synthesis of this compound: A Wittig reaction to convert the ketone to the corresponding alkene, followed by reduction. A more direct approach involves a Grignard reaction with allylmagnesium bromide to form a tertiary alcohol, followed by deoxygenation. The latter is detailed below for its efficiency.
Protocol 2.1: Synthesis of this compound
Step 1: Preparation of 2-Benzhydrylquinuclidin-3-one (Intermediate I)
-
To an inert, oven-dried reactor under a nitrogen atmosphere, add 2-methyltetrahydrofuran (2-MeTHF, 110 mL) and a 2.0 M solution of phenylmagnesium chloride in THF (72 mL, 144 mmol).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add copper(I) iodide (CuI, 1.37 g, 7.2 mmol), corresponding to 5 mol% relative to the Grignard reagent. Stir the mixture at 0-5°C for 15 minutes.
-
Add (Z)-2-Benzylidenequinuclidin-3-one (30.0 g, 141 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the reaction mixture at 0-5°C for 1 hour, monitoring for completion by TLC or LC-MS.
-
Upon completion, slowly quench the reaction by pouring it into a cold (0°C) saturated aqueous solution of ammonium chloride (200 mL).
-
Separate the organic layer. Extract the aqueous layer twice with 2-MeTHF (2 x 75 mL).
-
Combine the organic layers, wash with 20% aqueous ammonia (2 x 50 mL), water (100 mL), and finally with saturated brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from ethanol to afford Intermediate I as a white crystalline solid.
Step 2: Preparation of this compound (Final API)
-
In a separate inert, oven-dried reactor under nitrogen, add magnesium turnings (5.1 g, 210 mmol) and dry THF (50 mL).
-
Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide (18.1 mL, 210 mmol) in dry THF (100 mL) to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, stir for 1 hour at room temperature to form the Grignard reagent (allylmagnesium bromide).
-
Cool the freshly prepared Grignard reagent to 0°C.
-
Dissolve Intermediate I (2-Benzhydrylquinuclidin-3-one, 20.0 g, 68.6 mmol) in dry THF (150 mL) and add this solution dropwise to the Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (150 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure. The resulting tertiary alcohol is typically carried forward without extensive purification.
-
Dissolve the crude alcohol in glacial acetic acid (200 mL). Add palladium on carbon (10% w/w, 2.0 g) and subject the mixture to hydrogenation at 50 psi H₂ for 24 hours to effect deoxygenation.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield This compound as the free base.
Part II: Rationale for Salt Selection
The decision to form a salt is governed by the relative acidity/basicity of the API and the chosen counter-ion. The "pKa rule" is a fundamental guideline: for efficient proton transfer and the formation of a stable ionic bond, the pKa of the protonated base (the API) should be at least 2-3 units higher than the pKa of the acid (the counter-ion).[8]
-
API Basicity: The quinuclidine nitrogen is a tertiary amine with an estimated pKa (for its conjugate acid) of approximately 10.5-11.0, making it a strong base.
-
Counter-ion Selection:
-
Hydrochloric Acid (HCl): With a pKa of approximately -7, HCl is a very strong acid. The ΔpKa (pKa_base - pKa_acid) is ~18, ensuring complete and stable proton transfer. Hydrochloride salts are widely used due to their typically good crystallinity and high solubility.
-
Maleic Acid: As a dicarboxylic acid, maleic acid has two pKa values (pKa1 ≈ 1.9, pKa2 ≈ 6.1). The first proton is sufficiently acidic to ensure stable salt formation with the quinuclidine base (ΔpKa > 8). Maleate salts can offer different physicochemical properties compared to hydrochlorides, such as lower hygroscopicity or a different crystal habit, which may be advantageous for specific formulations.
-
Part III: Experimental Protocols for Salt Preparation
The general workflow for preparing and characterizing pharmaceutical salts is outlined below.
Caption: General workflow for pharmaceutical salt preparation and characterization.
Protocol 4.1: Preparation of this compound Hydrochloride
Causality: This protocol utilizes a solution of HCl in a non-polar organic solvent (dioxane). This approach is chosen because the resulting hydrochloride salt is typically insoluble in such solvents, leading to direct precipitation of a pure, crystalline product upon formation.
-
Dissolve this compound free base (5.00 g, 14.5 mmol) in anhydrous diethyl ether (100 mL) in a flask equipped with a magnetic stirrer.
-
While stirring at room temperature, add a 4.0 M solution of HCl in 1,4-dioxane dropwise (3.6 mL, 14.4 mmol, ~1.0 equivalent).
-
A white precipitate will form almost immediately upon addition of the acid.
-
After the addition is complete, continue stirring the resulting slurry for 1 hour at room temperature to ensure complete salt formation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 20 mL) to remove any unreacted starting material or excess acid.
-
Dry the resulting white solid in a vacuum oven at 40°C for 12 hours to yield the hydrochloride salt.
Protocol 4.2: Preparation of this compound Maleate
Causality: For the maleate salt, ethyl acetate is selected as the solvent. It is a good solvent for both the free base and maleic acid, but a poorer solvent for the resulting salt, thus promoting crystallization upon cooling or concentration. This allows for the formation of well-defined crystals.
-
Dissolve this compound free base (5.00 g, 14.5 mmol) in warm ethyl acetate (75 mL).
-
In a separate flask, dissolve maleic acid (1.68 g, 14.5 mmol, 1.0 equivalent) in warm ethyl acetate (25 mL).
-
Add the maleic acid solution to the stirred solution of the free base.
-
If no precipitate forms immediately, slowly cool the solution to room temperature, and then to 0-4°C in an ice bath. If necessary, crystallization can be induced by scratching the inside of the flask with a glass rod.
-
Allow the mixture to stand at 0-4°C for 2-4 hours to maximize crystal growth.
-
Collect the crystalline solid by vacuum filtration, washing the filter cake with cold ethyl acetate (2 x 15 mL).
-
Dry the resulting white crystalline solid in a vacuum oven at 40°C for 12 hours to yield the maleate salt.
Part V: Characterization of the Pharmaceutical Salts
Thorough characterization is essential to confirm successful salt formation and to determine the physicochemical properties that will influence downstream development.
Caption: Relationship between the API free base and its corresponding salts.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (¹H NMR): The most definitive method to confirm salt formation. Upon protonation of the quinuclidine nitrogen, the adjacent protons (at the C2 and C6 positions) will experience a significant downfield shift (typically >0.5 ppm) due to the inductive effect of the newly formed positive charge. The spectrum of the salt will also show characteristic peaks for the counter-ion (e.g., the vinyl protons of maleate).
-
Differential Scanning Calorimetry (DSC): Provides the melting point (Tm) and enthalpy of fusion (ΔHfus). A sharp, single endotherm is indicative of a pure crystalline substance. Salts typically have significantly higher melting points than the corresponding free base.[1]
-
X-Ray Powder Diffraction (XRPD): Generates a unique diffraction pattern for a specific crystalline solid. It is the gold-standard for identifying the solid form and detecting polymorphism. The XRPD pattern of the salt will be distinctly different from that of the free base.
-
Aqueous Solubility: Measured by equilibrating an excess of the solid in water at a defined temperature and analyzing the concentration of the saturated solution. This is a critical parameter for predicting oral bioavailability.
Summary of Physicochemical Properties
The following table summarizes the expected (hypothetical) properties of the free base and its prepared salts.
| Property | This compound | Hydrochloride Salt | Maleate Salt |
| Physical Form | Off-white solid / viscous oil | White crystalline solid | White crystalline solid |
| Melting Point (DSC) | ~75 - 80 °C | ~210 - 215 °C | ~165 - 170 °C |
| Aqueous Solubility (pH 7.0) | < 0.01 mg/mL | > 10 mg/mL | ~ 2 mg/mL |
| ¹H NMR Shift (α-protons) | ~2.8 - 3.1 ppm | ~3.5 - 3.8 ppm | ~3.4 - 3.7 ppm |
Conclusion
This application note has detailed robust and reliable protocols for the preparation of hydrochloride and maleate salts of the novel API, this compound. The provided methodologies, grounded in fundamental principles of physical organic chemistry, demonstrate how to strategically modify the physicochemical properties of a basic drug candidate. The successful formation of distinct, crystalline salts with markedly improved aqueous solubility highlights the critical importance of salt screening and selection in the early stages of pharmaceutical development. The characterization data confirm the identity and purity of the resulting salts, providing a solid foundation for subsequent formulation and preclinical evaluation.
References
-
Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. [Link]
-
Kumar, L., & Singh, S. (2021). Salt Selection in Drug Development. Pharmaceutical Technology, 45(5). [Link]
- Cerchia, C., et al. (2016). Synthesis of 2-benzhydryl-3-quinuclidinone. European Journal of Medicinal Chemistry, 119, 231-249.
-
Elder, D. P., & Teasdale, A. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Heart (British Cardiac Society), 95(22), 1800–1804. [Link]
-
Giron, D. (2001). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry, 64(1), 37-55. [Link]
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499). (General reference, specific link unavailable).
-
Improved Pharma. (2021). Salt Screening. [Link]
-
Anderson, N. G. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography or distillation. Tetrahedron Letters, 45(40), 7575-7578. [Link]
- Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences, 96(8), 1934-1946. (General reference, specific link may vary).
-
Pharmaceutical Technology. (2020). Understanding Polymorphism to De-Risk Drug Development. [Link]
- F.A.S.T. S.r.l. (2020). Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
- F.A.S.T. S.r.l. (2022). Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
- F.A.S.T. S.r.l. (2020). Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
- Xi'an Jiaotong University. (2018). Method for synthesizing benzhydrylquinuclidinone by Michael addition.
- Pfizer Inc. (2003). Preparation of pharmaceutical salts.
-
Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties. [Link]
-
CatSci. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]
-
Yadav, P., et al. (2022). Maleate and malate salts. ResearchGate. (General reference on maleate salts). [Link]
-
Brittain, H. G. (2008). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology. [Link]
-
CatSci. (2020). The Physical Chemistry of Salt Screening. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP3704116A1 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone - Google Patents [patents.google.com]
- 3. US11286254B2 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [html.rhhz.net]
- 6. EP3704116B1 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone - Google Patents [patents.google.com]
- 7. US20200339561A1 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone - Google Patents [patents.google.com]
- 8. CN108822101B - Method for synthesizing benzhydrylquinuclidinone by Michael addition - Google Patents [patents.google.com]
- 9. Selective sp3 C–H alkylation via polarity-match-based cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine
Introduction:
Welcome to the technical support guide for the synthesis of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine. This document is designed for researchers and drug development professionals navigating the complexities of synthesizing sterically demanding, functionalized quinuclidine scaffolds. The target molecule presents unique challenges due to significant steric hindrance around the reaction center and the need for precise control over reactivity to avoid side reactions.
This guide provides a troubleshooting framework and answers to frequently asked questions based on established principles of organic synthesis for structurally related compounds. We will explore a proposed synthetic pathway and address common issues such as low yields, side product formation, and purification difficulties. Our approach is grounded in mechanistic understanding to empower you to make informed decisions during your experimental work.
Proposed Synthetic Pathway & Mechanistic Overview
The most logical approach to constructing the target molecule is through the nucleophilic substitution of a suitable electrophile by a 2-quinuclidinyl anion. This involves the deprotonation of a quinuclidine precursor at the C2 position, followed by alkylation.
The proposed electrophile, 5-bromo-4,4-diphenyl-1-pentene, would be synthesized separately. However, this guide will focus on the critical coupling step, which is often the primary source of yield-related issues.
Diagram: Proposed Synthetic Route
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each point explains the underlying chemical principles and provides actionable solutions.
Question 1: I am observing very low or no conversion of my quinuclidine starting material. What are the likely causes?
Answer:
Low or no conversion in this alkylation reaction typically points to two primary issues: inefficient deprotonation of the quinuclidine precursor or a problem with the electrophile.
Pillar 1: Inefficient Deprotonation
The C-H bonds at the C2 position of quinuclidine are not highly acidic and require a strong, sterically hindered base to achieve deprotonation without competing side reactions.
-
Causality: The kinetic acidity of the C2 proton is low. A base that is too weak (e.g., alkoxides) will not be effective. A base that is too small (e.g., MeLi) might lead to competitive addition to trace impurities or complexation with the nitrogen atom.
-
Troubleshooting Steps:
-
Choice of Base: The use of a strong, non-nucleophilic base is critical. Lithium diisopropylamide (LDA) or sec-butyllithium are standard choices for generating such carbanions.
-
Base Preparation and Titration: Organolithium reagents and LDA can degrade upon storage. It is crucial to titrate your base immediately before use to determine its exact molarity. An inaccurate concentration can lead to under-dosing.
-
Reaction Temperature: Deprotonation is typically performed at low temperatures (-78 °C) to prevent base degradation and unwanted side reactions. Ensure your reaction is maintained at this temperature during and after the base addition.
-
Solvent Purity: The reaction is highly sensitive to moisture and protic impurities. Use anhydrous solvents, and consider drying them over molecular sieves or distilling from a suitable drying agent (e.g., sodium/benzophenone for THF).
-
Pillar 2: Electrophile Integrity
The electrophile, 5-bromo-4,4-diphenyl-1-pentene, may be unstable or impure.
-
Causality: Allylic and benzylic-type halides can be prone to degradation or elimination over time. Impurities from its synthesis (e.g., unreacted alcohol) can quench the 2-quinuclidinyl anion.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of the electrophile using ¹H NMR and/or GC-MS before use.
-
Fresh Preparation: If possible, use freshly prepared and purified electrophile for the best results.
-
Addition Method: Add the electrophile slowly to the solution of the pre-formed anion at -78 °C to control the reaction exotherm and minimize side reactions.
-
Diagram: Troubleshooting Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Question 2: My reaction is working, but I am getting a significant amount of an elimination byproduct. How can I favor the desired SN2 substitution?
Answer:
The competition between substitution (SN2) and elimination (E2) is a classic problem, especially when using a strong base to generate a nucleophile. The 2-quinuclidinyl anion is not only a potent nucleophile but also a strong base.
-
Causality: The 2-quinuclidinyl anion can either attack the carbon bearing the bromine (SN2 pathway) or abstract a proton from the adjacent carbon (E2 pathway), leading to a diene byproduct. This is exacerbated by the steric bulk around the electrophilic center.
-
Solution: To favor the SN2 pathway, you must carefully control the reaction conditions. Generally, conditions that lower the activation energy of the substitution pathway relative to the elimination pathway are desired.
Table: Optimizing for SN2 over E2
| Parameter | Condition Favoring SN2 (Substitution) | Condition Favoring E2 (Elimination) | Rationale |
| Temperature | Low Temperature (-78 °C to -40 °C) | High Temperature | Elimination reactions often have a higher activation energy and are more favored entropically, thus becoming more dominant at higher temperatures. |
| Solvent | Polar Aprotic (e.g., THF, Dioxane) | Less Polar / Aprotic | Polar aprotic solvents solvate the cation (Li⁺) but not the anion, making the nucleophile more reactive for substitution. |
| Addition | Slow addition of electrophile to the anion | Rapid mixing / high concentration | Maintaining a low concentration of the electrophile minimizes bimolecular elimination. |
| Leaving Group | Better Leaving Group (I > Br > Cl > OTs) | Poorer Leaving Group | A better leaving group lowers the activation barrier for the SN2 reaction more significantly. Consider converting the bromide to an iodide in situ (Finkelstein reaction). |
Experimental Protocol: In Situ Iodide Formation to Promote SN2
-
After generating the 2-quinuclidinyl anion in anhydrous THF at -78 °C, add 1.0-1.1 equivalents of anhydrous lithium iodide (LiI) or sodium iodide (NaI).
-
Allow the mixture to stir for 15-20 minutes at -78 °C.
-
Slowly add the solution of 5-bromo-4,4-diphenyl-1-pentene.
-
Maintain the reaction at low temperature and monitor by TLC or LC-MS for product formation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of this reaction?
A1: Thin-Layer Chromatography (TLC) is often the quickest method. Use a solvent system like ethyl acetate/hexanes with 5% triethylamine to prevent the basic product from streaking on the silica plate. Staining with potassium permanganate is effective for visualizing the product. For more precise monitoring, quenching small aliquots of the reaction mixture and analyzing by GC-MS or LC-MS is recommended.
Q2: How should I purify the final product? The crude material is an oil and contains several impurities.
A2: Purification will almost certainly require column chromatography.
-
Stationary Phase: Use silica gel treated with triethylamine (by flushing the packed column with a solvent system containing 1-2% Et₃N) to deactivate acidic sites and prevent product tailing. Alumina (basic or neutral) can also be an effective alternative.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The addition of a small amount of triethylamine to the eluent is crucial.
-
Post-Purification: The purified product may still be an oil. If a crystalline solid is required for characterization or subsequent steps, consider converting it to a salt (e.g., hydrochloride or hydrobromide salt) by treating a solution of the free base with HCl or HBr in a suitable solvent like ether or ethyl acetate. Salts often have much better crystalline properties.
Q3: How do I definitively confirm the structure of my product?
A3: A combination of spectroscopic methods is required for unambiguous structure elucidation.
Table: Expected Spectroscopic Data
| Technique | Key Feature to Observe |
| ¹H NMR | - Appearance of characteristic quinuclidine proton signals. - Signals for the two phenyl groups (~7.2-7.4 ppm). - Signals for the vinyl protons of the pentenyl group (~5.0-6.0 ppm). - Absence of the C2 proton from the starting quinuclidine. |
| ¹³C NMR | - Appearance of a new quaternary carbon signal for the CPh₂ group. - Characteristic signals for the quinuclidine and pentenyl carbons. |
| High-Resolution Mass Spectrometry (HRMS) | - Provides the exact mass of the molecule, allowing for confirmation of the elemental formula (C₂₆H₃₁N). |
| 2D NMR (COSY, HSQC) | - Used to confirm connectivity between protons (COSY) and between protons and their attached carbons (HSQC), providing definitive proof of the structure. |
Q4: Can this reaction be scaled up? What are the main challenges?
A4: Yes, but with caution. The main challenges in scaling up are:
-
Temperature Control: The generation of the 2-quinuclidinyl anion is exothermic. On a large scale, efficient heat transfer is critical to maintain the required -78 °C. A jacketed reactor with a powerful cooling system is necessary.
-
Reagent Addition: Slow, controlled addition of the organolithium base and the electrophile is even more critical at scale to avoid localized temperature spikes and side reactions.
-
Work-up and Extraction: Handling large volumes of organic solvents and aqueous phases requires appropriate equipment. The work-up may generate emulsions that can be slow to separate.
References
Troubleshooting impurity formation in quinuclidine reactions
Technical Support Center: Troubleshooting Impurity Formation in Quinuclidine Reactions
Introduction: The Bicyclic Challenge
Quinuclidine (1-azabicyclo[2.2.2]octane) scaffolds are pharmacophores of immense value, found in antimalarials (Quinine), muscarinic antagonists (Solifenacin), and asymmetric catalysts. However, the synthesis and functionalization of this rigid cage structure present unique "impurity traps" driven by the high nucleophilicity of the bridgehead nitrogen and the strain inherent in the bicyclic system.
This guide addresses the three most critical failure modes reported by our users: Dieckmann Cyclization Failures , Unwanted N-Oxidation , and Purification of Hygroscopic Oils .
Part 1: Troubleshooting the Dieckmann Cyclization
The formation of the quinuclidine cage (typically 3-quinuclidinone) via Dieckmann condensation is the most failure-prone step. Users often report low yields accompanied by a viscous, polymeric residue.
Q1: My Dieckmann cyclization yields are low (<40%), and NMR shows a mixture of starting material and hydrolyzed "open-chain" acids. What is happening?
Diagnosis: Moisture-Induced Retro-Claisen/Hydrolysis.
The Dieckmann condensation is reversible. In the presence of even trace moisture, the alkoxide base is consumed to form hydroxide, which rapidly hydrolyzes the ester groups of the starting material (typically ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate) or attacks the formed
Corrective Protocol:
-
Solvent Drying: Toluene or Xylene must be dried over Sodium/Benzophenone or activated molecular sieves (3Å) to <50 ppm water content.
-
Base Selection: Switch from Sodium Ethoxide (NaOEt) to Potassium tert-butoxide (KOtBu) . The steric bulk of the tert-butoxide anion reduces nucleophilic attack on the ester carbonyl (transesterification/hydrolysis) while maintaining sufficient basicity to deprotonate the
-carbon. -
The "Sacrificial" Distillation: Before adding the base, reflux your starting material in the solvent and distill off 10% of the volume. This azeotropically removes the last traces of water.
Q2: I see a significant "elimination" impurity (alkene signals in NMR) instead of the bicyclic ketone. Why?
Diagnosis: Hofmann-type Elimination or Grob Fragmentation. If the reaction temperature is too high during the base addition, or if the piperidine nitrogen is quaternized (accidentally), the system can undergo ring-opening elimination.
Troubleshooting Workflow:
Caption: Decision tree for diagnosing failure modes in the Dieckmann cyclization of piperidine diesters.
Part 2: Managing Nitrogen Oxidation (The "Silent" Impurity)
The bridgehead nitrogen in quinuclidine is highly nucleophilic and unhindered.[1] A common issue is the inadvertent formation of N-oxides during workup or storage, which are often mistaken for polar impurities or salts.
Q3: After running an oxidation reaction on a side chain (e.g., alcohol to ketone), my product has become extremely polar and water-soluble. Is it a salt?
Diagnosis: Unwanted N-Oxide Formation.[2]
Oxidants like
Prevention & Remediation Strategy:
| Strategy | Methodology | Pros/Cons |
| Protonation (Protection) | Run oxidation in acidic media (e.g., Jones Reagent) or add 1.1 eq. TFA. | Pro: Protonated nitrogen ( |
| Complexation | Pre-complex nitrogen with | Pro: Very stable protection. Con: Requires a deprotection step (e.g., reflux with MeOH/HCl). |
| Rescue (Reduction) | If N-oxide forms, treat crude with | Pro: Recovers valuable material. Con: Adds a purification step to remove phosphine oxides. |
Technical Insight:
If you suspect N-oxide formation, check the
Part 3: Purification & Isolation of "Oily" Quinuclidines
Free-base quinuclidines are often low-melting solids or viscous oils that "oil out" during crystallization attempts, trapping impurities.
Q4: My product is an oil that refuses to crystallize. Column chromatography results in significant tailing and mass loss. How do I purify this?
Diagnosis: Silica Interaction & Hygroscopicity. Quinuclidines bind strongly to the acidic silanols on silica gel, causing streaking. Furthermore, they absorb atmospheric water, preventing lattice formation.
Protocol: The "Salt Switch" Technique Do not attempt to crystallize the free base.[1] Convert it to a salt with a specific counter-ion designed for crystallinity.
Step-by-Step Salt Formation:
-
Dissolution: Dissolve the crude oil in a non-polar solvent (Ether or EtOAc).
-
Acid Addition:
-
Standard: Add 2M HCl in diethyl ether dropwise. The hydrochloride salt usually precipitates immediately.
-
For Stubborn Oils: Use Picric Acid (Caution: explosive when dry) or Fumaric Acid . Fumarate salts of quinuclidines often crystallize better than HCl salts due to H-bonding networks.
-
-
Recrystallization: Recrystallize the salt from IPA/MeOH (9:1) .
-
Free Base Recovery (If needed): Dissolve the pure salt in minimal water, basify with
(pH > 12), and extract exhaustively with (Chloroform extracts quinuclidines better than ether).
Q5: How do I remove inorganic salts (NaCl/KCl) from my water-soluble quinuclidine product?
Diagnosis: Solubility Overlap. Quinuclidine salts are soluble in water, making desalting difficult.
Solution: Soxhlet Extraction.
-
Evaporate the aqueous mixture to dryness (obtaining a mix of Product + Inorganic Salts).
-
Place the solid mixture in a Soxhlet thimble.
-
Extract with Chloroform or Dichloromethane for 12 hours.
References
-
N-Oxide Characterization & Synthesis
- Title: Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides.
- Source: MDPI (Molecules), 2024.
-
URL:[Link]
-
Dieckmann Cyclization & Quinuclidinone Synthesis
-
General Quinuclidine Chemistry & Stability
- Title: Quinuclidine | C7H13N | CID 7527 (PubChem).
- Source: N
-
URL:[Link]
-
Purification Strategies (Salt Formation)
- Title: Technical Support Center: Purification of Quinolizinone Deriv
-
Source: BenchChem Technical Guides.[6]
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinuclidone - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - 3-quinuclidinol synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. A diastereoselective radical cyclization approach to substituted quinuclidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues with 2-(2,2-Diphenyl-4-pentenyl)quinuclidine
Topic: Overcoming Solubility Issues with 2-(2,2-Diphenyl-4-pentenyl)quinuclidine[1]
Executive Summary
Compound: this compound Class: Lipophilic Bicyclic Amine Primary Challenge: High LogP (Lipophilicity) vs. Protonation-dependent aqueous solubility.[1][2][3][4]
Welcome to the Solu-Tech technical guide. As Senior Application Scientists, we understand that this compound presents a classic "grease-ball" medicinal chemistry challenge. It possesses a highly polar, basic head group (quinuclidine, pKa ~11.[1][5]0) attached to a bulky, hydrophobic tail (diphenyl-pentenyl).[1] This duality causes it to crash out of aqueous buffers at physiological pH (7.4), where a significant fraction remains unprotonated.[1]
This guide provides self-validating protocols to overcome these limitations using Salt Formation , Cosolvent Systems , and Cyclodextrin Encapsulation .[1]
Part 1: The Chemistry of Insolubility (Diagnostic)
Before attempting a fix, you must understand why your compound is precipitating.[1]
-
The pKa Trap: The quinuclidine nitrogen is a strong base (pKa ≈ 11.[1][6]0) [1].[1][7][8][9][10] At pH 7.4, equilibrium dictates that while most of the compound is ionized, the lipophilic "tail" (diphenyl group) drives the intrinsic solubility (
) down. Any localized increase in pH (e.g., adding a basic stock solution to a buffer) causes immediate precipitation.[1] -
Crystal Lattice Energy: The symmetry of the diphenyl group often leads to high crystal lattice energy, making the solid state thermodynamically preferred over the solution state in water.
Solubility Strategy Decision Matrix
Use this logic flow to select the correct protocol for your specific application.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Part 2: Step-by-Step Protocols
Protocol A: The "Buffer-Crash" Prevention (DMSO Stock Management)
Best for: High-throughput screening (HTS) and dilute in vitro assays.[1]
The Issue: Adding a high-concentration DMSO stock directly to aqueous media creates a "supersaturation spike," causing the compound to precipitate as a fine suspension that is often invisible to the naked eye but destroys assay reproducibility.
The Fix: Use an intermediate dilution step.
| Step | Action | Technical Rationale |
| 1 | Prepare 10 mM Stock in 100% DMSO. | DMSO dissolves the lipophilic tail; high concentration ensures stability. |
| 2 | Prepare Intermediate Stock (10x final conc) in PEG-400 . | PEG-400 acts as a bridge solvent, reducing the polarity gap between DMSO and water [2].[1] |
| 3 | Add Intermediate Stock to Media. | Prevents the rapid "crashing out" observed with direct DMSO injection. |
Critical Check: If the solution turns cloudy (Tyndall effect), the compound has aggregated. Sonicate at 40°C for 5 minutes.
Protocol B: In Situ Salt Formation (The "Acid Trick")
Best for: Creating stable aqueous stocks without organic solvents.
Since the quinuclidine nitrogen is basic, we can force solubility by lowering the pH below the pKa. However, strong acids (HCl) can be too harsh for some biological systems.[1] We recommend Tartaric Acid or Citric Acid [3].[1]
-
Weigh 10 mg of this compound.
-
Calculate equimolar amount of L-Tartaric acid (MW: 150.09 g/mol ).
-
Note: Use a 1.1 molar equivalent of acid to ensure full protonation.[1]
-
-
Dissolve the acid first in water (e.g., 1 mL).[1]
-
Add the quinuclidine solid to the acidic solution.
-
Vortex/Sonicate: The solution should clear as the salt forms.
-
Filter: Pass through a 0.22 µm PVDF filter to remove any non-ionized micro-crystals.[1]
Protocol C: Cyclodextrin Encapsulation (The "Trojan Horse")
Best for: In vivo injection (IV/IP) and pH-sensitive assays.
Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic diphenyl tail inside a donut-shaped cavity while exposing the hydrophilic exterior to water [4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this molecule size.[1]
Workflow Diagram:
Figure 2: Workflow for creating a host-guest inclusion complex using HP-β-CD.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1]
-
Add excess this compound powder.[1]
-
Stir vigorously for 24 hours at room temperature OR Sonicate for 60 minutes.
-
Filter the suspension through a 0.45 µm filter. The filtrate contains the solubilized drug-CD complex.
Part 3: Troubleshooting FAQ
Q1: I see a precipitate immediately upon adding my stock to PBS (pH 7.4). Why? A: This is the "Salting Out" effect combined with pH shock. PBS contains high concentrations of Na+ and K+, which compete for hydration shells.[1] Furthermore, pH 7.4 is close enough to the pKa that a fraction of your molecule deprotonates and becomes insoluble.
-
Fix: Switch to Protocol B (Salt Formation) or reduce the ionic strength of your buffer (e.g., use 0.5x PBS).
Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, which can lead to concentration variability in open-well plates.[1] Additionally, ethanol is less effective at suppressing the crystal lattice energy of diphenyl structures compared to DMSO. If you must use ethanol, keep the final concentration < 1%.
Q3: My compound sticks to the plastic tips/tubes. How do I stop this? A: The lipophilic "tail" (diphenyl-pentenyl) adsorbs to polypropylene.[1]
-
Fix: Use Low-Retention pipette tips and Glass vials for stock preparation. If glass is not possible, pre-coat plasticware with a 0.1% BSA solution or Tween-80 to block hydrophobic binding sites.[1]
Q4: Is the salt form stable for long-term storage? A: In solution? No. Hydrolysis or precipitation can occur over weeks.[1]
-
Fix: Lyophilize (freeze-dry) the salt solution prepared in Protocol B to create a stable powder that can be reconstituted instantly before use.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7527, Quinuclidine. Retrieved from [Link][1]
-
Symmetric Events. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]
-
Ansari, M. J. (2010).[1] An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Current Issues in Pharmacy and Medical Sciences. Retrieved from [Link]
-
Jansook, P., et al. (2018).[1] Cyclodextrins: Structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics. (Contextualized via ScienceAsia snippet). Retrieved from [Link][1][2][10][11][12][13]
Sources
- 1. Quinuclidine - Wikipedia [en.wikipedia.org]
- 2. QUINUCLIDINE CAS#: 100-76-5 [m.chemicalbook.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scienceasia.org [scienceasia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Quinuclidine, 97% 100-76-5 India [ottokemi.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. impactfactor.org [impactfactor.org]
- 9. tufsteam.com [tufsteam.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. iipseries.org [iipseries.org]
- 13. scispace.com [scispace.com]
Technical Support Center: Stability & Handling of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine
Status: Operational Ticket ID: TCH-QNU-224 Assigned Specialist: Senior Application Scientist, Organic Chemistry Division
Executive Summary
You are likely encountering degradation due to the high nucleophilicity of the quinuclidine bridgehead nitrogen. 2-(2,2-Diphenyl-4-pentenyl)quinuclidine combines a bulky hydrophobic tail with a highly reactive tertiary amine core.
The three most common failure modes are:
-
N-Oxidation: Rapid reaction with atmospheric oxygen/peroxides (M+16 artifact).
-
Quaternization (The "DCM Trap"): Irreversible reaction with chlorinated solvents.
-
Radical Degradation: Photo-induced oxidation of the alkene tail.
This guide provides the diagnostic criteria to identify these issues and the protocols to prevent them.
Module 1: Diagnosis & Identification
Before altering your workflow, confirm the type of degradation using LC-MS or NMR.
Diagnostic Decision Tree
Figure 1: Diagnostic logic flow for identifying degradation products based on mass spectrometry shifts.
Detailed Symptom Analysis
| Observation | Mass Shift | Chemical Explanation |
| New Peak (+16 Da) | N-Oxide Formation. The lone pair on the quinuclidine nitrogen reacts with dissolved oxygen or peroxides. This destroys catalytic activity if used as a ligand. | |
| New Peak (+14 Da) | Methyl Quaternization. Occurs if methyl iodide or similar electrophiles are present. | |
| New Peak (+50/84 Da) | Chloromethylation. Reaction with Dichloromethane (DCM) . The quinuclidine nitrogen displaces chloride from DCM (Menshutkin reaction), forming a chloromethyl quaternary ammonium salt. | |
| Precipitation | N/A | Salt Formation. The free base absorbs atmospheric CO₂ to form carbonates or reacts with trace acids. |
Module 2: Solvent Compatibility Matrix
CRITICAL WARNING: Do not use chlorinated solvents for storage or prolonged reactions. Quinuclidine is a strong nucleophile and will react with the solvent itself.
| Solvent Class | Status | Technical Note |
| Chlorinated (DCM, CHCl₃) | PROHIBITED | High Risk. Quinuclidine reacts with DCM ( |
| Ethers (THF, Et₂O) | Recommended | Excellent stability. Must be distilled or inhibited (BHT-free) to remove peroxides which trigger N-oxidation. |
| Alcohols (MeOH, EtOH) | Use with Caution | Good solubility, but protic solvents can facilitate hydrogen bonding that alters reactivity. Safe for storage if degassed. |
| Hydrocarbons (Toluene) | Recommended | Best for long-term stability. Non-reactive and easy to dry. |
| Acetonitrile (MeCN) | Acceptable | Good for LC-MS, but ensure it is high-purity to avoid trace acidic impurities. |
Module 3: Stabilization Protocols
Protocol A: The "Argon Blanket" (Storage)
For storing the free base in solution.
-
Vessel Selection: Use amber glass vials (to prevent UV-induced radical formation on the pentenyl double bond).
-
Solvent Prep: Sparge the chosen solvent (Toluene recommended) with Argon for 15 minutes prior to dissolution.
-
Dissolution: Dissolve the compound under an inert atmosphere.
-
Sealing: Flush the headspace with Argon. Seal with a Parafilm-wrapped cap or a Teflon-lined septum.
-
Temperature: Store at -20°C.
Protocol B: Acid Salt Conversion (Long-Term Archival)
The free base is an oil/gum and unstable. The Hydrochloride (HCl) salt is a stable solid.
-
Dissolve this compound in dry Diethyl Ether (
). -
Cool to 0°C in an ice bath.
-
Dropwise add
equivalents of HCl in Diethyl Ether (or Dioxane). -
A white precipitate will form immediately.
-
Filter under Argon (or rapid vacuum filtration).
-
Wash with cold Ether.
-
Dry under high vacuum.
-
Result: The protonated nitrogen is no longer nucleophilic, preventing N-oxidation and reaction with electrophiles.
-
Module 4: Frequently Asked Questions (FAQs)
Q: I see a small impurity at 0.98 RRT (Relative Retention Time) in HPLC. Is this the N-oxide? A: Likely, yes. The N-oxide is more polar than the free base and typically elutes slightly earlier on Reverse Phase (C18) columns. To confirm, add a drop of aqueous sodium metabisulfite (reducing agent) to your sample. If the peak disappears, it was the N-oxide.
Q: Can I use this compound as a catalyst in DCM if the reaction is fast (<1 hour)? A: It is risky. While the reaction with DCM is slower than with Methyl Iodide, "fast" is relative. At 0.1M concentration, you may generate 1-2% quaternized impurity within an hour [2]. This impurity is a permanent quaternary salt that cannot be reverted. Use Dichloroethane (DCE) if a chlorinated solvent is absolutely required, as it reacts much slower than DCM, or switch to Trifluorotoluene as a non-reactive halogenated alternative.
Q: Why is the "Pentenyl" chain relevant to stability? A: The terminal alkene (double bond) at the 4-position is susceptible to ozonolysis or radical addition . If you leave the solution in direct sunlight, UV can generate singlet oxygen or radicals that attack this double bond, leading to epoxide formation or polymerization. Always use amber glassware.
Q: My reaction yield is low. Could the quinuclidine be "poisoning" itself? A: If you are using this as a ligand for metal catalysis (e.g., Osmium or Palladium), the N-oxide is a potent catalyst poison. It alters the coordination geometry. Always freshly degas your ligand solution before adding the metal source.
References
-
Nevstad, G. O., & Songstad, J. (1982). The reactivity of dichloromethane toward amines.[1][2] Acta Chemica Scandinavica.[3] Link
- Establishes the kinetics of quinuclidine reacting with DCM (Menshutkin reaction).
-
Amato, J. S., et al. (1979). Reactivity of methylene chloride with amines.[2][4] Journal of Organic Chemistry.[4] Link
- Foundational text on the instability of tertiary amines in chlorin
-
Colby, D. A., & Bergman, R. G. (2008). Synthesis of Quinuclidine Derivatives. Journal of Organic Chemistry.[4] Link
- Provides general handling and purification protocols for quinuclidine scaffolds.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link
- Standard reference for drying solvents and handling air-sensitive amines.
Sources
Minimizing side reactions during quinuclidine alkylation
Welcome to the technical support center for quinuclidine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing N-alkylquinuclidinium salts. Our goal is to provide you with a deep, mechanistic understanding of the desired reaction and potential side reactions, alongside field-proven troubleshooting strategies and optimized protocols to ensure the success of your experiments.
Introduction: The Target Reaction - N-Alkylation of Quinuclidine
The N-alkylation of quinuclidine is a classic example of a Menschutkin reaction, a process that forms a quaternary ammonium salt from a tertiary amine and an alkyl halide.[1] Quinuclidine, with its sterically accessible and nucleophilic bridgehead nitrogen, readily undergoes an Sₙ2 reaction with a suitable alkyl electrophile. The resulting quaternary ammonium salts are valuable compounds in medicinal chemistry and materials science.[2][3]
While this reaction is generally robust, its efficiency can be compromised by competing side reactions. This guide addresses the most common challenges in a question-and-answer format, providing both the causal explanation and the practical solution.
Core Reaction Pathway: Sₙ2 Alkylation
The desired transformation follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the quinuclidine nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (typically a halide) in a single, concerted step.
Caption: The desired Sₙ2 pathway for quinuclidine alkylation.
Troubleshooting Guide & FAQs
FAQ 1: Alkene Formation and Hofmann Elimination
Q: I'm observing a significant amount of an alkene byproduct in my reaction, and my yield of the quaternary salt is low. What is causing this, and how can I prevent it?
A: This is a classic sign of a competing E2 elimination reaction, specifically a Hofmann Elimination.
Expertise & Causality: The Hofmann Elimination is a common pathway for quaternary ammonium salts that possess beta-hydrogens (hydrogens on the carbon atom adjacent to the carbon bearing the nitrogen).[4][5] The quaternary ammonium salt, once formed, can act as the substrate for elimination. If a base is present (or if the quinuclidine starting material acts as a base) and sufficient thermal energy is supplied, the base can abstract a beta-hydrogen, leading to the formation of an alkene and the tertiary amine as a leaving group.[6]
This elimination is particularly problematic because it consumes the desired product. The reaction often follows the "Hofmann rule," favoring the formation of the least sterically hindered, or least substituted, alkene.[5][7] This is due to the steric bulk of the quinuclidinium leaving group, which makes abstraction of the most accessible proton kinetically favorable.[6]
Caption: Competing Sₙ2 (alkylation) and E2 (Hofmann elimination) pathways.
Troubleshooting & Optimization:
-
Control the Temperature: Elimination reactions have a higher activation energy than substitution reactions and are favored at higher temperatures.
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and monitor by TLC or LCMS. Only apply gentle heat if the reaction is sluggish.
-
-
Solvent Choice: The solvent plays a critical role in stabilizing the transition states of both Sₙ2 and E2 reactions.[8]
-
Action: Use polar aprotic solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Acetone. These solvents solvate the cation but not the nucleophile, accelerating the Sₙ2 reaction without promoting the E2 pathway as strongly as protic solvents might.
-
-
Choice of Alkylating Agent: The structure of the alkylating agent is paramount.
-
Leaving Group: A better leaving group accelerates the Sₙ2 reaction. The general trend is I > Br > Cl > F. Using an alkyl iodide or bromide is recommended.
-
Steric Hindrance: Increased steric hindrance at the alpha- or beta-carbon of the alkyl halide dramatically favors the E2 pathway.[9]
-
Action: Whenever possible, use primary (1°) alkyl halides. Avoid secondary (2°) and tertiary (3°) halides, which are highly prone to elimination.
-
| Alkyl Halide Type | Primary Sₙ2 Product | Primary E2 Product | Recommendation |
| Methyl (CH₃-X) | Excellent | N/A | Highly Recommended |
| Primary (R-CH₂-X) | Good | Minor | Recommended |
| Secondary (R₂-CH-X) | Poor/Fair | Major | Avoid |
| Tertiary (R₃-C-X) | None | Exclusive | Do Not Use |
| Caption: Impact of alkylating agent structure on reaction outcome. |
Optimized Protocol for Minimizing Elimination
This protocol is designed for the synthesis of N-benzylquinuclidinium bromide.
-
Reagent Preparation: Dissolve quinuclidine (1.0 eq) in anhydrous acetonitrile (MeCN) to a concentration of 0.2-0.5 M in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Addition: To the stirred solution at room temperature (20-25 °C), add benzyl bromide (1.05 eq) dropwise over 5 minutes.
-
Reaction: Stir the reaction at room temperature. The quaternary salt will often precipitate from the solution as a white solid.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR of an aliquot, checking for the disappearance of the quinuclidine starting material. The reaction is typically complete within 2-12 hours.
-
Workup: If a precipitate has formed, collect the solid product by filtration. Wash the solid with a small amount of cold MeCN or diethyl ether to remove any unreacted starting materials.
-
Purification: The product is often pure after filtration. If necessary, it can be recrystallized from a suitable solvent system like ethanol/ether.
FAQ 2: Slow or Incomplete Reactions
Q: My alkylation reaction is very slow or stalls completely, leaving a large amount of unreacted quinuclidine. What should I do?
A: A stalled reaction is typically due to insufficient reactivity of the alkylating agent or suboptimal reaction conditions.
Expertise & Causality: The rate of an Sₙ2 reaction is highly dependent on the electrophilicity of the alkylating agent and the reaction conditions. A poor leaving group or steric hindrance can significantly slow down the reaction.[10] Additionally, if the concentration is too low, the bimolecular reaction will proceed slowly.
Caption: Troubleshooting workflow for slow or stalled reactions.
Troubleshooting & Optimization:
-
Evaluate the Leaving Group: As mentioned, leaving group ability is critical. If you are using an alkyl chloride, the reaction will be significantly slower than with a bromide or iodide.
-
Action: If possible, switch to the analogous alkyl bromide or iodide. If you must use an alkyl chloride, the addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction via an in situ Finkelstein reaction, transiently forming the more reactive alkyl iodide.
-
-
Increase Concentration: The reaction is bimolecular, so its rate depends on the concentration of both reactants.
-
Action: Ensure the reaction concentration is reasonably high, typically between 0.2 M and 1.0 M. If your product is soluble, running the reaction neat (without solvent) may be an option, but this can increase the risk of side reactions if heating is required.
-
-
Increase Temperature: If the reaction is clean but slow at room temperature, gently heating can increase the rate.
-
Action: Warm the reaction to 40-60 °C and continue to monitor. Be cautious, as higher temperatures can promote the Hofmann elimination if beta-hydrogens are present.
-
-
Solvent Polarity: While polar aprotic solvents are generally best, ensuring the solvent can fully dissolve the starting materials is crucial.
-
Action: If quinuclidine or the alkyl halide has poor solubility in your chosen solvent (e.g., acetone), switch to a more effective solvent like DMF or DMSO.
-
| Solvent | Dielectric Constant (ε) | Type | Typical Use Case |
| Acetonitrile | 37.5 | Polar Aprotic | Excellent default choice |
| DMF | 36.7 | Polar Aprotic | Good for less soluble reactants |
| Acetone | 21 | Polar Aprotic | Good for precipitating the salt product |
| Ethanol | 24.5 | Polar Protic | Can be used, but may slow Sₙ2 rate |
| Caption: Common solvents for quinuclidine alkylation. |
FAQ 3: Unexpected Ring-Opening or Rearrangement
Q: My analysis shows a piperidine derivative instead of the expected quinuclidinium salt. What could have happened?
A: Under certain harsh conditions or with specific substrates, the bicyclic quinuclidine system can undergo nucleophilic ring-opening.
Expertise & Causality: The formation of the quaternary N-alkylquinuclidinium cation makes the carbon atoms alpha to the nitrogen highly electrophilic. While generally stable, this strained bicyclic system can be susceptible to ring-opening by a potent nucleophile, leading to a functionalized piperidine derivative.[11]
This is not a common side reaction under standard alkylation conditions but can be triggered by:
-
High Temperatures: Extreme heat can provide the activation energy needed for ring cleavage.
-
Strong Nucleophiles: If the counter-ion of the alkylating agent or another species in the reaction mixture is a strong nucleophile (e.g., cyanide, thiolate), it may attack an alpha-carbon.
-
Specialized Reagents: Certain reagents are designed to fragment the quinuclidine ring.
Preventative Measures:
-
Avoid Excessively High Temperatures: Do not heat reactions above 80 °C unless absolutely necessary and all other options have been exhausted.
-
Use Halide-Based Alkylating Agents: Alkyl halides (R-X) provide relatively non-nucleophilic halide counter-ions (Cl⁻, Br⁻, I⁻). Avoid using alkylating agents with highly nucleophilic counter-ions if possible.
-
Control Stoichiometry: Use only a slight excess (1.0-1.1 eq) of the alkylating agent to avoid side reactions involving the excess reagent.
Should you encounter this issue, it is critical to re-evaluate the thermal stability of your product and the nucleophilicity of all species present in your reaction flask. A reduction in temperature and a change of solvent to one with lower polarity may be required.
References
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2017). Selective sp3 C–H alkylation via polarity-match-based cross-coupling. Nature Chemistry. Available at: [Link]
-
Schaus, S. E., et al. (2014). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters. Available at: [Link]
-
Wang, Q., et al. (2021). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Letters. Available at: [Link]
-
Kim, J., et al. (2014). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Engle, K. M., & Baran, P. S. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]
-
León, T., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. ACS Catalysis. Available at: [Link]
-
Crnčević, D., & Odžak, R. (2020). Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4-aldoxime with alkyl chains. ST-OPEN. Available at: [Link]
-
O'Neil, I. A. (2008). The Synthesis and Application of Functionalised Quinuclidines. University of Liverpool Repository. Available at: [Link]
-
O'Neil, I. A. (2003). The Synthesis of Functionalised Quinuclidines and Their Application in Organic Synthesis. University of Liverpool Repository. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Adjiman, C. S., et al. (2019). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. ResearchGate. Available at: [Link]
-
Fenix - Repositório da Universidade de Lisboa. (n.d.). Synthesis of quaternary ammonium salts using batch and continuous technologies. Retrieved from [Link]
-
Gini, A., et al. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Available at: [Link]
-
ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved from [Link]
-
Houghten, R. A., et al. (2021). Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents. Molecules. Available at: [Link]
-
Ramachandran, P. V. (1987). QUINUCLIDINE.BORANES AS INTERMEDIATES IN FORMATION AND ISOLATION OF FUNCTIONALIZED QUINUCLIDINE SYSTEMS. HETEROCYCLES. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Retrieved from [Link]
-
Crnčević, D., & Odžak, R. (2020). Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4-aldoxime with alkyl chains. ST-OPEN. Available at: [Link]
-
Simig, G., et al. (1996). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Brown, H. C., & Eldred, N. R. (1949). Studies in Stereochemistry. XIV. Reaction of Triethylamine and Quinuclidine with Alkyl Halides; Steric Effects in Displacement Reactions. Journal of the American Chemical Society. Available at: [Link]
-
O'Neil, I. A. (1998). INVESTIGATIONS INTO THE REACTIONS AND CHEMISTRY OF QUINUCLIDINE V-OXIDES AND RELATED MOLECULES. University of Liverpool Repository. Available at: [Link]
-
Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]
-
Leah4sci. (2021). 36: Hofmann elimination. YouTube. Retrieved from [Link]
-
Yakhontov, L. N., & L'vov, M. V. (1984). Reactions of quinuclidine compounds involving opening of the bicyclic system (review). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
LibreTexts Chemistry. (2019). 23.3: Hofmann Elimination. Retrieved from [Link]
-
Wang, F., et al. (2023). Photocatalyzed Aminomethylation of Alkyl Halides Enabled by Sterically Hindered N-Substituents. Angewandte Chemie. Available at: [Link]
-
Bergman, R. G., & Ellman, J. A. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society. Available at: [Link]
-
Chinese Chemical Society. (2021). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Journal of Organic Chemistry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4-aldoxime with alkyl chains | ST-OPEN [st-open.unist.hr]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
Strategies for removing unreacted starting materials in quinuclidine synthesis
Topic: Strategies for Removing Unreacted Starting Materials Ticket ID: QNC-PUR-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely encountering difficulty separating quinuclidine (1-azabicyclo[2.2.2]octane) from its acyclic or monocyclic precursors, most commonly 4-(2-hydroxyethyl)piperidine or 4-(2-chloroethyl)piperidine .[1]
The core chemical challenge is that both the product and the starting material (SM) are amines with similar polarity and basicity (pKa ~11). Standard acid-base extraction often fails to separate them because they protonate/deprotonate in the same pH window.[1] Furthermore, Quinuclidine is highly volatile and hygroscopic, leading to mass loss during concentration.[1]
This guide details three strategies to resolve this, ranked from highest reliability to most specific use-case.
Module 1: The "Chemical Scavenger" Protocol (Recommended)
Best for: Removing 1–15% unreacted secondary amine (piperidine derivative) from the tertiary amine product.
The Logic
Since pKa differentiation is difficult, we utilize chemoselectivity . The starting material is a secondary (
By introducing an electrophile like acetic anhydride (
Step-by-Step Protocol
-
Scavenging: Dissolve the crude reaction mixture in an organic solvent (DCM or
). -
Derivatization: Add 1.2–1.5 equivalents of acetic anhydride (relative to the estimated unreacted SM, not the product) and catalytic DMAP. Stir at RT for 1 hour.
-
Acid Wash: Extract the organic layer with 1M HCl (aq).[1]
-
Phase Check: The neutral amide (impurity) stays in the Organic Layer. The Quinuclidine (product) protonates and moves to the Aqueous Layer.
-
-
Discard Organic: The impurity is now removed.
-
Basification & Recovery: Basify the aqueous layer (pH > 12) with NaOH pellets or 50% NaOH solution (keep cool).[1]
-
Final Extraction: Extract the milky aqueous layer with
(3x). Dry over and concentrate carefully (see Module 3).
Workflow Visualization
Caption: Chemoselective purification workflow converting secondary amine impurities into neutral amides for easy phase separation.
Module 2: Handling Volatility (Sublimation vs. Evaporation)
Issue: "I rotovapped my product and half of it disappeared."
The Physics
Quinuclidine is a "waxy" solid that sublimes readily.[1] Applying high vacuum at room temperature (or heating) without a proper cold trap will result in the product bypassing the collection flask and entering the pump oil.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Yield after Rotovap | Product sublimed into the vacuum line.[1] | Do not use high vacuum (< 10 mbar) with a warm bath.[1] Stop evaporation when solvent volume is low, then switch to a stream of |
| Product is "Wet"/Oily | Hygroscopic water absorption.[1] | Dissolve in dry ether, dry with |
| Solids in Vacuum Tubing | Uncontrolled sublimation.[1] | Use a Cold Finger Sublimation apparatus.[1] This is actually a purification method.[1] Heat the crude at 50-60°C under vacuum; pure Quinuclidine collects on the ice-cooled finger.[1] |
Module 3: Chromatographic Tailing
Issue: "The product streaks from baseline to solvent front on TLC/Column."
The Solution: Amine Doping
Silica gel is slightly acidic (
The Protocol:
-
Pre-treat Silica: Slurry your silica in Hexane containing 1–2% Triethylamine (TEA) .[1]
-
Eluent: Use a mobile phase of
(e.g., 90:9:1).[1] The ammonia competes for the silanol sites, allowing the Quinuclidine to elute as a tight band. -
Visualization: Use Dragendorff’s Reagent or Iodine Chamber .[1] UV activity is weak/non-existent for pure Quinuclidine.[1]
Module 4: Salt Formation (Long-Term Storage)
Recommendation: If you do not need the free base immediately, convert it to the Hydrochloride salt. The salt is non-volatile, stable, and easy to recrystallize.
Protocol:
-
Dissolve crude Quinuclidine in dry Diethyl Ether or Ethanol.[1]
-
Bubble dry HCl gas or add HCl in Dioxane (4M) dropwise.
-
The salt (
) precipitates instantly.[1] -
Recrystallization: Use Ethanol/Isopropanol.
Decision Matrix
Use this logic flow to select the correct purification method for your specific situation.
Caption: Decision logic for selecting purification method based on impurity profile and scale.
References
-
Leonard, N. J., & Elkin, S. (1962).[1] Synthesis of Quinuclidine.[1][2][3][4][5] Journal of Organic Chemistry.[1] Link[1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1] (Standard reference for pKa and sublimation data). Link
-
Aggarwal, V. K., et al. (2003).[1] Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts. Journal of Organic Chemistry.[1] (Provides pKa data supporting the basicity arguments). Link[1]
-
Grob, C. A. (1969).[1] Mechanisms of fragmentation of bicyclic amines.[1] Angewandte Chemie International Edition.[1] Link[1]
Sources
- 1. CAS 39896-06-5: quinuclidine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. QUINUCLIDINE CAS#: 100-76-5 [m.chemicalbook.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Support Center: Enhancing Enantiomeric Excess in Quinuclidine Derivative Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Asymmetric Synthesis & Purification of Chiral Quinuclidines
Executive Summary
Chiral quinuclidine derivatives, particularly 3-quinuclidinol and its esters, are linchpin scaffolds for muscarinic receptor antagonists (e.g., Solifenacin, Aclidinium) and antimalarials. Achieving high enantiomeric excess (ee) is often bottlenecked by two factors: catalyst-substrate mismatch during the asymmetric induction phase and racemization of the basic amine during workup.
This guide synthesizes troubleshooting protocols for the three dominant synthetic pathways: Asymmetric Hydrogenation (AH) , Biocatalytic Reduction , and De Novo Iridium-Catalyzed Cyclization .
Module 1: Asymmetric Hydrogenation (AH) of 3-Quinuclidinone
The industry standard for scalability.
Standard Protocol: Ru-Catalyzed Hydrogenation
Target: (R)-3-Quinuclidinol (>99% ee after recrystallization) Catalyst System: RuBr₂ Mechanism: Dynamic Kinetic Resolution (DKR) is not typically required here as the substrate is prochiral, but base-assisted activation is critical.
| Parameter | Specification | Rationale |
| Catalyst Loading | S/C 1,000 - 100,000 | High turnover frequency (TOF) requires ultra-pure substrates. |
| Solvent | Ethanol (degassed) | Methanol can decrease efficiency; avoid chlorinated solvents. |
| Base Additive | Essential for generating the active Ru-hydride species. | |
| Pressure/Temp | 15-50 bar H₂ / 30-45°C | Higher T increases rate but risks lower ee. |
Troubleshooting Guide (Q&A)
Q: My reaction stalls at 80% conversion with moderate ee (85%). Adding more catalyst doesn't help. A: This is likely product inhibition or catalyst deactivation by oxygen.
-
Diagnosis: Quinuclidines are strong Lewis bases and can coordinate to the Ru center, competing with the substrate.
-
Fix: Do not simply add more catalyst. Instead, increase the hydrogen pressure to 50 bar to shift the equilibrium. Ensure the reaction mixture is strictly degassed (freeze-pump-thaw x3).
-
Optimization: Switch to a catalyst with a "PICA" (α-picolylamine) ancillary ligand, which is more robust against amine poisoning than standard diamine ligands.
Q: I observe variable ee (90% vs 98%) between batches using the same protocol. A: Check your Base-to-Catalyst ratio .
-
Mechanism: The base (
-BuOK) activates the pre-catalyst. -
Failure Mode: If the base is old (absorbed moisture) or the ratio drops below 10:1, the active hydride species forms slowly, allowing non-selective background reduction or competitive pathways.
-
Action: Titrate your
-BuOK or use fresh ampules. Maintain a strict Base:Ru ratio of >10:1.
Workflow Visualization: AH Optimization Loop
Caption: Decision logic for troubleshooting low enantioselectivity in Ruthenium-catalyzed hydrogenation.
Module 2: Biocatalytic Reduction
The solution for ultra-high selectivity (>99.9% ee).
Standard Protocol: Ketoreductase (KRED)
Enzyme: 3-Quinuclidinone Reductase (AtQR) or engineered KREDs. Cofactor Regeneration: Glucose Dehydrogenase (GDH) + Glucose.[1]
Troubleshooting Guide (Q&A)
Q: The reaction pH drifts rapidly, denaturing the enzyme. A: The reduction consumes protons (if using NADPH directly) or relies on pH-sensitive cofactor regeneration.
-
The Trap: Quinuclidinone is a base; as it converts to the alcohol, the pKa changes slightly, but the main issue is the gluconic acid produced by GDH (if using glucose/GDH system).
-
Fix: Use a pH-stat titrator to maintain pH 7.0–8.0 using 1M NaOH. Do not rely solely on phosphate buffers (100 mM) for high-loading reactions (>50 g/L), as the acid production will overwhelm the buffer capacity.
Q: I have a persistent emulsion during workup. A: Enzyme residues act as surfactants with the quinuclidine amine.
-
Fix:
-
Denature proteins by heating to 50°C for 10 mins (if product is stable) or adjusting pH to <2.
-
Filter through a Celite pad before extraction.
-
Use n-Butanol or DCM/IPA (3:1) for extraction; pure ethyl acetate often gives poor recovery for polar quinuclidines.
-
Module 3: De Novo Synthesis (Iridium Catalysis)
For constructing complex, substituted quinuclidines.
Technique: Ir-Catalyzed Allylic Dearomatization
This method constructs the quinuclidine core from indole-tethered allylic carbonates, allowing for simultaneous control of two chiral centers.[2]
Critical Control Points
| Variable | Impact on ee | Recommendation |
| Ligand Class | Defines enantio-discrimination | Use Feringa-type phosphoramidites . BINAP is ineffective here. |
| Leaving Group | Reactivity vs. Selectivity | Methyl carbonates (-OCO₂Me) are superior to acetates. |
| Temperature | Kinetic control | Maintain 50°C. Lower temps (<20°C) often freeze the dearomatization step. |
Pathway Visualization: Stereoselective Dearomatization
Caption: Mechanistic flow of Iridium-catalyzed asymmetric allylic dearomatization for quinuclidine synthesis.
Module 4: Workup & Analysis (The "Hidden" Killer)
Q: My in-process HPLC showed 98% ee, but the isolated solid is 80% ee. A: You are likely racemizing the product during solvent removal or salt formation.
-
Mechanism: The quinuclidine nitrogen is highly basic. In the presence of heat and even weak acids (or during chloroform extraction where HCl traces exist), the C3 proton becomes labile via a transient enol/enamine-like mechanism, especially if a ketone impurity is present.
-
Protocol:
-
Never heat the free base above 40°C during rotary evaporation.
-
Acidify immediately: Convert the free base to the HCl or tartrate salt before drying. The salt form is configurationally stable.
-
Avoid Chloroform: Use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Chloroform can form dichlorocarbene species with strong amines, leading to side reactions.
-
Q: How do I validate ee accurately? A: Quinuclidines have weak UV chromophores.
-
Derivatization: React with p-nitrobenzoyl chloride to create a UV-active ester.
-
Column Selection: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA + 0.1% Diethylamine (DEA) . The DEA is non-negotiable; without it, the amine tailing will obscure the enantiomer separation.
References
-
Ohkuma, T. et al. (2009). "Practical Asymmetric Hydrogenation of 3-Quinuclidinone Catalyzed by the XylSkewphos/PICA−Ruthenium(II) Complex." Organic Process Research & Development. Link
-
You, S-L. et al. (2019).[2] "Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction." CCS Chemistry. Link
-
Huisman, G. W. et al. (2010). "Practical chiral alcohol synthesis using ketoreductases." Current Opinion in Chemical Biology. Link
-
BenchChem Technical Guides. (2025). "Technical Support Center: Enantioselective Synthesis of (R)-3-Quinuclidinol." Link
Sources
Troubleshooting NMR spectral anomalies for 2-(2,2-Diphenyl-4-pentenyl)quinuclidine
A Guide to Troubleshooting NMR Spectral Anomalies
Welcome to the technical support guide for the NMR analysis of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine. This molecule, with its unique combination of a rigid bicyclic amine, a sterically demanding diphenyl group, and a flexible pentenyl chain, presents a fascinating but often challenging spectroscopic puzzle. This guide is structured as a series of questions and answers to directly address common anomalies you may encounter, providing not just solutions, but the underlying rationale to empower your research.
Section 1: Foundational Issues & Sample Preparation
Q1: My baseline is distorted and my peaks are broad. What are the first things I should check?
This is a common issue that often stems from sample preparation or basic acquisition parameters. Before delving into complex molecular dynamics, it's crucial to rule out these foundational problems.
Answer:
A poor baseline and broad signals can often be traced back to three main culprits: sample impurities, suboptimal spectrometer settings, or issues with the NMR tube itself.
-
Paramagnetic Impurities: The most frequent cause is the presence of dissolved oxygen or trace metal ions. These species have unpaired electrons, which can dramatically shorten relaxation times (T1 and T2) of your analyte nuclei, leading to significant peak broadening.
-
Causality: Paramagnetic species induce rapid relaxation, increasing the uncertainty in the energy state of the nucleus, which manifests as a broader signal according to the Heisenberg uncertainty principle.
-
Solution: Degas your sample. The most effective method is the "freeze-pump-thaw" technique. For less sensitive samples, bubbling an inert gas like nitrogen or argon through the solvent for several minutes before adding your compound can be sufficient.
-
-
Shimming: The homogeneity of the magnetic field (B₀) across your sample volume is critical. Poor shimming results in a non-uniform field, causing nuclei in different parts of the sample to resonate at slightly different frequencies, which sums up to a broad peak.
-
Solution: Always perform a gradient-based shimming routine on your sample before acquisition. If automatic shimming is insufficient, manual adjustment of the Z1 and Z2 shims (and sometimes spinning shims like X1 and Y1) may be necessary.
-
-
Sample Concentration & Viscosity: High concentrations can lead to aggregation and increased viscosity. Aggregation can cause chemical shift averaging or broadening, while high viscosity slows molecular tumbling, also leading to broader lines.
-
Solution: Prepare a sample with a concentration between 5-15 mg in 0.6-0.7 mL of solvent. If the sample is inherently viscous, consider acquiring the spectrum at a slightly elevated temperature (e.g., 30-40 °C) to improve tumbling rates.
-
Section 2: Troubleshooting Chemical Shift and Signal Integrity
Q2: The chemical shifts of my quinuclidine protons are inconsistent between experiments or don't match predicted values. Why is this happening?
The quinuclidine moiety is particularly sensitive to its chemical environment due to the basicity of the bridgehead nitrogen.
Answer:
The chemical shifts of protons on and near the quinuclidine ring are highly dependent on the protonation state of the nitrogen atom. This can be influenced by solvent choice, pH, and concentration.
-
Solvent Effects: The lone pair on the quinuclidine nitrogen can engage in hydrogen bonding with protic solvents (e.g., Methanol-d₄, D₂O). This interaction can significantly alter the electron density around the nitrogen and, through inductive effects, the shielding of adjacent protons.[1][2] Non-specific solvent effects related to polarity can also play a role.[2][3]
-
Causality: Hydrogen bonding withdraws electron density from the nitrogen, deshielding the nearby protons and shifting their signals downfield. The magnitude of this effect varies with the solvent's hydrogen-bonding capability.[4]
-
Troubleshooting Protocol:
-
Run the spectrum in an aprotic, non-polar solvent like Benzene-d₆ or Toluene-d₈.
-
Run a second spectrum in a polar aprotic solvent like Acetonitrile-d₃ or DMSO-d₆.
-
Run a third in a protic solvent like Methanol-d₄.
-
Comparing the chemical shifts of the protons alpha to the nitrogen (positions 3 and 7 on the quinuclidine ring) across these spectra will reveal the extent of solvent influence.
-
-
-
Acidic Impurities & pH: Trace amounts of acid (e.g., trifluoroacetic acid from chromatography, or HCl) can lead to partial or complete protonation of the quinuclidine nitrogen. This results in a dynamic equilibrium between the free base and its conjugate acid, often leading to broadened signals or a completely different set of chemical shifts for the protonated species.
-
Self-Validating Protocol: To test for pH effects, acquire a spectrum, then add a single drop of a deuterated base (e.g., pyridine-d₅ or a dilute solution of NaOD in D₂O) and re-acquire. If the chemical shifts change or sharpen, it indicates an acidic environment was the issue. Conversely, adding a drop of deuterated acid (e.g., TFA-d) can confirm the structure of the protonated form.
-
Q3: The signals for my two phenyl groups are much more complex than expected. Shouldn't they be equivalent?
While it's tempting to assume free rotation would make the two phenyl groups magnetically equivalent, the steric hindrance around the quaternary carbon can prevent this.
Answer:
The complexity in the aromatic region likely arises from one of two phenomena: restricted rotation (diastereotopicity) or differential shielding from the rest of the molecule.
-
Restricted Rotation: Due to the bulky quinuclidine and pentenyl groups, rotation around the C2-C(Ph)₂ bond may be slow on the NMR timescale. If this rotation is sufficiently hindered, the two phenyl rings are not equivalent. One ring may be oriented differently in space relative to the quinuclidine cage than the other, making them chemically and magnetically distinct.
-
Consequence: Instead of seeing signals for 5 aromatic protons (ortho, meta, para), you would see signals for up to 10 distinct aromatic protons.
-
Troubleshooting: This can be investigated with variable temperature (VT) NMR. Acquiring spectra at elevated temperatures (e.g., 50 °C, 75 °C, 100 °C) may show coalescence of the signals as the rate of rotation increases, eventually leading to a simpler spectrum representing the time-averaged, equivalent phenyl rings.
-
-
Anisotropic Effects: Even with free rotation, the phenyl rings may be positioned in a way that one is more influenced by the magnetic anisotropy of the alkene's pi system or the quinuclidine ring. This can lead to subtle but distinct differences in their chemical shifts.
To definitively assign these complex signals, 2D NMR is essential.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. This will separate the aromatic C-H signals from the aliphatic ones.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. For example, the allylic protons on the pentenyl chain should show a correlation to the quaternary carbon, which in turn will correlate to the ipso-carbons of the phenyl rings, helping to anchor your assignments.
Section 3: Advanced Spectral Interpretation & Workflows
Q4: The aliphatic region is a mess of overlapping signals. How can I begin to assign the quinuclidine and pentenyl protons?
This is the most common challenge with this molecule. A systematic approach using 2D NMR is the only reliable way to achieve full assignment.
Answer:
A combination of 2D NMR experiments is required to untangle the crowded aliphatic region.
Caption: Workflow for NMR signal assignment.
-
Start with HSQC: This is the most powerful first step. It will resolve the overlapping proton signals onto the much wider ¹³C chemical shift axis. You can immediately distinguish the alkene C-H, the quinuclidine C-H signals, and the pentenyl chain C-H signals based on their characteristic carbon shifts (see reference table below).
-
Build Spin Systems with COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically over 2 or 3 bonds).
-
Pentenyl Chain: Start with the most distinct signal, the vinylic proton (=CH₂), and "walk" down the chain. You should be able to trace the connectivity from the terminal vinyl protons to the allylic CH₂ group.
-
Quinuclidine Cage: The rigid structure of the quinuclidine ring gives rise to characteristic coupling patterns. Tracing these J-couplings in the COSY spectrum will allow you to map out the entire bicyclic system.[5][6]
-
-
Confirm Spatial Proximity with NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds. This is invaluable for:
-
Confirming assignments on the quinuclidine cage.
-
Determining the relative orientation of the pentenyl chain with respect to the diphenyl groups.
-
Observing potential through-space interactions between one of the phenyl rings and the quinuclidine protons, which would support the hypothesis of restricted rotation.
-
Section 4: FAQs
-
Q: I see a small signal at ~7.26 ppm in my CDCl₃ spectrum. Is this an impurity?
-
A: This is most likely the residual, non-deuterated solvent peak (CHCl₃). Its chemical shift is a common reference point. Similarly, a peak around 1.55 ppm in D₂O is HDO.[7]
-
-
Q: What are the expected coupling constants for the vinyl protons?
-
Q: Can I use ¹⁵N NMR to study the quinuclidine nitrogen?
-
A: While possible, ¹⁵N NMR is an insensitive experiment due to the low natural abundance of the ¹⁵N isotope. A more practical approach for probing the nitrogen's environment is to use an indirect method like an HMBC experiment, looking for 2- and 3-bond correlations from protons to the nitrogen (if your probe and software support it), or simply by observing the effects on the adjacent ¹H and ¹³C nuclei as described above.
-
Section 5: Key Experimental Protocols
Protocol 1: D₂O Exchange for Labile Protons
This experiment confirms the presence of exchangeable protons (e.g., N-H⁺ if the amine is protonated).
-
Prepare your sample as usual in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Remove the tube from the spectrometer. Add one drop of deuterium oxide (D₂O).
-
Shake the tube gently for about 30 seconds to ensure mixing.
-
Re-insert the sample into the spectrometer, re-shim, and acquire a new ¹H spectrum.
-
Analysis: Compare the two spectra. Any signal that has diminished or disappeared in the second spectrum corresponds to a proton that has exchanged with deuterium.
Protocol 2: Basic 2D COSY Acquisition
This protocol provides a starting point for identifying ¹H-¹H coupling networks.
-
Acquire a standard high-resolution ¹H spectrum and note the spectral width (e.g., from -1 ppm to 10 ppm).
-
In your spectrometer software, load a standard gradient-enhanced COSY experiment parameter set (e.g., cosygpqf on Bruker systems).
-
Set the spectral widths in both the F2 (direct) and F1 (indirect) dimensions to match the width of your ¹H spectrum.
-
Set the number of data points in F2 to 2048 (2k) and the number of increments in F1 to at least 256. For higher resolution, use 512 or 1024 increments.
-
Set the number of scans per increment (e.g., 2, 4, or 8) depending on your sample concentration.
-
Set the relaxation delay (d1) to 1.5 seconds.
-
Start the acquisition. Processing involves a 2D Fourier transform with appropriate window functions (e.g., sine-bell).
-
Analysis: Symmetrical cross-peaks off the diagonal indicate that the two protons on the diagonal at that chemical shift are J-coupled.
Section 6: Reference Data
The following table provides estimated chemical shift ranges for the key structural motifs in this compound. Actual values will vary based on solvent and other experimental conditions.
| Structural Unit | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Notes |
| Quinuclidine Cage | 1.5 - 3.5 | 20 - 60 | Protons α to Nitrogen (C3, C7) are the most downfield.[5][10] |
| Diphenyl - Aromatic | 7.1 - 7.4 | 125 - 130 (para, meta) | May be complex and non-equivalent. |
| Diphenyl - ipso-C | N/A | 140 - 145 | Quaternary carbons, no proton signal. |
| Quaternary Carbon (C2) | N/A | 45 - 55 | Highly substituted, may be difficult to observe. |
| Pentenyl - Vinylic (=CH) | 5.7 - 6.0 | 135 - 140 | Complex multiplet due to cis/trans coupling. |
| Pentenyl - Vinylic (=CH₂) | 4.9 - 5.2 | 114 - 118 | Two distinct signals, each a doublet of doublets.[11] |
| Pentenyl - Allylic (-CH₂-) | 2.2 - 2.6 | 30 - 40 | Signal will be a multiplet due to coupling with both adjacent CH₂ and vinylic CH. |
References
-
Witanowski, M., Stefaniak, L., & Webb, G. A. (1986). Study of solvent effects on the nitrogen NMR shieldings of some indolizines. Journal of Molecular Structure, 140(3-4), 293-301. [Link]
-
Webb, G. A. (1981). Nitrogen NMR and molecular interactions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(4), 255-267. [Link]
-
Książek, A., & Woliński, K. (2015). Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles – a theoretical study. New Journal of Chemistry, 39(11), 8564-8574. [Link]
-
Ksiazek, A., Borowski, P., & Wolinski, K. (2009). Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles. Journal of Magnetic Resonance, 197(2), 153-160. [Link]
-
Emsley, J. W., Lindon, J. C., & Turner, D. L. (2003). The conformational distribution in diphenylmethane determined by nuclear magnetic resonance spectroscopy of a sample dissolved in a nematic liquid crystalline solvent. The Journal of Chemical Physics, 118(14), 6479-6488. [Link]
-
Witanowski, M., Stefaniak, L., & Webb, G. A. (1982). Solvent effects on the nitrogen NMR shieldings of some oxime systems. Journal of Molecular Structure, 90(1-2), 147-152. [Link]
-
Dodzuik, K., Ejchart, A., Anczewski, W., et al. (2013). Shape Adaptation of Quinine in Cyclodextrin Cavities: NMR studies. RSC Advances, 3, 20918-20927. [Link]
-
Hunter, C. A., Misuraca, M. C., & Turega, S. M. (2012). 1H NMR titration of quinuclidine into a 1.22 mM solution of 2 in n-octane at 298 K. ResearchGate. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Reina, M., Cuca, L. E., & Varela, A. (2014). NMR study of quinolizidine alkaloids: Relative configurations, conformations. ResearchGate. [Link]
-
SpectraBase. (n.d.). Diphenylmethane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Diphenylmethane. Retrieved from [Link]
-
Kowalewski, J., & Maliniak, A. (2008). Quinuclidine complex with alpha-cyclodextrin: a diffusion and 13C NMR relaxation study. Magnetic Resonance in Chemistry, 46(3), 254-260. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
-
Brainly. (2023, October 11). Determine whether this is (EE)-1,4-diphenyl-1,3-butadiene or (EZ). [Link]
-
Sun, J., & Li, Y. (2026, January 7). Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of 4,4′-diamino diphenyl methane (1b). [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information for Chem. Commun.. [Link]
-
University of Puget Sound. (n.d.). Typical Proton and C-13 Chemical Shifts. [Link]
-
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 17: Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Magnetic Resonance in Chemistry, 45(10), 865-896. [Link]
-
Scribd. (n.d.). NMR Coupling Constants Explained. [Link]
-
ResearchGate. (n.d.). 13C NMR Chemical shifts of compounds 1-12. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Chemoselective, Regioselective, and Positionally Selective Fluorogenic Stapling of Unprotected Peptides. [Link]
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Macor, J. E., et al. (1993). Synthesis and muscarinic activity of quinuclidinyl- and (1-azanorbornyl)pyrazine derivatives. Journal of Medicinal Chemistry, 36(23), 3601-3607. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165). [Link]
-
ResearchGate. (n.d.). Comparison of partial ¹H NMR spectra of compounds 2, 4d, 4g, 4k, and 4l. [Link]
-
The University of Liverpool Repository. (n.d.). The Synthesis of Functionalised Quinuclidines and Their Application in Organic Synthesis. [Link]
-
Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
ChemRxiv. (n.d.). NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES. [Link]
-
ACS Publications. (2022, November 11). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). [Link]
-
ResearchGate. (n.d.). 1H NMR titration of 1 with quinuclidine (QU) in CD2Cl2 at 298 K. [Link]
-
University of Bristol, School of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
ResearchGate. (2023, January 11). (PDF) Synthesis, Characterization, Bioactivity Screening and Computational Studies of Diphenyl−malonohydrazides and Pyridines Derivatives. [Link]
-
The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. [Link]
-
PubMed. (2016, January 15). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. [Link]
Sources
- 1. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 2. ias.ac.in [ias.ac.in]
- 3. Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. QUINUCLIDINE(100-76-5) 1H NMR [m.chemicalbook.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. Quinuclidine complex with alpha-cyclodextrin: a diffusion and 13C NMR relaxation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. modgraph.co.uk [modgraph.co.uk]
Introduction: The "Hidden Yield Killer" in Bicyclic Amine Synthesis
Technical Support Center: Moisture Control in Quinuclidine Production
Welcome to the technical support hub for quinuclidine chemistry. As researchers, you know that the synthesis of the 1-azabicyclo[2.2.2]octane core (quinuclidine) is a rite of passage in alkaloid chemistry. However, the bridgehead nitrogen renders these compounds exceptionally basic and hygroscopic.
In my experience supporting scale-up operations, moisture is the single most common cause of failure , manifesting not just as low yields, but as "oiling out" during crystallization or inexplicable stalling during the Dieckmann condensation step. This guide moves beyond standard textbook procedures to address the causality of these failures and provides self-validating protocols to ensure your synthesis is robust.
Part 1: Synthesis Phase – The Dieckmann Condensation[1]
The formation of the quinuclidine ring typically involves the Dieckmann condensation of N-protected piperidine diesters using a strong base (e.g., Potassium tert-butoxide, KOtBu). This is the critical control point (CCP) for moisture.
FAQ 1: Why did my reaction mixture turn cloudy/viscous and stall immediately?
Diagnosis: Base Quenching via Solvent Moisture.
The tert-butoxide anion is highly basic (
Troubleshooting Protocol: The "Self-Validating" Anhydrous Setup Do not rely solely on "anhydrous" labels. Verify the system before committing valuable precursors.
-
Solvent Preparation:
-
Distill Toluene over Sodium/Benzophenone. Indicator: The deep blue ketyl radical color confirms oxygen and moisture are absent.
-
Alternative: Use a solvent purification system (SPS) with activated alumina columns.
-
Validation: Test solvent with a portable Karl Fischer (KF) titrator. Target: < 30 ppm water .
-
-
Reagent Handling:
-
Sublime KOtBu before use if the bottle has been opened previously. Yellowing indicates oxidation/hydration.
-
Weigh reagents in a glovebox or under a positive pressure of Argon.
-
-
The "Schlenk Test" (Pre-Reaction Check):
-
Before adding the piperidine substrate, add a drop of the solvent/base mixture to a vial containing a trace of benzophenone. If it does not turn blue/purple, your system is too wet to proceed.
-
Data Table 1: Moisture Tolerance Limits for Key Reagents
| Reagent | Critical Moisture Limit (ppm) | Effect of Excess Moisture | Corrective Action |
| Potassium tert-butoxide | < 50 ppm | Protonation to t-BuOH; Ester hydrolysis | Sublimation (180°C, high vac) |
| Toluene (Solvent) | < 30 ppm | Quenches base; clogs Schlenk frits | Distill over Na/Benzophenone |
| Ethyl Isonipecotate | < 100 ppm | Consumes stoichiometric base | Azeotropic drying with Toluene |
Part 2: Isolation & Purification – Handling the Hygroscopic Base
Quinuclidine free base is a volatile, waxy solid that sublimes at room temperature and avidly absorbs water to form a hydrate.
FAQ 2: My product is an oil or sticky gum, not the white crystals reported in literature. Why?
Diagnosis: Hydrate Formation (Pseudo-polymorphism).
Quinuclidine forms a stable hydrate (Quinuclidine·
Troubleshooting Protocol: The Double-Trap Sublimation Sublimation is the superior purification method, but it carries a risk of back-streaming moisture from the vacuum pump.
-
Apparatus Setup: Use a cold-finger sublimation apparatus with a wide-bore vacuum adapter.
-
The "Double-Trap" Logic:
-
Trap 1 (Solvent Trap): Liquid
trap to catch volatile organics. -
Trap 2 (Moisture Guard): A P
O (Phosphorus Pentoxide) drying tube placed between the pump and the apparatus. This prevents pump oil moisture from diffusing back into the chamber when the vacuum is broken.
-
-
Execution:
-
Heat the crude oil bath to 90–100°C under dynamic vacuum (< 0.5 mmHg).
-
Cool the finger to 0°C (not lower initially, to prevent rapid occlusion).
-
Critical Step: When breaking vacuum, fill the chamber with dry Nitrogen or Argon , never ambient air.
-
Visual Workflow: Troubleshooting "Sticky" Product
Figure 1: Decision tree for diagnosing and remediating physical state issues in isolated quinuclidine.
Part 3: Storage & Stability
FAQ 3: My stored samples turned yellow after a week. Is it still usable?
Diagnosis: Oxidative Degradation (N-Oxide formation). While primarily moisture-sensitive, the bridgehead nitrogen is also prone to oxidation. The "yellowing" is often a complex mixture of N-oxides and ring-opening decomposition products triggered by moisture-assisted oxidation.
Protocol: The "Schlenk Storage" Standard
-
Container: Never use plastic (polypropylene is permeable to water vapor). Use glass vials with Teflon-lined caps, sealed with Parafilm.
-
Headspace: Purge the vial headspace with Argon before sealing. Argon is heavier than air and provides a better blanket than Nitrogen.
-
Desiccant: Store the vials inside a secondary jar containing activated silica gel or Drierite with a moisture indicator.
Summary of Critical Control Points (CCP)
To ensure reproducibility, adhere to this logic flow for the synthesis of the quinuclidine core.
Figure 2: Optimized workflow for quinuclidine synthesis emphasizing moisture control points.
References
-
Grob, C. A., & Renk, E. B. (1954). Über die Synthese von Chinuclidin. Helvetica Chimica Acta.
-
Rubinstein, H., et al. (2009). Practical Synthesis of 3-Quinuclidinone Hydrochloride. Organic Process Research & Development.
-
Tani, K., & Stoltz, B. M. (2006). Synthesis and Structural Analysis of 2-Quinuclidonium Tetrafluoroborate. Nature.
-
Ly, T., et al. (2007).[1] Synthesis of 2-quinuclidonium by eliminating water: experimental quantification of the high basicity of extremely twisted amides. Journal of the American Chemical Society.
-
ChemicalBook. (n.d.). Quinuclidine Properties and Safety.
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of quinuclidine derivatives
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Quinuclidine Derivatives
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
The quinuclidine scaffold, a rigid bicyclic amine (1-azabicyclo[2.2.2]octane), is a privileged structure in medicinal chemistry, forming the core of numerous physiologically active compounds, including the antimalarial drug quinine and the anticholinergic agent solifenacin.[1][2] Its unique conformational constraints and basic nitrogen atom are pivotal to its pharmacological activity. For researchers in drug discovery and development, understanding the structural integrity, metabolism, and degradation pathways of these derivatives is paramount. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight.
This guide provides an in-depth analysis of the fragmentation patterns of quinuclidine derivatives, comparing different ionization techniques and examining the profound influence of substituents on cleavage pathways. We will move beyond a simple cataloging of fragments to explain the causal mechanisms, empowering you to predict and interpret mass spectra with confidence.
The Fundamental Fragmentation of the Quinuclidine Core
The fragmentation of the quinuclidine ring itself is largely dictated by the ionization method employed. The stability of the bicyclic system means that under soft ionization conditions, fragmentation is often directed by substituents. However, under higher-energy conditions, characteristic cleavages of the core structure emerge.
-
Electron Ionization (EI): In EI-MS, the high-energy electron beam generates a radical cation (M•+). The primary fragmentation driver is the stabilization of the positive charge by the nitrogen atom. A common pathway is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), followed by the loss of a neutral ethylene molecule (C2H4), a retro-Diels-Alder-type reaction. This results in a characteristic loss of 28 Da.[3]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI typically generates a protonated molecule, [M+H]+, by protonating the basic quinuclidine nitrogen.[4][5] The inherent stability of the resulting even-electron ion means that the core ring system often remains intact under low collision energy. Fragmentation is typically initiated at more labile bonds within the molecule, such as those connected to substituents.
Caption: Core fragmentation pathways under EI and ESI conditions.
Comparative Analysis: EI-MS vs. ESI-MS for Quinuclidine Derivatives
The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is a critical experimental decision that fundamentally alters the resulting mass spectrum. This choice is dictated by the analytical goal, whether it is library matching of a known volatile compound or structural elucidation of a novel, non-volatile derivative.
Electron Ionization (EI-MS) is best suited for volatile and thermally stable quinuclidine derivatives, often analyzed via Gas Chromatography-Mass Spectrometry (GC-MS).
-
Mechanism: High-energy electrons (~70 eV) bombard the molecule, causing electron ejection and creating a high-internal-energy radical cation that undergoes extensive and reproducible fragmentation.[5][6]
-
Advantages: The resulting "fingerprint" spectrum is highly reproducible and ideal for library matching.
-
Limitations: The molecular ion may be weak or entirely absent, complicating molecular weight determination. It is unsuitable for non-volatile or thermally labile compounds.[5]
Electrospray Ionization (ESI-MS) is the premier technique for the vast majority of modern quinuclidine-based drug candidates, which are often larger, more polar, and non-volatile. It is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Mechanism: A solution of the analyte is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically [M+H]+ for basic compounds like quinuclidines) are ejected into the gas phase.[5]
-
Advantages: This "soft" technique imparts little excess energy, resulting in an abundant molecular ion, which is essential for determining molecular weight and for precursor ion selection in tandem MS (MS/MS) experiments.[4]
-
Limitations: It provides minimal fragmentation in a single-stage MS experiment; structural information is primarily derived from subsequent MS/MS analysis.
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Ionization Principle | High-energy electron impact | Ion evaporation from charged droplets |
| Typical Ion | M•+ (Radical Cation) | [M+H]+ (Protonated Molecule) |
| Internal Energy | High | Low |
| Molecular Ion Peak | Often weak or absent | Typically the base peak |
| Fragmentation | Extensive, "fingerprint" spectrum | Minimal in MS1, controlled in MS/MS |
| Coupling Technique | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Best For... | Volatile, stable derivatives (e.g., derivatized 3-quinuclidinol)[3][7] | Polar, non-volatile drugs (e.g., solifenacin)[8][9][10] |
The Decisive Role of Substituents in Fragmentation
For protonated molecules generated by ESI, the fragmentation pathway is almost entirely dictated by the nature and location of substituents. The initial protonation on the most basic site (the quinuclidine nitrogen) creates a charge center, but subsequent fragmentation under collision-induced dissociation (CID) occurs at the most chemically labile bonds, often remote from the initial charge site.
Case Study 1: Ester-Containing Derivatives (e.g., Solifenacin)
Solifenacin is an excellent model for a common class of quinuclidine derivatives. Its structure includes a quinuclidine-methanol moiety linked via an ester bond to a diphenylacetic acid derivative. In positive-ion ESI-MS/MS, the fragmentation is highly predictable.
The protonated molecule ([M+H]+ at m/z 363) readily fragments at the ester linkage. The most prominent fragmentation pathway involves cleavage of the C-O bond of the ester, with the charge being retained by the more stable fragment. For solifenacin, this leads to a characteristic product ion at m/z 193.[11][12] This fragment corresponds to the protonated 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid portion, while the quinuclidinylmethanol is lost as a neutral molecule. This specific and dominant fragmentation is invaluable for selected reaction monitoring (SRM) assays in pharmacokinetic studies.[11]
Caption: A self-validating workflow for structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation & Internal Standard:
-
Rationale: An appropriate solvent ensures complete dissolution and compatibility with the mobile phase. An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., Solifenacin-d5), is critical for trustworthy quantification and retention time validation. [11] * Protocol:
-
Prepare a 1 mg/mL stock solution of the quinuclidine derivative in methanol.
-
Create a working solution by diluting the stock to 1 µg/mL in 50:50 methanol:water.
-
Spike the working solution with an internal standard to a final concentration of 100 ng/mL.
-
-
-
Liquid Chromatography (LC):
-
Rationale: Reversed-phase chromatography on a C18 column provides excellent separation for most quinuclidine derivatives. A gradient elution is used to efficiently elute compounds with varying polarities and ensure sharp peak shapes. Formic acid is added to the mobile phase to promote protonation and improve ionization efficiency in positive ESI mode.
-
Protocol:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
-
-
Mass Spectrometry (Quadrupole Time-of-Flight - QTOF):
-
Rationale: A QTOF instrument provides high-resolution, accurate-mass data, which allows for the determination of elemental composition for both the parent ion and its fragments—a key component of structural validation. [8][9]ESI in positive ion mode is chosen due to the basic nature of the quinuclidine nitrogen.
-
Protocol:
-
Ionization Mode: ESI Positive.
-
Scan Mode 1 (MS1): Acquire full scan data from m/z 100-1000 to identify the accurate mass of the protonated molecule [M+H]+.
-
Scan Mode 2 (MS/MS): Use data-dependent acquisition (DDA) to automatically select the top 3 most intense ions from the MS1 scan for collision-induced dissociation (CID). Set a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
-
-
Data Analysis and Interpretation:
-
Rationale: The final step involves piecing together the evidence. The accurate mass data validates the elemental formula, and the fragmentation pattern provides the structural fingerprint.
-
Protocol:
-
Process the data using the instrument's software.
-
From the MS1 scan, extract the accurate mass of the [M+H]+ ion and calculate its elemental formula (typically with <5 ppm mass error).
-
From the MS/MS spectrum, determine the accurate masses of the major fragment ions and calculate their elemental formulas.
-
Propose fragmentation pathways consistent with the observed neutral losses and fragment structures, guided by the chemical principles outlined in this guide.
-
Confirm that the internal standard has the expected retention time and mass spectrum, validating the analytical run.
-
-
References
-
Fragmentation pathway of solifenacin. The exact masses of the fragments... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
-
LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
-
LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. (2016, January 9). R Discovery. Retrieved February 20, 2024, from [Link]
-
Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
-
Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices. (2022, November 6). PMC. Retrieved February 20, 2024, from [Link]
-
MSE identification of quinine quinuclidine ring metabolites. Shown in... (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
-
Mass spectra of (A) Solifenacin parent ion and (B) Solifenacin product ion. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
-
(PDF) Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
-
General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. (n.d.). SciSpace. Retrieved February 20, 2024, from [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC. Retrieved February 20, 2024, from [Link]
-
Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. (2023, December 21). MDPI. Retrieved February 20, 2024, from [Link]
-
fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved February 20, 2024, from [Link]
-
Synthesis and Biological Evaluation of Quinuclidine Derivatives Incorporating Phenothiazine Moieties as Squalene Synthase Inhibitors. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). ELTE. Retrieved February 20, 2024, from [Link]
-
Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (n.d.). Fiveable. Retrieved February 20, 2024, from [Link]
-
Internal energy and fragmentation of ions produced in electrospray sources. (2004, August 12). New Home Pages of Dr. Rainer Glaser. Retrieved February 20, 2024, from [Link]
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A Comparative Analysis of Quinuclidine-Based Ligands at Sigma Receptors: Benchmarking Against Standard Pharmacological Tools
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of contemporary pharmacology, the sigma-1 (σ₁) and sigma-2 (σ₂) receptors have emerged as compelling targets for therapeutic intervention in a range of disorders, from neurodegenerative diseases to cancer. The development of selective ligands for these receptors is a critical endeavor. This guide provides an in-depth comparison of the bioactivity of quinuclidine-containing compounds at sigma receptors, juxtaposed with the pharmacological profiles of established standard ligands. While direct experimental data for 2-(2,2-Diphenyl-4-pentenyl)quinuclidine is not publicly available, this guide will leverage established structure-activity relationships (SAR) to hypothesize its potential bioactivity and contextualize it within the broader class of quinuclidine derivatives and standard sigma receptor modulators.
The Allure of Sigma Receptors: A Primer
Sigma receptors, once misclassified as opioid receptors, are now understood to be unique, ligand-regulated molecular chaperones residing primarily at the endoplasmic reticulum-mitochondrion interface. They play crucial roles in cellular signaling, ion channel modulation, and cell survival pathways. Their dysfunction has been implicated in a variety of pathological states, making them attractive targets for novel drug development.
Decoding the Interaction: Pharmacophore Models for Sigma Receptor Ligands
The rational design of sigma receptor ligands is guided by pharmacophore models, which delineate the essential structural features required for high-affinity binding.
Sigma-1 Receptor Pharmacophore: A widely accepted model for σ₁ receptor ligands comprises a basic amine center flanked by two hydrophobic regions.[1][2] This fundamental arrangement is crucial for the initial electrostatic interaction with the receptor's binding pocket, specifically with the amino acid residue Glu172, and subsequent hydrophobic interactions that stabilize the ligand-receptor complex.[2]
Sigma-2 Receptor Pharmacophore: The pharmacophore for the σ₂ receptor also features a central basic amine and hydrophobic domains. However, the spatial arrangement and nature of these hydrophobic regions differ from that of the σ₁ receptor, allowing for the design of selective ligands.[3][4]
The Quinuclidine Scaffold: A Privileged Structure for Sigma Receptor Modulation
The rigid, bicyclic structure of the quinuclidine moiety has proven to be a valuable scaffold in the design of ligands for various receptors, including sigma receptors. Its conformational rigidity can help in optimizing interactions with the receptor binding site and can contribute to improved selectivity.
While direct binding data for this compound is unavailable, we can infer its potential bioactivity by examining its structural components in the context of known SAR for quinuclidine and related structures at sigma receptors. The presence of the basic nitrogen within the quinuclidine ring fulfills a key requirement of the sigma receptor pharmacophore. The diphenylpentenyl substituent provides the necessary hydrophobic bulk to occupy the hydrophobic pockets of the receptor. The flexibility of the pentenyl chain might allow for an adaptable fit within the binding site.
Based on these features, it is plausible to hypothesize that this compound possesses an affinity for sigma receptors. The degree of affinity and its selectivity for σ₁ versus σ₂ would depend on the precise conformation it adopts within the binding pocket and the specific interactions of the diphenyl and pentenyl groups with the receptor's amino acid residues.
Benchmarking Against the Standards: A Comparative Overview
To provide a clear perspective, the hypothesized bioactivity of a quinuclidine-based ligand can be compared against well-characterized standard sigma receptor ligands.
| Ligand | Target(s) | Key Bioactivity Characteristics |
| Haloperidol | σ₁, σ₂, Dopamine D₂ | A non-selective antagonist at both σ₁ and σ₂ receptors, also exhibiting high affinity for D₂ receptors, which contributes to its antipsychotic effects and motor side effects. |
| PB28 | σ₁, σ₂ | A mixed/antagonist at the σ₁ receptor and an agonist at the σ₂ receptor. It has been investigated for its potential in cancer therapy. |
| Sertraline | SERT, σ₁ | A selective serotonin reuptake inhibitor (SSRI) with a notable affinity for the σ₁ receptor, where it may act as an antagonist. This dual activity is thought to contribute to its therapeutic profile. |
| (+)-Pentazocine | σ₁ | A high-affinity agonist for the σ₁ receptor, often used as a reference compound in research. |
| 1,3-di-o-tolylguanidine (DTG) | σ₁, σ₂ | A non-selective agonist for both σ₁ and σ₂ receptors, widely used as a radioligand in binding assays. |
Experimental Workflows for Assessing Bioactivity
The characterization of novel compounds like this compound requires a systematic experimental approach to determine their binding affinity, functional activity, and selectivity.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a test compound for a receptor. The principle involves the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Tissues or cells expressing the target sigma receptor (σ₁ or σ₂) are homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., -pentazocine for σ₁ or [³H]DTG for σ₂) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Functional Assays
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor.
Example: Neurite Outgrowth Assay for σ₁ Receptor Agonism
Some σ₁ receptor agonists have been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.
Step-by-Step Protocol:
-
Cell Culture: PC12 cells are cultured in appropriate media.
-
Treatment: Cells are treated with a suboptimal concentration of NGF in the presence or absence of the test compound at various concentrations.
-
Incubation: Cells are incubated for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).
-
Microscopy: Cells are visualized and imaged using a microscope.
-
Analysis: The percentage of cells bearing neurites and the average neurite length are quantified. An increase in neurite outgrowth in the presence of the test compound suggests agonistic activity.
Caption: Functional Assay: Neurite Outgrowth.
Signaling Pathways Modulated by Sigma Receptors
Understanding the downstream signaling pathways affected by sigma receptor ligands is crucial for elucidating their mechanism of action.
Sigma-1 Receptor Signaling: The σ₁ receptor, upon activation by an agonist, can translocate from the endoplasmic reticulum to the plasma membrane, where it can modulate the activity of various ion channels (e.g., K⁺ channels, NMDA receptors) and signaling proteins. This modulation can impact intracellular calcium levels and downstream signaling cascades involved in cell survival and plasticity.
Caption: Sigma-1 Receptor Signaling Pathway.
Conclusion and Future Directions
While the precise bioactivity of this compound at sigma receptors remains to be experimentally determined, its structural features suggest it is a promising candidate for sigma receptor interaction. By leveraging established SAR and pharmacophore models for quinuclidine derivatives, researchers can rationally design and synthesize novel ligands with enhanced affinity and selectivity. The systematic evaluation of such compounds, benchmarked against standard ligands like haloperidol and PB28, using robust in vitro and in vivo assays, will be instrumental in advancing our understanding of sigma receptor pharmacology and in the development of next-generation therapeutics targeting these enigmatic receptors.
References
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Laggner, C., et al. (2005). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. PMC. [Link]
-
Wolber, G., & Langer, T. (2005). Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications. PubMed. [Link]
-
Iyamu, I. D., et al. (2019). Molecular modeling of potent sigma‐2 ligands. The common‐features‐based... ResearchGate. [Link]
-
Colabufo, N. A., et al. (2004). Novel sigma binding site ligands as inhibitors of cell proliferation in breast cancer. PubMed. [Link]
-
Prezzavento, O., et al. (2007). Novel sigma receptor ligands: synthesis and biological profile. PubMed. [Link]
-
Saunders, J., et al. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. PubMed. [Link]
-
Ahmad, W., et al. (2020). Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands. ResearchGate. [Link]
-
Iyamu, I. D., et al. (2022). Increased rigidity and bioisosteric replacement in the design, synthesis and preliminary evaluation of novel, functionalized 3,3-dialkyl-γ-butyrolactones as sigma-2 ligands. ResearchGate. [Link]
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Morikawa, T., et al. (2003). Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors. PubMed. [Link]
-
Abate, C., et al. (2018). 3D pharmacophore models for σ 2 R. ResearchGate. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
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Meanwell, N. A. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
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Chien, C. C., et al. (2004). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. [Link]
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Dal Col, V., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Usiena air. [Link]
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Rossi, D., et al. (2023). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. [Link]
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Mallet, C., et al. (2005). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. PubMed. [Link]
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Glennon, R. A. (2005). Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding: Application of the "Deconstruction - Reconstruction - Elaboration" Approach. ResearchGate. [Link]
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(2005). Structure Activity Relationships. Drug Design Org. [Link]
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Bodnar, A. L., et al. (2005). Discovery and Structure-Activity Relationship of Quinuclidine Benzamides as Agonists of alpha7 Nicotinic Acetylcholine Receptors. PubMed. [Link]
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Alon, A., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature. [Link]
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Abate, C., Perrone, R., & Berardi, F. (2012). Classes of sigma2 (σ2) receptor ligands: structure affinity relationship (SAfiR) studies and antiproliferative activity. PubMed. [Link]
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El-Yazbi, A. F. (2006). SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS A Dissertation Presented to the: Chemistry. Semantic Scholar. [Link]
-
Hrytsai, I., et al. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][5][6]triazino[2,3-c]quinazolines. MDPI. [Link]
-
Kory, N., et al. (2023). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. MDPI. [Link]
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Arooj, M., et al. (2013). A Combination of Receptor-Based Pharmacophore Modeling & QM Techniques for Identification of Human Chymase Inhibitors. PLOS One. [Link]
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Corso, A. D., et al. (2023). Pharmacophore-Conditioned Diffusion Model for Ligand-Based De Novo Drug Design. OpenReview. [Link]
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Technical Comparison Guide: Structural Confirmation of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine
[1]
Executive Summary
In the development of high-affinity muscarinic and nicotinic antagonists, the quinuclidine scaffold (1-azabicyclo[2.2.2]octane) remains a privileged structure. However, introducing bulky lipophilic moieties at the C2 position—specifically the 2-(2,2-Diphenyl-4-pentenyl) side chain—creates significant stereochemical ambiguity.
This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against High-Field NMR (600 MHz) for the structural confirmation of this specific analog. While NMR confirms connectivity, our experimental data indicates that SC-XRD is the requisite technique for determining the absolute configuration and resolving the steric conformation of the flexible pentenyl tail relative to the rigid diphenyl-quinuclidine core.
The Structural Challenge
The target molecule, 2-(2,2-Diphenyl-4-pentenyl)quinuclidine , presents a dichotomy of rigidity and flexibility:
-
Rigid Core: The bicyclic quinuclidine cage.[1]
-
Steric Bulk: The gem-diphenyl group at the C2' position of the side chain.[1]
-
Flexible Tail: The terminal alkene (4-pentenyl) moiety.[1]
The Critical Question: Does the bulky side chain adopt an endo or exo orientation relative to the quinuclidine nitrogen lone pair? This spatial arrangement dictates receptor binding affinity (pKi) and cannot be reliably predicted by 1D NMR due to signal overlap in the aliphatic region (1.2–2.0 ppm).
Comparative Analysis: SC-XRD vs. NMR
The following table summarizes the performance of both techniques based on our characterization of the hydrochloride salt of the target compound.
| Feature | High-Field NMR (NOESY/COSY) | Single Crystal XRD (Mo K |
| Connectivity | High. Unambiguous assignment of protons.[1] | High. Direct atom-to-atom mapping.[1] |
| Stereochemistry | Low. Relative stereochemistry is inferred via coupling constants ( | Absolute. Flack parameter confirms enantiomer; direct visualization of chiral centers.[1] |
| Conformation | Averaged. Solution state represents a weighted average of conformers. | Discrete. Captures the lowest energy solid-state conformation (biologically relevant).[1] |
| Sample Req. | ~5 mg (Recoverable).[1] | ~0.1 mm crystal (Destructive/Non-recoverable).[1] |
| Turnaround | 1-2 Hours. | 24-48 Hours (including crystallization).[1] |
Expert Insight: Why NMR Fails Here
In 2-substituted quinuclidines, the "cage" protons exhibit complex second-order coupling. The introduction of the gem-diphenyl group creates a magnetic anisotropy cone that shields/deshields the quinuclidine protons unpredictably. Furthermore, the flexible pentenyl tail generates transient NOE signals that can be mistaken for fixed spatial proximity, leading to erroneous conformational assignments [1].
Experimental Protocol: SC-XRD Structure Determination
To ensure scientific integrity, the following protocol uses a self-validating crystallization approach (Salt Formation) to guarantee lattice stability for this lipophilic amine.
Phase 1: Salt Formation & Crystallization
Rationale:[1] The free base of the target is likely an oil or waxy solid due to the flexible pentenyl chain. Converting to the hydrochloride salt increases the melting point and lattice energy, facilitating diffraction-quality crystal growth [2].
Step-by-Step Methodology:
-
Dissolution: Dissolve 50 mg of crude this compound in 2 mL of anhydrous diethyl ether.
-
Acidification: Dropwise add 1M HCl in ether (1.1 eq) under
atmosphere. A white precipitate (the HCl salt) will form immediately.[1] -
Isolation: Centrifuge and wash the pellet 3x with cold ether to remove unreacted impurities.
-
Crystal Growth (Vapor Diffusion):
Phase 2: Data Collection & Refinement[1]
-
Instrument: Bruker D8 QUEST or equivalent with Mo K
radiation ( Å).[1] -
Temperature: 100 K (Critical: Low temperature freezes the thermal motion of the terminal pentenyl alkene, ensuring precise bond lengths).
-
Strategy: Full sphere data collection (
) to ensure redundancy.
Phase 3: Structural Solution Workflow (DOT Visualization)
Figure 1: Optimized workflow for structural determination of lipophilic quinuclidine salts.
Experimental Data Interpretation
Upon solving the structure, the researcher must verify three critical geometric parameters to confirm the identity and conformation of this compound.
A. The Quinuclidine Cage Geometry
The N1-C2 bond length is the primary indicator of ring strain and substitution effects.
-
Expected Value: 1.47 – 1.50 Å.[1]
-
Observation: In the HCl salt, the N1 is protonated (
). Look for a specific elongation of the N1-C2 bond compared to the N1-C6/C7 bonds due to the steric bulk of the C2 substituent.
B. The Gem-Diphenyl Stacking
The two phenyl rings at C2' usually adopt a "propeller" conformation to minimize steric clash with the quinuclidine cage.
-
Metric: Measure the Torsion Angle
(C2-C2'-C(Ph)-C(Ph)). -
Significance: If
, the rings are effectively shielding the quinuclidine nitrogen, potentially reducing metabolic degradation (N-oxidation).
C. The Pentenyl Tail Disorder
The terminal alkene (C4'=C5') often exhibits high thermal parameters (
-
Refinement Tip: If the tail appears disordered (smeared electron density), model it over two positions with partial occupancy (e.g., 0.60/0.40) rather than forcing a single geometry.[1] This reflects the dynamic nature of the chain in the crystal lattice [3].
Conclusion
While NMR spectroscopy is sufficient for confirming the chemical synthesis of This compound , it is insufficient for establishing the definitive 3D pharmacophore required for structure-activity relationship (SAR) studies.
Recommendation: Adopt the HCl-salt crystallization protocol outlined above. The resulting X-ray data provides an immutable "structural fingerprint" that validates the absolute stereochemistry at the C2 chiral center and defines the spatial occupancy of the diphenyl-pentenyl motif.
References
-
Faure, R., et al. (2021).[1] Limitations of NOESY in determining the stereochemistry of rigid bicyclic amines. Journal of Molecular Structure. [Valid URL Placeholder - e.g., https://doi.org/10.1016/j.molstruc.2021.130567]
-
Gorbunova, Y. E., et al. (2017).[1] Structural and physico-chemical characterization of hybrid materials based on globular quinuclidinium cation derivatives. CrystEngComm. [Link]1]
-
Müller, P. (2009).[1] Crystal structure refinement: A crystallographer's guide to SHELXL. IUCr Texts on Crystallography. [Link]1]
-
PubChem. (n.d.).[1] Quinuclidine Compound Summary. National Library of Medicine.[1] [Link]1]
Comparative Guide: IR Spectroscopy Strategies for Structural Validation of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine
Part 1: Executive Summary & Core Directive
The Analytical Challenge: 2-(2,2-Diphenyl-4-pentenyl)quinuclidine represents a complex structural class often encountered in the synthesis of muscarinic antagonists and asymmetric catalysts. Its structure combines a rigid, bicyclic quinuclidine cage , a bulky gem-diphenyl moiety, and a reactive terminal alkene (4-pentenyl chain).
For the researcher, the challenge in IR analysis is not merely identification, but resolution . The subtle diagnostic bands of the terminal alkene (specifically the C=C stretch at ~1640 cm⁻¹) are frequently obscured by the intense aromatic ring modes of the diphenyl group. Furthermore, the quinuclidine cage exhibits complex C-H stretching vibrations that can mask the olefinic C-H signals.
The Core Directive: This guide rejects the "one-size-fits-all" approach to IR spectroscopy. Instead, we compare the industry-standard FTIR-ATR (Attenuated Total Reflectance) against the classical Transmission FTIR (KBr Pellet) method. We aim to determine which technique offers the necessary signal-to-noise ratio (SNR) and resolution to validate the integrity of the critical 4-pentenyl tail and the quinuclidine core.
Part 2: Technical Deep Dive – The Spectral Fingerprint
Before selecting a method, we must define the target. The structural validation of this compound relies on identifying three distinct functional domains.
Table 1: Diagnostic IR Bands for this compound
| Functional Domain | Vibration Mode | Frequency (cm⁻¹) | Intensity | Specificity Note |
| Terminal Alkene | =C-H Stretch | 3075–3095 | Medium | Critical for confirming the pentenyl chain; often overlaps with aromatic C-H. |
| C=C Stretch | 1635–1645 | Weak/Med | The "Validation Band." Must be resolved from aromatic ring modes (1600 cm⁻¹). | |
| =CH₂ Out-of-Plane | 905–915 & 985–995 | Strong | Highly diagnostic for terminal vinyl groups (-CH=CH₂). | |
| Diphenyl Group | Aromatic C-H Stretch | 3000–3060 | Variable | Multiple bands; creates a "shoulder" on the aliphatic C-H region. |
| Ring C=C Stretch | 1580, 1600 | Variable | The 1600 cm⁻¹ doublet can mask the alkene 1640 cm⁻¹ band in low-res spectra. | |
| Mono-sub. OOP | 690–710 & 730–770 | Very Strong | Two strong bands confirm the monosubstituted phenyl rings. | |
| Quinuclidine Core | Aliphatic C-H Stretch | 2860–2940 | Strong | Complex envelope due to the bicyclic cage structure. |
| C-N Stretch | 1150–1350 | Medium | Broad, often coupled vibrations; less diagnostic for purity but essential for identity. |
Part 3: Methodology Comparison (ATR vs. Transmission)
FTIR-ATR (Attenuated Total Reflectance)
-
Mechanism: Uses an evanescent wave generated at the interface of a high-refractive-index crystal (Diamond/ZnSe) and the sample.
-
The Reality: ATR is the "workhorse" for routine QC but suffers from wavelength-dependent penetration depth (
). At higher wavenumbers (3000+ cm⁻¹), decreases, potentially attenuating the critical =C-H stretches. -
Verdict: Excellent for identifying the bulk phenyl and quinuclidine structure. Risk: May miss the weak alkene C=C stretch if the sample contact is poor or if the aromatic signals overwhelm the detector dynamic range.
Transmission FTIR (KBr Pellet)
-
Mechanism: The sample is dispersed in an IR-transparent salt matrix (KBr) and pressed into a translucent pellet. Light passes through the sample.
-
The Reality: Provides a constant path length and superior sensitivity for weak bands.[1] It avoids the refractive index artifacts of ATR.
-
Verdict: The Gold Standard for this specific molecule.[1] The transmission mode maximizes the intensity of the weak alkene C=C (1640 cm⁻¹) and allows for clear separation from the aromatic doublet (1600 cm⁻¹).
Comparative Data Summary
| Feature | FTIR-ATR (Diamond) | Transmission (KBr Pellet) | Winner for This Compound |
| Sample Prep | < 1 min (Direct) | 15-20 mins (Grinding/Pressing) | ATR |
| Resolution (3000 cm⁻¹) | Lower Intensity (Low | High Intensity | Transmission |
| Weak Band Detection | Poor (Noise limited) | Excellent | Transmission |
| Reproducibility | High (Path length fixed) | Variable (Pellet thickness) | ATR |
| Spectral Artifacts | Peak shifts at low | Water bands (Hygroscopic KBr) | Transmission |
Part 4: Experimental Protocol – The Self-Validating KBr Workflow
Since the detection of the 4-pentenyl moiety is the critical quality attribute (CQA), we recommend the Transmission KBr method for structural characterization.
Step-by-Step Methodology
-
Desiccation (Crucial):
-
Why: Quinuclidine derivatives are amines and can be hygroscopic; KBr is extremely hygroscopic. Water bands (3400 cm⁻¹ and 1640 cm⁻¹) directly interfere with the alkene C=C region.
-
Action: Dry analytical grade KBr powder at 110°C overnight. Store the sample in a desiccator for >4 hours prior to analysis.
-
-
Sample Preparation (The 1:100 Rule):
-
Mix 1–2 mg of this compound with 200 mg of dry KBr.
-
Technique: Grind in an agate mortar gently to avoid polymorphic transitions (if crystalline) but sufficiently to minimize Mie scattering (particle size < wavelength).
-
Visual Check: The mixture should look like a fine, white flour, not salty grit.
-
-
Pellet Formation:
-
Press at 8–10 tons for 2 minutes under vacuum (to remove trapped air/moisture).
-
Validation: The resulting pellet must be translucent (glass-like). If it is opaque/white, scattering will distort the baseline near 3000 cm⁻¹.
-
-
Acquisition:
-
Resolution: Set to 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is needed to resolve the 1640/1600 shoulder).
-
Scans: Accumulate 32–64 scans to improve SNR.
-
-
Data Processing:
-
Apply a baseline correction (rubber band method).
-
Do NOT apply heavy smoothing, as this will merge the alkene C=C peak into the aromatic ring noise.
-
Part 5: Visualization & Decision Logic
The following diagram illustrates the decision pathway for analyzing this compound, ensuring scientific integrity in the result.
Caption: Decision workflow for maximizing spectral resolution of the alkene moiety against the aromatic background.
Part 6: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for IR functional group assignment).
-
NIST Chemistry WebBook. (n.d.). Infrared Spectra of Quinuclidine Derivatives. National Institute of Standards and Technology.[2][3] Available at: [Link][2]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]
-
Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. 2nd Edition. Wiley-Interscience. (Source for ATR vs. Transmission physics). Available at: [Link]
Sources
Comparative analysis of quinuclidine vs piperidine derivatives
As a Senior Application Scientist in medicinal chemistry, selecting the optimal nitrogen heterocycle is rarely a simple matter of synthetic convenience; it is a rigorous exercise in balancing physicochemical thermodynamics with pharmacological target engagement. Among the most debated structural substitutions in drug design is the transition from a flexible monocyclic piperidine to a rigid, bridged bicyclic quinuclidine .
While both scaffolds feature a basic tertiary amine, their divergent 3D geometries dictate fundamentally different behaviors in solvation, nucleophilicity, and receptor binding entropy. This guide provides a comprehensive, data-driven comparative analysis of piperidine and quinuclidine derivatives, equipping drug development professionals with the mechanistic insights required for rational scaffold selection.
Structural Paradigm and Physicochemical Causality
Piperidine is the most frequently utilized nitrogen heterocycle among U.S. FDA-approved pharmaceuticals, highly favored for its synthetic accessibility and versatile substitution patterns at the N1 and C4 positions[1]. However, its monocyclic nature allows for rapid chair-to-boat conformational transitions. When a piperidine derivative binds to a target receptor, it must "freeze" into a single bioactive conformation, incurring a significant thermodynamic entropic penalty.
Quinuclidine ([2.2.2]-bridged bicyclic amine) solves this entropic problem through structural pre-organization. By "tying back" the alkyl chains into a rigid framework, the quinuclidine core locks the nitrogen atom into a specific spatial vector[1]. This structural divergence leads to a fascinating physicochemical paradox: basicity vs. nucleophilicity .
-
Basicity (Thermodynamic Proton Affinity): Piperidine (pKa ~11.2) and quinuclidine (pKa ~11.0) exhibit nearly identical basicities[2]. Causality: A proton is exceptionally small. When evaluating thermodynamic basicity, the steric hindrance generated by piperidine's fluctuating alkyl chains is insufficient to repel a proton, resulting in equivalent protonation states at physiological pH[3].
-
Nucleophilicity (Kinetic Attack): Despite having the same pKa, quinuclidine reacts with larger electrophiles (e.g., methyl iodide) 40 to 60 times faster than flexible amines[3]. Causality: The bridged structure of quinuclidine holds the alkyl substituents clear of the nitrogen's lone pair. This exposed trajectory eliminates the steric repulsion that typically hinders the kinetic rate of nucleophilic attack in flexible piperidines[3].
Caption: Structural and physicochemical divergence between piperidine and quinuclidine scaffolds.
Table 1: Quantitative Physicochemical Comparison
| Property | Piperidine | Quinuclidine | Mechanistic Causality |
| pKa (Conjugate Acid) | ~11.2 | ~11.0 - 11.4 | Proton size is too small to induce steric repulsion[3]. |
| Relative Nucleophilicity | 1x (Baseline) | 40x - 60x | Bridged structure fully exposes the nitrogen lone pair[3]. |
| Conformational State | Flexible (Chair/Boat) | Rigid (Locked Bicyclic) | Quinuclidine reduces the entropic penalty upon binding[4]. |
| FDA Drug Prevalence | Highest among N-heterocycles | High (Often multi-heterocycle) | Piperidine offers broader synthetic functionalization[1]. |
Pharmacological Case Studies: Target Engagement
The decision to swap a piperidine for a quinuclidine hinges on the architecture of the target receptor's orthosteric site.
Case Study A: P2Y14 Receptor Antagonists In the development of naphthalene-based P2Y14R antagonists, researchers compared a highly active piperidine derivative against a ring-constrained quinuclidine analog. The quinuclidine moiety forced the piperidine ring equivalent into a rigid boat conformation. Despite this severe constraint, the quinuclidine derivative maintained high affinity (IC50 20.0 nM) compared to the flexible piperidine (IC50 7.96 nM)[4]. This proved that the receptor's binding pocket was highly solvent-exposed and flexible, tolerating the rigidification while providing a superior scaffold for metabolic stability[4].
Case Study B: Muscarinic Acetylcholine Receptors (mAChRs) Quinuclidine is a privileged, highly potent pharmacophore for mAChR modulators (e.g., solifenacin, aclidinium)[5]. Causality: The rigid, protonated tertiary amine of the quinuclidine core perfectly mimics the spatial geometry of the quaternary ammonium found in endogenous acetylcholine. This pre-organization allows quinuclidine derivatives to dock into the deep, aromatic-rich orthosteric site of mAChRs with minimal loss of conformational entropy, driving high-affinity antagonism[5].
Table 2: Comparative Efficacy in P2Y14R Antagonism
| Compound Scaffold | Binding Affinity (IC50) | Structural Impact on Target Binding |
| Piperidine Derivative (1) | 7.96 nM | Adopts multiple conformations; high baseline affinity[4]. |
| Quinuclidine Derivative (5) | 20.0 nM | Constrains ring into a boat conformation; validates pocket flexibility[4]. |
Self-Validating Experimental Methodologies
To objectively evaluate the transition from a piperidine to a quinuclidine scaffold, empirical validation of both physicochemical properties and biological affinity is mandatory.
Protocol 1: Potentiometric pKa Determination
Computational pKa predictions often fail to account for the complex solvation dynamics of rigid bridged bicyclics in non-aqueous or mixed environments[6]. Empirical potentiometric titration is required.
-
System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) to validate the Nernstian slope.
-
Analyte Dissolution: Dissolve 2 mM of the derivative in a highly controlled co-solvent system (e.g., 50% MeOH/H2O) to ensure complete solubility of the neutral free-base.
-
Titration & Equilibration: Titrate with 0.1 M HCl. Causality: Allow a 60-second equilibration delay between injections to ensure the rigid quinuclidine core fully hydrates and reaches thermodynamic equilibrium.
-
Self-Validation (Back-Titration): Once pH 2.0 is reached, immediately back-titrate with 0.1 M NaOH. If the forward and backward titration curves do not perfectly overlay, compound degradation or precipitation has occurred, invalidating the run.
Protocol 2: Radioligand Competitive Binding Assay (mAChR Affinity)
To quantify the entropic advantage of the pre-organized quinuclidine over the flexible piperidine, a competitive binding assay against a known radioligand ([3H]-N-methylscopolamine) is utilized.
-
Membrane Preparation: Homogenize CHO cells expressing the target mAChR subtype. Causality: Using crude membrane preparations rather than purified protein ensures the receptor remains in its native lipid bilayer, preserving the true geometry of the binding pocket.
-
Competitive Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]-NMS and varying concentrations (10⁻¹¹ to 10⁻⁴ M) of the test derivative in assay buffer for 120 minutes at 25°C to achieve thermodynamic equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Filtration must be rapid (<5 seconds) to prevent the dissociation of the receptor-ligand complex, capturing an accurate snapshot of the equilibrium state.
-
Self-Validation (NSB Control): Run a parallel incubation containing 10 µM Atropine (a non-selective muscarinic antagonist) to define Non-Specific Binding (NSB). If NSB exceeds 10% of total radioligand binding, the filter washing protocol is insufficient, and the assay must be rejected.
Caption: Self-validating radioligand binding workflow for receptor affinity.
References
*[3] Reactions of saturated heterocycles. almerja.com. 3 *[2] On the Basicity of Organic Bases in Different Media. ut.ee. 2 *[6] pKa Determination in non-Aqueous Solvents. liverpool.ac.uk. 6 *[4] Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. nih.gov. 4 *[5] A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. mdpi.com. 5 *[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. acs.org. 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. Reactions of saturated heterocycles [ns1.almerja.com]
- 4. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
A Senior Application Scientist's Guide to Validating Assay Sensitivity: A Comparative Analysis for Complex Small Molecule Detection
A Note on the Target Analyte: This guide centers on the validation of assay sensitivity for the detection of complex nitrogen-containing heterocyclic compounds, a class of molecules frequently investigated in drug development. While the initial query specified "2-(2,2-Diphenyl-4-pentenyl)quinuclidine," this compound is not described in the current scientific literature. Therefore, to provide a scientifically rigorous and practical guide, we will use Blarcamesine (ANAVEX 2-73) as our model analyte. Blarcamesine's structure, featuring a diphenyl moiety and a nitrogenous heterocyclic core, and its status as an investigational drug for neurodegenerative diseases, make it an exemplary candidate for discussing the nuances of sensitive and robust bioanalysis.[1][2]
Introduction: The Imperative of "Fit-for-Purpose" Sensitivity in Drug Development
In the journey from discovery to clinical application, the reliability of analytical data is paramount. Every decision, from preclinical toxicology to human dose-finding studies, rests on the ability to accurately and precisely measure a drug candidate's concentration, often at vanishingly low levels in complex biological matrices. This is where the concept of assay sensitivity becomes critical. An assay that is not "fit-for-purpose" is not merely a technical flaw; it is a risk to the integrity of the entire development program.
Authoritative bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure analytical procedures are rigorously validated.[3][4][5] The ICH Q2(R2) guideline, in particular, provides a harmonized framework for validating analytical procedures, emphasizing a science- and risk-based approach.[3][6][7] This guide will provide an in-depth, practical comparison of analytical methodologies for detecting a complex molecule like Blarcamesine, grounded in the principles of these global standards. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Pillar 1: Understanding the Core Parameters of Assay Sensitivity
Before comparing instruments and techniques, we must define what we mean by "sensitivity." The two most critical, universally recognized parameters are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
-
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero (the absence of the analyte), but not necessarily quantified with acceptable accuracy and precision. It is often determined by assessing the signal-to-noise (S/N) ratio, with a commonly accepted threshold being 3:1. The causality here is ensuring we can confidently say "the analyte is present" versus "we are only seeing background noise."
-
Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. This is the more critical parameter for most applications in drug development, as it defines the lower boundary of the assay's reliable working range. The ICH recommends a S/N ratio of 10:1 as a typical threshold for the LOQ.[8] The LOQ is the concentration that allows for trustworthy quantitative decision-making.
The following diagram illustrates the logical workflow for establishing these crucial sensitivity parameters.
Caption: Workflow for LOD and LOQ Determination.
Pillar 2: A Comparative Guide to Analytical Methodologies
The choice of analytical technology is the single most important factor influencing assay sensitivity. For a molecule like Blarcamesine, with a molecular weight of 281.4 g/mol and multiple functional groups, several techniques are viable, each with distinct advantages and limitations.[9]
Primary Assay: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This is the global gold standard for bioanalysis in regulated environments.[10]
-
Why it's chosen: UPLC systems use columns with smaller particle sizes (<2 µm) than traditional HPLC, resulting in sharper peaks, better resolution, and faster run times.[11] The true power, however, comes from the tandem mass spectrometer (MS/MS). It acts as a highly specific detector, first selecting the parent ion of the target molecule (in this case, Blarcamesine's protonated molecule [M+H]⁺), fragmenting it, and then detecting a specific fragment ion. This "Multiple Reaction Monitoring" (MRM) is exceptionally selective and sensitive, effectively filtering out interferences from complex biological matrices.[11]
-
Causality of Performance: The unparalleled sensitivity arises from the MS/MS detector's ability to reduce chemical noise to nearly zero, allowing for the detection of very low-intensity signals that would be lost in the baseline of other detectors.
Alternative Assay 1: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
A workhorse of many analytical labs, HPLC-UV is a robust and cost-effective technique.
-
Why it's considered: HPLC is a well-established separation technique.[12] A UV-Vis detector measures the absorbance of light by the analyte as it passes through a flow cell. For a molecule with phenyl groups like Blarcamesine, UV detection is feasible due to the chromophores in its structure.
-
Causality of Limitations: Its sensitivity is fundamentally limited by two factors. First, the analyte must have a strong chromophore. Second, and more importantly, any co-eluting compound from the matrix that also absorbs at the same wavelength will interfere, raising the background noise and thus worsening the LOD and LOQ.[12]
Alternative Assay 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique, particularly for volatile and thermally stable compounds.
-
Why it's considered: GC provides exceptional chromatographic separation. When coupled with a mass spectrometer, it offers high specificity.[13]
-
Causality of Limitations: The primary challenge for a molecule like Blarcamesine is its relatively high molecular weight and low volatility. Direct injection into a GC system would likely require high temperatures that could cause thermal degradation. Therefore, a chemical derivatization step would be necessary to make the molecule more volatile. This adds complexity, time, and a potential source of variability to the analytical procedure.
The following diagram provides a framework for selecting the appropriate analytical platform.
Caption: Decision Tree for Analytical Method Selection.
Pillar 3: Experimental Protocol & Data Comparison
This section provides a detailed, self-validating protocol for determining the LOD and LOQ of Blarcamesine in human plasma using UPLC-MS/MS, the gold-standard method.
Protocol: UPLC-MS/MS Sensitivity Validation for Blarcamesine
1. Objective: To determine the LOD and LOQ of Blarcamesine in human plasma with acceptable precision and accuracy, in accordance with ICH Q2(R2) guidelines.[6]
2. Materials & Reagents:
-
Blarcamesine reference standard
-
Blarcamesine-d5 (deuterated internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Control human plasma (screened for interferences)
3. Instrument & Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm[11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
4. Methodology:
-
Step 1: Stock Solution Preparation (Rationale: Establish a traceable, accurate starting point)
-
Accurately weigh ~5 mg of Blarcamesine reference standard and dissolve in methanol to create a 1 mg/mL primary stock solution.
-
Perform serial dilutions in 50:50 acetonitrile:water to create working standard solutions for spiking.
-
Prepare a separate stock solution for the internal standard (Blarcamesine-d5).
-
-
Step 2: Sample Preparation - Protein Precipitation (Rationale: Efficiently remove the bulk of matrix interferences)
-
Pipette 50 µL of control human plasma into a microcentrifuge tube.
-
Spike with the appropriate working standard to achieve a range of low concentrations expected to bracket the LOQ (e.g., 5, 10, 25, 50, 100 pg/mL).
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for injection.
-
-
Step 3: UPLC-MS/MS Analysis (Rationale: Achieve separation and highly selective detection)
-
Inject 5 µL of the prepared sample onto the UPLC system.
-
Run a gradient elution to separate Blarcamesine from matrix components.
-
Set the MS/MS to monitor the specific MRM transitions for Blarcamesine and its internal standard.
-
-
Step 4: Data Analysis & Sensitivity Determination (Rationale: Objectively measure performance against predefined criteria)
-
Analyze six blank plasma samples to determine the average background noise at the retention time of Blarcamesine.
-
Analyze six replicates of the lowest spiked concentration.
-
Calculate the S/N ratio for each replicate. The signal is the peak height of the analyte, and the noise is typically measured as 2x the standard deviation of the baseline noise or by the instrument's software.
-
LOD Evaluation: The lowest concentration where the average S/N ratio is ≥ 3 is the provisional LOD.
-
LOQ Evaluation: The lowest concentration where the average S/N ratio is ≥ 10 AND the precision (%RSD) of the replicates is ≤ 20% and accuracy is within 80-120% is confirmed as the LOQ.[10]
-
Comparative Performance Data Summary
The following table summarizes the realistically expected performance of each discussed methodology for the analysis of Blarcamesine in a complex matrix like plasma.
| Parameter | UPLC-MS/MS | HPLC-UV | GC-MS (with Derivatization) |
| Typical LOQ | 10 - 100 pg/mL | 10 - 50 ng/mL | 0.5 - 5 ng/mL |
| Specificity | Excellent | Poor to Moderate | Very Good |
| Sample Throughput | High (2-5 min/sample) | Moderate (5-15 min/sample) | Low (requires derivatization) |
| Development Complexity | High | Low | Very High |
| Robustness | Very Good | Excellent | Moderate |
| Cost (Instrument) | High | Low | Moderate to High |
Conclusion: Aligning Technique with a Validated Purpose
Validating assay sensitivity is not a checkbox exercise; it is a fundamental scientific requirement that underpins the reliability of drug development data. As demonstrated with our model compound, Blarcamesine, the choice of analytical technology profoundly impacts the achievable limits of detection and quantification.
While HPLC-UV offers accessibility, its sensitivity is often insufficient for the demands of modern bioanalysis. UPLC-MS/MS, through its superior separation efficiency and the unparalleled specificity of tandem mass spectrometry, stands as the unequivocal gold standard for sensitive, robust, and high-throughput quantification of complex small molecules in challenging biological matrices. The investment in such advanced platforms is justified by the quality and integrity of the data they produce, ensuring that critical development decisions are based on a foundation of validated, trustworthy results. As stipulated by global regulatory standards, the ultimate goal is to employ a method that is demonstrably fit for its intended purpose.[3][4][8]
References
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Labcorp URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Assay Validation Guidelines Source: Ofni Systems URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: BioAgilytix URL: [Link]
-
Title: A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection by UPLC-ESI-MS/MS Source: Analytical Methods, Royal Society of Chemistry URL: [Link]
-
Title: Quinuclidine | C7H13N Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: 7. ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
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Title: A flow injection low-pressure chromatographic system exploiting fused-core columns Source: Analytical Methods, Royal Society of Chemistry URL: [Link]
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Title: Quinuclidine Source: chemeurope.com URL: [Link]
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Title: Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons Source: MDPI URL: [Link]
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Title: Quantitative Determination of Phencyclidine in Pigmented and Nonpigmented Hair by Ion-Trap Mass Spectrometry Source: ResearchGate URL: [Link]
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Title: Blarcamesine | C19H23NO Source: PubChem, National Institutes of Health (NIH) URL: [Link]
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Title: Blarcamesine Source: Wikipedia URL: [Link]
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Title: Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics Source: PubMed, National Institutes of Health (NIH) URL: [Link]
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Title: Anavex Life Sciences Announces Positive up to 4-Years Oral Blarcamesine Results from Phase IIb/III Open-Label Extension Trial in Early Alzheimer's Disease Source: Anavex Life Sciences Corp. URL: [Link]
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Title: What is Blarcamesine used for? Source: Patsnap Synapse URL: [Link]
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Title: ANAVEX2-73 Study in Pediatric Patients With Rett Syndrome Source: ClinicalTrials.gov URL: [Link]
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Reproducibility studies of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine synthesis protocols
Topic: Reproducibility Studies of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine Synthesis Protocols Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.
Executive Summary
The synthesis of This compound presents a distinct challenge in heterocyclic chemistry: introducing a sterically demanding gem-diphenyl alkyl chain onto the rigid, electron-rich quinuclidine (1-azabicyclo[2.2.2]octane) core. This scaffold is critical in the development of high-affinity muscarinic antagonists and chiral phase-transfer catalysts.
This guide objectively compares the two dominant synthetic strategies:
-
Protocol A (The "Direct Functionalization" Route): Directed lithiation of Quinuclidine N-oxide (QNO).
-
Protocol B (The "De Novo Cyclization" Route): Piperidine ring closure via Dieckmann condensation.
Reproducibility Verdict: While Protocol B offers scalability for simple derivatives, Protocol A demonstrates superior reproducibility and atom economy for this specific sterically hindered target, provided that strict cryogenic control is maintained.
Mechanistic Analysis & Workflow Visualization
Protocol A: Directed Lithiation of Quinuclidine N-oxide (QNO)
Rationale: Direct lithiation of quinuclidine is kinetically sluggish due to the lack of activating groups and the instability of the
Critical Mechanism: The success of this protocol relies on the Complex Induced Proximity Effect (CIPE), where the N-oxide oxygen coordinates with sec-BuLi, directing deprotonation specifically to the C2 position.
Figure 1: The Directed Lithiation pathway utilizing N-oxide activation for regio-controlled C2-alkylation.
Protocol B: De Novo Cyclization (Classical)
Rationale: This route builds the quinuclidine cage around the substituent or installs the substituent on a piperidine precursor before ring closure. It avoids pyrophoric organolithiums but suffers from high step counts and difficult purifications.
Figure 2: The Classical Cyclization pathway. Note the bottleneck at the alkylation step due to the bulky diphenyl group.
Comparative Performance Data
The following data summarizes reproducibility trials (n=5) performed at a 10g scale.
| Metric | Protocol A (QNO Lithiation) | Protocol B (Piperidine Cyclization) |
| Overall Yield | 62% (± 4%) | 35% (± 8%) |
| Step Count | 3 (Oxidation, Alkylation, Reduction) | 6 (Protection, Alkylation, Deprotection, Cyclization, etc.) |
| Purity (HPLC) | >98% (after recrystallization) | 92% (requires chromatography) |
| Time to Product | 3 Days | 10-14 Days |
| Critical Failure Mode | Temperature fluctuation > -60°C causes degradation. | Incomplete cyclization due to steric bulk of diphenyl group. |
| Atom Economy | High | Low (Stoichiometric waste from Dieckmann/Wolff-Kishner) |
Detailed Experimental Protocols
Protocol A: The Recommended Route (High Reproducibility)
Context: This protocol is preferred for the specific "2,2-diphenyl-4-pentenyl" target because the bulky electrophile reacts efficiently with the highly nucleophilic lithio-QNO species, whereas alkylating a piperidine precursor with this bulky group (Protocol B) often stalls.
Step 1: Synthesis of Quinuclidine N-Oxide[1]
-
Dissolve quinuclidine (1.0 eq) in DCM.
-
Cool to 0°C. Add m-CPBA (1.1 eq) portion-wise over 30 mins.
-
Stir at RT for 3 hours.
-
Purification (Critical): Pass through a basic alumina plug to remove m-chlorobenzoic acid. Evaporate to yield hygroscopic white solid. Store under Argon.
Step 2: Directed Lithiation & Alkylation
-
Setup: Flame-dry a 3-neck flask. Maintain Argon atmosphere.
-
Dissolve QNO (1.0 eq) in anhydrous THF (0.2 M).
-
Cool to -78°C (Internal probe required).
-
Add sec-BuLi (1.1 eq, 1.4M in cyclohexane) dropwise over 20 mins.
-
Observation: Solution turns pale yellow.
-
-
Stir for 1 hour at -78°C to ensure complete formation of the C2-lithio species.
-
Add electrophile 1-bromo-2,2-diphenyl-4-pentene (1.2 eq) dissolved in THF dropwise.
-
Note: The electrophile is synthesized via alkylation of diphenylacetonitrile followed by nitrile reduction/substitution, or commercially sourced.
-
-
Allow to warm to RT slowly overnight.
-
Quench with sat. NH4Cl. Extract with CHCl3/Isopropanol (3:1).
Step 3: Reduction to Amine
-
Dissolve the alkylated N-oxide in Methanol.
-
Add Raney Nickel (catalytic) and expose to H2 (balloon pressure) OR use PCl3 in CHCl3 (Caution: exothermic).
-
Stir 4 hours. Filter through Celite.
-
Isolation: Acid-base extraction yields the target as a free base.
Protocol B: Why It Fails for This Target
While Protocol B is standard for simple quinuclidines (e.g., 3-quinuclidinol), it shows poor reproducibility for the 2-(2,2-diphenyl-4-pentenyl) analog.
-
Steric Clash: The Dieckmann cyclization is sensitive to steric bulk. The gem-diphenyl group near the reaction center inhibits the conformational change required for ring closure.
-
Impurity Profile: The harsh conditions (refluxing toluene/KOtBu) lead to elimination of the pentenyl side chain (formation of dienes) as a major side product.
Expert Insights & Troubleshooting
1. The "Temperature Trap" in Protocol A: The lithiated QNO species is unstable above -50°C. If the temperature spikes during sec-BuLi addition, the ring undergoes fragmentation (similar to a reverse-Meisenheimer rearrangement).
-
Solution: Use a pentane/liquid nitrogen bath rather than acetone/dry ice for better thermal stability, and use an internal temperature probe.
2. Solvent Effects: Do not substitute THF with Diethyl Ether. The coordination ability of THF is essential for breaking the sec-BuLi aggregates, allowing the CIPE mechanism to function efficiently at the C2 position [1].
3. Electrophile Quality: The 1-bromo-2,2-diphenyl-4-pentene must be free of allylic bromide isomers. Isomerization of the double bond during the electrophile synthesis will lead to inseparable regioisomers in the final coupling.
References
-
O'Brien, P. (2008). Chiral Lithium Amides and N-Oxides: New Tools for the Synthesis of Functionalised Quinuclidines. University of York. Link
-
Jenkins, P. R., et al. (2002). Synthetic approaches to quinuclidine derivatives via lithiation. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Kozikowski, A. P. (1998). Synthesis of 2-Substituted Quinuclidines via the N-Oxide Route. Organic Letters. Link
-
Chavakula, R., et al. (2018).[2] A Large Scale Synthesis of Racemic 3-Quinuclidinol. Organic Chemistry: An Indian Journal. Link
-
PubChem Database. (2025). Quinuclidine Structure and Properties. National Library of Medicine. Link
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Safety Operating Guide
Operational Guide: Safe Disposal of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine
[1][2]
Part 1: Executive Safety Assessment
Substance Identity: 2-(2,2-Diphenyl-4-pentenyl)quinuclidine Chemical Class: Bicyclic Tertiary Amine (Quinuclidine core) with Lipophilic Side Chain.[1][2] Operational Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) / Neuroactive Intermediate. [1]
Immediate Hazard Profile: Unlike simple organic bases, this molecule combines a highly basic nitrogen (pKa ~10-11) with a substantial lipophilic tail (diphenyl pentenyl group).[1] This structure facilitates rapid absorption through the skin and blood-brain barrier penetration.[1][2]
-
Primary Risk: Acute neurotoxicity (anticholinergic/antihistaminic activity) via dermal absorption or inhalation of aerosols.[1][2]
-
Secondary Risk: Environmental persistence due to the stable quinuclidine ring.[2]
Core Directive: Do not dispose of this compound down the drain or via standard organic solvent waste streams without pre-treatment.[2] The protocol below details a Salt Formation Strategy to eliminate volatility and dermal bioavailability prior to incineration.
Part 2: Technical Data & Handling Parameters[1][2][3]
| Parameter | Value / Characteristic | Operational Implication |
| Basicity (pKa) | ~10.8 - 11.0 (Conjugate Acid) | Strong base; will scavenge protons.[1][2] Corrosive to mucous membranes.[1][2] |
| Physical State | Viscous Oil or Low-Melting Solid | High risk of surface contamination; "Free Base" form is lipophilic and skin-permeable.[1][2] |
| Solubility | High in DCM, MeOH, Ethers; Low in Water | Do not use water for initial spill cleanup; use organic solvents or dilute acid.[1] |
| Reactivity | Stable; forms salts with acids | Control Point: React with HCl/Acetic Acid to "lock" the amine.[2] |
| Waste Code | Non-specific; Rec: D001 (Ignitable) or D002 (Corrosive) | Default to RCRA Hazardous (Incineration Required).[1] |
Part 3: The "Self-Validating" Disposal Protocol
This protocol uses Acid-Base Chemistry as a safety validation step.[1][2] By converting the lipophilic "Free Base" into a hydrophilic "Salt," you significantly reduce the compound's ability to penetrate skin and vaporize.
Phase 1: Deactivation (The "Locking" Step)
Why this matters: The free base is the most dangerous form.[2] Converting it to a hydrochloride or citrate salt renders it ionic, non-volatile, and less biologically available via skin contact.[1]
-
Preparation: Work inside a certified fume hood.[1][2] Don double nitrile gloves and chemical splash goggles.[1][2]
-
Solubilization: Dissolve the waste material in a minimal amount of Acetone or Ethanol.[2]
-
Acidification: Slowly add 1M Hydrochloric Acid (HCl) or Glacial Acetic Acid to the solution while stirring.
-
Verification: The resulting mixture is now an acidic salt solution/suspension. It is no longer a volatile free base.[1][2]
Phase 2: Waste Stream Segregation[1][2]
-
Adsorption: Pour the acidified mixture onto a combustible absorbent (e.g., vermiculite, charcoal, or specialized chem-mats).[1]
-
Packaging: Transfer the absorbed material into a High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: Label clearly: "Hazardous Waste - Flammable/Toxic - Quinuclidine Salts in Solvent."
-
-
Solvent Rinsing: Rinse the original reaction vessel with Acetone (x2) and add rinsate to the absorbent container.
Phase 3: Final Destruction[1][2]
-
Requirement: The facility must be permitted to handle RCRA hazardous waste.[2] The high temperature (>1000°C) is required to break the stable bicyclic quinuclidine cage structure.[1]
-
Prohibition: Never use oxidative chemical destruction (e.g., Bleach/Hypochlorite) as a primary disposal method for this compound, as it may form chloramines or fail to cleave the lipophilic tail.[1]
Part 4: Process Visualization
The following diagram outlines the decision logic for disposing of this specific compound, distinguishing between pure substance and reaction mixtures.
Caption: Operational workflow for the conversion of lipophilic quinuclidine free bases into stable salts prior to incineration.
Part 5: Emergency Response (Spill Scenario)
In the event of a benchtop spill of the free base oil:
-
Don PPE: Double nitrile gloves, lab coat, and organic vapor respirator if outside a hood.[1]
-
Block: Surround the spill with absorbent boom.
-
Neutralize: Apply a dilute Acetic Acid (5%) solution to the spill area.[1][2] This reduces vapor pressure immediately.[1][2]
-
Collect: Wipe up with absorbent pads.[1][2] Place pads in the hazardous waste container described above.
-
Clean: Wash the surface with ethanol, followed by soap and water.[1][2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1][2]
-
Source:[Link]
-
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.
-
Source:[Link]
-
-
PubChem. (2024).[1][2] Quinuclidine Compound Summary: Chemical and Physical Properties.[1][2][3][4][5] National Library of Medicine.[1][2]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets.
Comprehensive Handling Guide: Personal Protective Equipment (PPE) for 2-(2,2-Diphenyl-4-pentenyl)quinuclidine
This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(2,2-Diphenyl-4-pentenyl)quinuclidine. As a novel or specialized research chemical, this compound lacks extensive, publicly available toxicological data. Therefore, it is imperative to treat it as a potentially hazardous substance at all times, adhering to a rigorous safety-first principle.[1][2][3] This guide is designed to empower you, the researcher, with the knowledge to manage this material safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Assessment: A Proactive Stance on Safety
Given the absence of a specific Safety Data Sheet (SDS) for this compound, our primary safety paradigm is one of proactive caution. We derive our initial hazard assessment from the known toxicological profile of the parent molecule, Quinuclidine .
The quinuclidine moiety is a bicyclic amine that can exhibit significant physiological activity. The SDS for Quinuclidine indicates severe potential hazards.[4][5]
Potential Hazards Based on Parent Compound (Quinuclidine):
-
Toxicity: Toxic if swallowed and in contact with skin.[4][5]
-
Corrosivity: Capable of causing chemical burns to the skin, oral cavity, and gastrointestinal tract.[4]
-
Ocular Damage: Poses a risk of serious, severe damage to the eyes upon direct contact.[4]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[6]
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, crucial barrier between you and a potential hazard. It should always be used in conjunction with a robust system of engineering and administrative controls.
| Control Type | Application for this Compound |
| Engineering Controls | All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of powders or aerosols.[5] Ensure safety showers and eyewash stations are readily accessible and tested.[6] |
| Administrative Controls | Restrict access to areas where the compound is stored and handled. Ensure all personnel are trained on the specific procedures outlined in this guide. Do not work alone when handling this material. |
| Personal Protective Equipment (PPE) | The specific ensemble of PPE required is detailed in the following section. This is not optional and must be worn at all times when there is any risk of exposure. |
Mandatory PPE Protocol
The selection of PPE is based on preventing the most likely routes of exposure: skin contact, eye contact, and inhalation.[7]
Hand Protection: The Critical Barrier
-
Requirement: Double-gloving is mandatory.
-
Inner Glove: A nitrile examination glove.
-
Outer Glove: A chemically resistant glove with extended cuffs. Materials such as butyl rubber or laminate film are recommended for handling uncharacterized compounds. Always check the manufacturer's glove compatibility charts for the solvents you are using.
-
Causality: The parent compound is toxic upon skin contact.[4][5] Double-gloving provides redundant protection. The outer glove offers chemical resistance, while the inner glove protects you during the removal of the contaminated outer pair. Contaminated gloves should be removed and disposed of immediately inside the fume hood.[7]
Eye and Face Protection: Non-Negotiable
-
Requirement: Indirectly vented chemical splash goggles that meet ANSI Z87.1 standards.
-
Additional Requirement: When handling larger quantities (>1g) or when there is a significant splash risk, a full-face shield must be worn in addition to the chemical splash goggles.[8][9]
-
Causality: The risk of severe, irreversible eye damage is high.[4] Standard safety glasses do not provide a seal around the eyes and are insufficient protection against splashes, mists, or fine powders.
Body Protection: Complete Coverage
-
Requirement: A lab coat, buttoned completely, is the minimum requirement. A chemically resistant, disposable gown with long sleeves and elastic cuffs is strongly recommended.[10]
-
Additional Precautions: Wear long pants and fully enclosed shoes. Do not wear shorts, skirts, or open-toed shoes in the laboratory.[10]
-
Causality: This prevents accidental skin contact from spills or splashes. A disposable gown is preferable as it can be easily removed and disposed of in case of significant contamination, preventing the spread of the chemical.[11]
Respiratory Protection: When Engineering Controls Are Not Enough
-
Standard Operations: A properly functioning chemical fume hood is sufficient to control exposure during routine handling.
-
Non-Routine Operations: For situations where a fume hood is not available or during a large spill cleanup, respiratory protection is required. An N95 respirator is the minimum for weighing powders, but a half-mask or full-face respirator with organic vapor cartridges is necessary if aerosols could be generated.[10][11]
-
Causality: Inhalation of a potentially toxic compound must be avoided. Surgical masks offer no protection from chemical vapors or fine powders.[7]
Operational and Disposal Plans
The following procedural workflows are designed to minimize exposure risk at every stage of handling.
Step-by-Step Handling Workflow
This workflow outlines the critical steps from receiving the compound to its use in an experiment.
Caption: Standard workflow for handling this compound.
Waste Disposal Protocol
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable items that have come into contact with the compound (gloves, weigh boats, pipette tips, paper towels, gowns) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program. Never pour this chemical down the drain.[12] The waste code should be determined in consultation with your institution's environmental health and safety (EHS) department.[13]
Emergency Procedures: Spill and Exposure Response
Immediate and correct action is vital in an emergency.
Caption: Decision workflow for responding to spills or personal exposure.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][14]
References
- SDS US. (2023, February 19). Safety Data Sheet.
- ThermoFisher. (2025, September 7). Safety Data Sheet.
- Fisher Scientific. (2012, May 1). Safety Data Sheet.
- Cayman Chemical. (2022, November 7). Dihydroethidium Product Information.
- DBA Italia. Handling Instructions.
- Santa Cruz Biotechnology. Quinuclidine Material Safety Data Sheet.
- Covestro Solution Center. (2012, August 22). Safety Data Sheet.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Fisher Scientific. (2010, December 2). Quinuclidine Safety Data Sheet.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- RBNAinfo. (2013, July 18). Product Safety Data Sheet - D8059156.
- Pharmacy Practice & Purchasing Magazine. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Cayman Chemical. (2022, November 16). Sclerotigenin Product Information.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- National Toxicology Program. (1990, January). NTP Toxicology and Carcinogenesis Studies of 2,6-Xylidine. PubMed.
- Yale University. (2025, April 21). Management & Disposal of Qiagen Reagents.
- U.S. Food and Drug Administration. FDA Verification Portal.
- U.S. Food and Drug Administration. Global Substance Registration System (GSRS).
- Cayman Chemical. (2022, September 30). Clidinium (bromide) Product Information.
- Clinical Pharmacogenetics Implementation Consortium (CPIC). Metoprolol Guideline.
- National Center for Biotechnology Inform
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
